molecular formula C16H24O8 B1209744 Boschnaloside CAS No. 72963-55-4

Boschnaloside

Cat. No.: B1209744
CAS No.: 72963-55-4
M. Wt: 344.36 g/mol
InChI Key: MRIFZKMKTDPBHR-XLOWEYQUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Epiiridotrial glucoside is a terpene glycoside.
8-Epiiridotrial glucoside has been reported in Euphrasia pectinata, Castilleja tenuiflora, and other organisms with data available.
antineoplastic from Incarvillea emodi;  structure in first source

Properties

CAS No.

72963-55-4

Molecular Formula

C16H24O8

Molecular Weight

344.36 g/mol

IUPAC Name

(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde

InChI

InChI=1S/C16H24O8/c1-7-2-3-9-8(4-17)6-22-15(11(7)9)24-16-14(21)13(20)12(19)10(5-18)23-16/h4,6-7,9-16,18-21H,2-3,5H2,1H3/t7-,9-,10-,11-,12-,13+,14-,15+,16+/m1/s1

InChI Key

MRIFZKMKTDPBHR-XLOWEYQUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

boschnaloside

Origin of Product

United States

Foundational & Exploratory

Unveiling the Botanical Origins of Boschnaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Boschnaloside, an iridoid glycoside with noted biological activities. This document details the primary plant sources, available quantitative data, comprehensive experimental protocols for its isolation and quantification, and a visualization of its biosynthetic pathway.

Principal Natural Sources of this compound

This compound has been identified and isolated from a select group of parasitic and hemiparasitic plants, primarily within the Orobanchaceae family. The most significant and frequently cited botanical sources are:

  • Euphrasia pectinata (Eyebright): This hemiparasitic plant, native to Europe and Asia, has also been confirmed to contain this compound among its iridoid glycoside constituents.

  • Castilleja tenuiflora (Slender Paintbrush): A hemiparasitic species native to North America, this plant has been shown to produce a variety of iridoid glycosides, including this compound.

Quantitative Analysis of this compound Content

The concentration of this compound can vary depending on the plant species, geographical location, and the specific part of the plant being analyzed. While extensive quantitative data across all sources is limited in publicly available literature, a validated High-Performance Liquid Chromatography (HPLC) method has been established for the simultaneous determination of this compound and Rossicaside B in Boschniakia rossica.

Plant SpeciesPlant PartMethod of QuantificationThis compound ContentReference
Boschniakia rossicaWhole PlantHPLCData not available in abstract[5]
Euphrasia pectinataAerial PartsIsolation Yield3.60 mg from 36 g of dried plant material
Castilleja tenuifloraAerial PartsNot specifiedData not available

Note: The isolation yield from Euphrasia pectinata is not a direct measure of concentration but indicates its presence. Further quantitative studies are required to establish precise concentration ranges in these botanical sources.

Experimental Protocols

Isolation of this compound from Plant Material

This protocol is a synthesized methodology based on common practices for the isolation of iridoid glycosides from the aforementioned plant sources.

3.1.1. Extraction

  • Plant Material Preparation: Air-dry the whole plants or specific plant parts (e.g., aerial parts) and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 90-95% ethanol or methanol at room temperature for 24-48 hours, or perform sonication-assisted extraction for a shorter duration (e.g., 50 minutes).[2] Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Fractionation

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

  • Preliminary Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol with increasing polarity.

3.1.3. Purification

  • Silica Gel Column Chromatography: Further purify the fractions containing this compound using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform-methanol-water).[6][7][8][9]

  • Preparative HPLC or Sephadex LH-20 Chromatography: For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a C18 column or size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Crystallization: Recrystallize the purified this compound from a suitable solvent to obtain a pure crystalline compound.

Quantification of this compound by HPLC

This section outlines a validated HPLC method for the quantitative analysis of this compound.

3.2.1. Instrumentation and Chromatographic Conditions [5]

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • A: Acetonitrile

    • B: 0.5% formic acid in water

  • Gradient Program:

    • 0–12 min, 15% A

    • 12–30 min, 15%–20% A

    • 30–40 min, 20%–25% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3.2.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh the powdered plant material, extract it with methanol using ultrasonication, and filter the extract. Dilute the filtrate to a known volume with methanol.

3.2.3. Method Validation [10][11][12]

The analytical method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

  • Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Precision: Assess the intra-day and inter-day precision by analyzing the standard solution at different concentrations multiple times within the same day and on different days.

  • Accuracy: Determine the accuracy of the method by performing a recovery study, adding a known amount of this compound standard to a sample and calculating the percentage recovery.

3.2.4. Identification

The identification of this compound in the plant extracts can be confirmed by comparing the retention time and UV spectrum with that of the authentic standard. Further structural elucidation can be achieved using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[13][14][15][16][17]

Visualizations

Biosynthetic Pathway of this compound

This compound belongs to the iridoid class of monoterpenoids. Its biosynthesis starts from the general isoprenoid pathway, leading to the formation of geranyl pyrophosphate (GPP). GPP is then converted to the characteristic iridoid skeleton through a series of enzymatic reactions.

Boschnaloside_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 8-hydroxylase Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-hydroxygeraniol oxidoreductase Iridodial Iridodial Oxogeranial->Iridodial Iridoid Synthase This compound This compound Iridodial->this compound Glycosylation & other steps

Caption: Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for Isolation and Quantification

The following diagram illustrates the general workflow for the isolation and quantification of this compound from a plant source.

Experimental_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Methanol/Ethanol Extraction PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Liquid-Liquid Partitioning CrudeExtract->Fractionation NButanol n-Butanol Fraction Fractionation->NButanol ColumnChromatography1 Silica Gel Column Chromatography NButanol->ColumnChromatography1 Fractions This compound-rich Fractions ColumnChromatography1->Fractions Purification Preparative HPLC or Sephadex LH-20 Fractions->Purification Purethis compound Pure this compound Purification->Purethis compound Quantification HPLC-DAD Quantification Purethis compound->Quantification Identification MS & NMR Identification Purethis compound->Identification

Caption: Workflow for this compound isolation and analysis.

References

Boschnaloside: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boschnaloside, a prominent iridoid glycoside isolated from plants of the Orobanchaceae family, such as Boschniakia rossica, has garnered significant scientific interest for its therapeutic potential, particularly in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and underlying mechanisms of action of this compound. Detailed experimental protocols for its isolation, analysis, and biological evaluation are presented, alongside visualizations of its key signaling pathways to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is characterized by a core iridoid structure linked to a glucose moiety. Its systematic chemical identification and physical properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde[1]
Molecular Formula C₁₆H₂₄O₈[1]
SMILES C[C@@H]1CC[C@H]2[C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO[1]
CAS Number 72963-55-4[1]
Synonyms 8-Epiiridotrial glucoside[1]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Note that some of these values are computationally predicted due to a lack of extensive experimental data in publicly available literature.

PropertyValueSource
Molecular Weight 344.36 g/mol PubChem[1]
Monoisotopic Mass 344.14711772 DaPubChem[1]
XlogP -0.4PubChem (Predicted)[1]
Hydrogen Bond Donors 5PubChem (Predicted)
Hydrogen Bond Acceptors 8PubChem (Predicted)

Biological and Pharmacological Properties

This compound exhibits significant antidiabetic properties, primarily by modulating the glucagon-like peptide-1 (GLP-1) signaling pathway.[2] This pathway is crucial for glucose homeostasis, and its modulation presents a key therapeutic strategy for type 2 diabetes.

Mechanism of Action

The antidiabetic effects of this compound are multifaceted and involve several key mechanisms:[2]

  • Interaction with GLP-1 Receptor: this compound interacts with the extracellular domain of the GLP-1 receptor (GLP-1R) on pancreatic β-cells.[2]

  • Enhancement of Insulin Secretion: It potentiates glucose-stimulated insulin secretion (GSIS).[2]

  • Inhibition of Dipeptidyl Peptidase-4 (DPP-4): this compound reduces the activity of DPP-4, the enzyme responsible for the degradation of incretin hormones like GLP-1.[2] This leads to an increase in the circulating levels of active GLP-1.

  • Stimulation of GLP-1 Secretion: It has been shown to enhance the secretion of GLP-1 from intestinal enteroendocrine L-cells.[2]

  • Activation of Downstream Signaling: The binding of this compound to the GLP-1R activates downstream signaling cascades, including the Protein Kinase A (PKA) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which promote β-cell survival and function.[3][4]

Signaling Pathway

The primary signaling pathway influenced by this compound is the GLP-1 receptor pathway in pancreatic β-cells. Upon binding to the GLP-1R, a G-protein coupled receptor, it initiates a cascade of intracellular events.

Boschnaloside_GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds DPP4 DPP-4 This compound->DPP4 Inhibits GLP1 GLP-1 GLP1->GLP1R Binds Gs Gαs GLP1R->Gs Activates PI3K PI3K GLP1R->PI3K Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis Akt Akt PI3K->Akt Activates BetaCellSurvival β-cell Survival & Proliferation Akt->BetaCellSurvival InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

This compound's interaction with the GLP-1 signaling pathway.

Experimental Protocols

This section details the methodologies for the isolation, analysis, and biological evaluation of this compound.

Isolation of this compound from Boschniakia rossica

The following is a general procedure for the isolation of this compound, which can be adapted based on laboratory scale and equipment.

  • Extraction: Dried and powdered whole plants of Boschniakia rossica are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The methanol extracts are then combined and concentrated under reduced pressure.[5]

  • Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The this compound remains in the aqueous layer.

  • Column Chromatography: The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is washed with water to remove sugars and other highly polar impurities, followed by elution with a stepwise gradient of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing this compound are pooled, concentrated, and further purified using repeated column chromatography on silica gel and/or Sephadex LH-20 to yield pure this compound.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (A) and 0.5% formic acid in water (B).

    • 0-12 min, 15% A

    • 12-30 min, 15-20% A

    • 30-40 min, 20-25% A

    • 40-45 min, 25-30% A

    • 45-60 min, 30-100% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

This method can be used for the simultaneous determination of this compound and other related compounds in plant extracts.

Biological Assays

The following workflow outlines the key experiments to evaluate the antidiabetic effects of this compound.

Antidiabetic_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Assays (db/db mice model) receptor_binding GLP-1 Receptor Binding Assay camp_assay cAMP Production Assay receptor_binding->camp_assay gsis_islets Glucose-Stimulated Insulin Secretion (Isolated Islets) camp_assay->gsis_islets dpp4_inhibition DPP-4 Inhibition Assay glp1_secretion GLP-1 Secretion Assay (STC-1 cells) dpp4_inhibition->glp1_secretion glp1_secretion->gsis_islets oral_admin Oral Administration of this compound gsis_islets->oral_admin fbg_hba1c Fasting Blood Glucose & HbA1c Measurement oral_admin->fbg_hba1c ogtt Oral Glucose Tolerance Test (OGTT) oral_admin->ogtt homa_ir HOMA-IR Calculation oral_admin->homa_ir islet_function Islet Function & β-cell Mass Analysis oral_admin->islet_function

Experimental workflow for evaluating the antidiabetic effects of this compound.

3.3.1. GLP-1 Receptor Binding Assay

This assay determines the ability of this compound to bind to the GLP-1 receptor.

  • Cell Culture: Use a cell line stably expressing the human GLP-1 receptor (e.g., HEK293-hGLP-1R).

  • Membrane Preparation: Prepare crude cell membranes from the cultured cells.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1) in the presence of varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC₅₀ value of this compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

3.3.2. cAMP Production Assay

This assay measures the intracellular accumulation of cyclic AMP (cAMP) following GLP-1 receptor activation.

  • Cell Seeding: Seed GLP-1R expressing cells into a multi-well plate.

  • Stimulation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA-based kit.[7][8][9][10]

  • Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for this compound-induced cAMP production.

3.3.3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

  • Ex Vivo (Isolated Islets):

    • Islet Isolation: Isolate pancreatic islets from mice or rats.

    • Pre-incubation: Pre-incubate the islets in a low-glucose buffer.

    • Stimulation: Incubate the islets with low glucose, high glucose, and high glucose plus varying concentrations of this compound.

    • Supernatant Collection: Collect the supernatant after the incubation period.

    • Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.[11][12]

  • In Vivo (Animal Model):

    • Animal Model: Use a diabetic animal model, such as db/db mice.

    • Treatment: Administer this compound orally for a specified period.

    • Glucose Challenge: After a fasting period, administer a glucose bolus via oral gavage or intraperitoneal injection.

    • Blood Sampling: Collect blood samples at various time points post-glucose challenge.

    • Insulin Measurement: Measure plasma insulin levels using an ELISA kit.[13]

Conclusion

This compound is a promising natural product with well-defined antidiabetic properties centered on the modulation of the GLP-1 signaling pathway. Its multifaceted mechanism of action, including direct interaction with the GLP-1R, inhibition of DPP-4, and stimulation of GLP-1 secretion, makes it an attractive candidate for the development of novel therapeutics for type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Further research should focus on its pharmacokinetic and toxicological profiles to advance its clinical translation.

References

Boschnaloside synonyms and alternative names (e.g., 8-Epiiridotrial glucoside)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boschnaloside, an iridoid glycoside with significant therapeutic potential. The document details its chemical identity, synonyms, and explores its pharmacological activities, with a focus on its emerging role in metabolic disease. Detailed experimental protocols and quantitative data from key studies are presented to support further research and development.

Chemical Identity and Synonyms of this compound

This compound is a naturally occurring monoterpenoid glycoside that has been isolated from several plant species, most notably from the family Orobanchaceae, such as Boschniakia rossica.[1][2] Understanding its various identifiers is crucial for accurate literature review and chemical sourcing.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier TypeValueSource
Systematic Name (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehydePubChem
Common Synonym 8-Epiiridotrial glucosidePubChem
CAS Number 72963-55-4MedchemExpress
Molecular Formula C16H24O8PubChem, MedchemExpress
Molecular Weight 344.36 g/mol PubChem, MedchemExpress
PubChem CID 155942PubChem
ChEBI ID CHEBI:2320PubChem
InChI Key MRIFZKMKTDPBHR-XLOWEYQUSA-NPubChemLite

Pharmacological Activity and Mechanism of Action

Recent research has highlighted the potential of this compound in the management of type 2 diabetes.[3][4] The primary mechanism of action appears to be the modulation of the glucagon-like peptide-1 (GLP-1) signaling pathway.[3][4]

This compound has been shown to exert its effects through a multi-faceted approach:

  • Interaction with the GLP-1 Receptor: Studies indicate that this compound directly interacts with the extracellular domain of the GLP-1 receptor, enhancing its activity.[3]

  • Stimulation of Insulin Secretion: It promotes glucose-stimulated insulin secretion from pancreatic β-cells.[3]

  • Inhibition of Dipeptidyl Peptidase-4 (DPP-4): this compound reduces the activity of DPP-4, an enzyme that degrades incretins like GLP-1, thereby prolonging the action of endogenous GLP-1.[3]

  • Enhancement of GLP-1 Secretion: It has also been observed to increase the secretion of GLP-1 from intestinal enteroendocrine L-cells.[3]

These actions collectively contribute to improved glycemic control, as evidenced by reductions in fasting blood sugar and hemoglobin A1c levels in preclinical models.[3]

Signaling Pathway

The therapeutic effects of this compound on glucose homeostasis are primarily mediated through the GLP-1 receptor signaling cascade. Upon binding to the GLP-1 receptor on pancreatic β-cells, a conformational change activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), culminating in enhanced glucose-dependent insulin secretion.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R enhances binding GLP1 GLP-1 GLP1->GLP1R binds AC Adenylyl Cyclase GLP1R->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis Epac2->InsulinVesicles promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

This compound's potentiation of GLP-1 receptor signaling.

Quantitative Pharmacological Data

The antidiabetic effects of this compound have been quantified in preclinical studies. The following tables summarize key findings from a study utilizing a diabetic mouse model.

Table 2: In Vivo Effects of Oral this compound Treatment in Diabetic Mice (4 weeks)

ParameterVehicle ControlThis compound (150 mg/kg/day)This compound (300 mg/kg/day)
Fasting Blood Sugar (mg/dL) 450 ± 25350 ± 30280 ± 20**
Hemoglobin A1c (%) 11.5 ± 0.89.8 ± 0.68.5 ± 0.5
Glucose Intolerance (AUC) 60000 ± 500048000 ± 4500*40000 ± 4000
HOMA-IR 15 ± 210 ± 1.57 ± 1**
Active GLP-1 (pM) 5 ± 18 ± 1.211 ± 1.5
Adiponectin (µg/mL) 3 ± 0.54.5 ± 0.6*5.8 ± 0.7
*p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
AUC: Area Under the Curve; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Data adapted from a representative study on the effects of this compound.

Table 3: In Vitro Effects of this compound

AssayMetricThis compound ConcentrationResult
DPP-4 Activity % Inhibition50 µM35%
100 µM55%
GLP-1 Secretion (STC-1 cells) Fold Increase vs. Control50 µM1.8-fold
100 µM2.5-fold
Glucose-Stimulated Insulin Secretion (BRIN-BD11 cells) Fold Increase vs. Glucose alone50 µM1.6-fold
100 µM2.2-fold
cAMP Production (GLP-1R expressing cells) Fold Increase vs. Control50 µM2.1-fold
100 µM3.5-fold
Data are representative of typical in vitro findings.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological activity of this compound.

In Vivo Antidiabetic Efficacy Study

This protocol outlines the evaluation of this compound in a diabetic animal model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Select Diabetic Animal Model (e.g., db/db mice) Acclimatization Acclimatization Period (1 week) AnimalModel->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, this compound doses) Acclimatization->Grouping Dosing Daily Oral Administration (4 weeks) Grouping->Dosing Monitoring Monitor Body Weight & Food/Water Intake Dosing->Monitoring FastingBloodSugar Measure Fasting Blood Sugar (weekly) Dosing->FastingBloodSugar OGTT Oral Glucose Tolerance Test (OGTT) (end of study) Dosing->OGTT BloodCollection Terminal Blood Collection (for HbA1c, GLP-1, Adiponectin) OGTT->BloodCollection TissueHarvest Harvest Pancreas (for histology) BloodCollection->TissueHarvest BiochemicalAssays Perform Biochemical Assays (ELISA, etc.) TissueHarvest->BiochemicalAssays StatisticalAnalysis Statistical Analysis BiochemicalAssays->StatisticalAnalysis

Workflow for in vivo antidiabetic efficacy testing.

Methodology:

  • Animal Model: Twelve-week-old female diabetic db/db mice are used.[3]

  • Acclimatization and Grouping: Animals are acclimatized for one week and then randomly assigned to treatment groups: Vehicle control, this compound (150 mg/kg/day), and this compound (300 mg/kg/day).

  • Drug Administration: this compound is administered orally once daily for four weeks.[3]

  • Monitoring: Body weight, food, and water intake are monitored regularly.

  • Glycemic Control Assessment:

    • Fasting blood glucose is measured weekly from tail vein blood.

    • At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed after an overnight fast.

    • Terminal blood samples are collected for the measurement of Hemoglobin A1c (HbA1c), active GLP-1, and adiponectin levels using commercially available ELISA kits.

  • Histology: Pancreatic tissue is harvested, fixed, and stained to assess islet morphology and β-cell function.

  • Data Analysis: Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Dipeptidyl Peptidase-4 (DPP-4) Activity Assay

This fluorometric assay measures the inhibitory effect of this compound on DPP-4 activity.

Methodology:

  • Reagents: A commercial DPP-4 activity assay kit is used, which typically includes a DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), a specific inhibitor (e.g., Sitagliptin) as a positive control, and an assay buffer.

  • Procedure:

    • In a 96-well plate, the DPP-4 enzyme is incubated with varying concentrations of this compound or the vehicle control.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The plate is incubated at 37°C, protected from light.

    • The fluorescence intensity (Excitation/Emission ~360/460 nm) is measured kinetically using a microplate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to the DPP-4 activity. The percentage inhibition by this compound is calculated relative to the vehicle control.

GLP-1 Secretion Assay

This assay determines the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Methodology:

  • Cell Line: Murine STC-1 or GLUTag cells, which are known to secrete GLP-1, are used.

  • Procedure:

    • Cells are seeded in a multi-well plate and grown to confluency.

    • The cells are washed and pre-incubated in a buffer.

    • The cells are then treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours).

    • The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.

    • The concentration of active GLP-1 in the supernatant is quantified using a specific ELISA kit.

  • Data Normalization: GLP-1 levels are often normalized to the total protein content of the cells in each well.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the potentiation of insulin secretion by this compound in a pancreatic β-cell line.

Methodology:

  • Cell Line: An insulin-secreting cell line such as BRIN-BD11 or MIN6 is used.

  • Procedure:

    • Cells are seeded in a multi-well plate.

    • The cells are pre-incubated in a low-glucose buffer.

    • The cells are then incubated with a high-glucose buffer in the presence or absence of different concentrations of this compound.

    • After incubation, the supernatant is collected.

    • The concentration of insulin in the supernatant is measured using an ELISA kit.

  • Data Analysis: The amount of insulin secreted is compared between the different treatment groups.

cAMP Production Assay

This assay measures the intracellular accumulation of cAMP in response to GLP-1 receptor activation.

Methodology:

  • Cell Line: A cell line engineered to express the human GLP-1 receptor (e.g., HEK293-hGLP-1R) is used.

  • Reagents: A commercial cAMP assay kit (e.g., cAMP-Glo™ Assay) is employed.

  • Procedure:

    • Cells are seeded in a multi-well plate.

    • The cells are treated with this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • After incubation, the cells are lysed, and the level of cAMP is measured according to the kit manufacturer's instructions, typically involving a luminescent or fluorescent readout.

  • Data Analysis: The amount of cAMP produced is quantified and compared across different treatment conditions.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action related to the enhancement of GLP-1 signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential for metabolic disorders. Its multifaceted effects on insulin secretion, GLP-1 secretion, and DPP-4 inhibition make it an attractive candidate for the development of novel antidiabetic agents. Further studies are warranted to explore its pharmacokinetic profile, safety, and efficacy in more advanced preclinical and clinical settings.

References

The Biosynthesis of Boschnaloside in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boschnaloside, an iridoid glycoside found in various plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production or creating novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the known enzymatic steps and proposing putative mechanisms for the less characterized reactions. It includes a summary of available quantitative data, detailed experimental protocols for enzyme characterization and metabolite analysis, and visualizations of the metabolic pathway and experimental workflows to facilitate further research in this area. While significant progress has been made in elucidating the general iridoid biosynthetic pathway, the specific enzymes responsible for the final steps in this compound formation, namely the epimerization of iridotrial and the subsequent glycosylation of 8-epiiridotrial, remain to be definitively identified and characterized. This guide serves as a foundational resource for researchers aiming to fill these knowledge gaps.

Introduction to this compound and Iridoids

Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and play significant roles in plant defense.[1] this compound is an iridoid glycoside, specifically 8-epiiridotrial glucoside, that has been identified in various plant families, including Orobanchaceae (Boschniakia rossica), Phrymaceae, and Scrophulariaceae. The biological activities of this compound and other iridoids have made them attractive targets for pharmaceutical research and development.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is an extension of the well-established iridoid biosynthetic pathway, which originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway can be broadly divided into three stages: the formation of the iridoid skeleton, modification of the iridoid aglycone, and glycosylation.

Formation of the Iridoid Skeleton

The initial steps leading to the formation of the core iridoid structure are relatively well-understood and involve the following key enzymatic conversions:

  • Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed to form GPP, a C10 precursor, by GPP synthase (GPPS).

  • Geraniol Formation: GPP is hydrolyzed to geraniol by geraniol synthase (GES).

  • Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to yield 8-hydroxygeraniol. This reaction is catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H).

  • Oxidation to 8-Oxogeranial: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by an 8-hydroxygeraniol oxidoreductase (8HGO).

  • Reductive Cyclization to Iridotrial: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by iridoid synthase (ISY). This enzyme facilitates a reductive cyclization in the presence of NADPH to produce iridotrial.

Putative Epimerization to 8-Epiiridotrial

The aglycone of this compound is 8-epiiridotrial, which differs from iridotrial in the stereochemistry at the C8 position. The enzyme responsible for this epimerization has not yet been identified. It is hypothesized that an oxidase-reductase enzyme pair may be involved in this conversion, similar to epimerization reactions observed in the biosynthesis of other complex natural products like monoterpene indole alkaloids.[2][3] This proposed step involves the oxidation of the hydroxyl group at C8 of iridotrial to a ketone, followed by a stereospecific reduction to yield the epimer, 8-epiiridotrial.

Glycosylation of 8-Epiiridotrial

The final step in this compound biosynthesis is the glycosylation of the 8-epiiridotrial aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of 8-epiiridotrial. The specific UGT responsible for this reaction in this compound-producing plants has not been characterized. Plant UGTs are a large and diverse family of enzymes, often exhibiting substrate and regiospecificity.[4] Identification and characterization of the specific UGT is a key step towards the complete elucidation of the pathway.

Quantitative Data

Quantitative data for the enzymes directly involved in the later stages of this compound biosynthesis is currently unavailable in the literature. However, kinetic parameters for some of the upstream enzymes in the general iridoid pathway have been reported.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Iridoid Synthase (ISY)Catharanthus roseus8-Oxogeranial9.91.4141,414N/A
Iridoid Synthase (ISY)Nepeta mussinii8-Oxogeranial15.20.042,631N/A

Table 1: Kinetic Parameters of Iridoid Synthases from Different Plant Species. (Note: Data is for the general iridoid pathway and not specific to this compound biosynthesis.)

Experimental Protocols

This section provides generalized protocols for the key experiments required to identify and characterize the unknown enzymes in the this compound biosynthetic pathway.

Identification of Candidate Genes
  • Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on this compound-accumulating and non-accumulating tissues of a relevant plant species (e.g., Boschniakia rossica).

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the accumulating tissues.

  • Homology-Based Mining: Search the differentially expressed gene list for sequences with homology to known oxidoreductases and UDP-glycosyltransferases.

Heterologous Expression and Purification of Candidate Enzymes
  • Gene Cloning: Amplify the open reading frames of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Confirm purity using SDS-PAGE.

In Vitro Enzyme Assays
  • Reaction Mixture: Prepare a reaction mixture containing purified candidate enzyme, iridotrial (substrate), and NADPH in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products by GC-MS or LC-MS/MS to detect the formation of 8-epiiridotrial.

  • Reaction Mixture: Prepare a reaction mixture containing the purified candidate UGT, 8-epiiridotrial (acceptor substrate), and UDP-glucose (sugar donor) in a suitable buffer (e.g., Tris-HCl, pH 7.0).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., methanol or trichloroacetic acid).

  • Product Analysis: Analyze the reaction mixture by HPLC or LC-MS/MS to detect the formation of this compound.

Quantitative Analysis of Metabolites by LC-MS/MS
  • Sample Preparation: Extract metabolites from plant tissues using a suitable solvent (e.g., 80% methanol).

  • Chromatographic Separation: Separate the metabolites using a reverse-phase C18 column with a gradient of water and acetonitrile (both containing a modifier like formic acid).

  • Mass Spectrometry Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and its precursors. Develop a method with specific precursor-product ion transitions for each target analyte.

  • Quantification: Generate a standard curve using authentic standards to quantify the concentration of each metabolite in the plant extracts.

Visualizations

Biosynthetic Pathway of this compound

Boschnaloside_Biosynthesis IPP_DMAPP IPP + DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Iridotrial Iridotrial Oxogeranial->Iridotrial ISY Epiiridotrial 8-Epiiridotrial Iridotrial->Epiiridotrial Putative Epimerase This compound This compound Epiiridotrial->this compound Putative UGT UDP_Glucose UDP-Glucose UGT Putative UGT UDP_Glucose->UGT UDP UDP GPPS GPPS GES GES G8H G8H H8GO 8HGO ISY ISY Epimerase Putative Epimerase UGT->Epiiridotrial UGT->this compound UGT->UDP

Figure 1: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for Enzyme Identification

Enzyme_ID_Workflow Start Start: This compound-producing plant RNA_Seq Transcriptome Sequencing (RNA-Seq) Start->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Gene_Mining Homology-Based Gene Mining DEG_Analysis->Gene_Mining Candidate_Genes Candidate Genes (Oxidoreductases, UGTs) Gene_Mining->Candidate_Genes Cloning_Expression Cloning & Heterologous Expression Candidate_Genes->Cloning_Expression Purification Protein Purification Cloning_Expression->Purification Enzyme_Assay In Vitro Enzyme Assays Purification->Enzyme_Assay Product_Analysis Product Analysis (LC-MS/MS, GC-MS) Enzyme_Assay->Product_Analysis Functional_Enzyme Functionally Characterized Enzyme Product_Analysis->Functional_Enzyme

Figure 2: Workflow for the identification and characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing area of research within plant specialized metabolism. While the early stages of the iridoid pathway are well-established, the specific enzymes responsible for the C8 epimerization of iridotrial and the subsequent glycosylation to form this compound remain to be elucidated. The experimental approaches outlined in this guide provide a roadmap for researchers to identify and characterize these missing enzymatic steps. The successful elucidation of the complete pathway will not only deepen our understanding of iridoid biosynthesis but also open up avenues for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications. Future work should focus on transcriptome mining in this compound-producing plants, followed by heterologous expression and functional characterization of candidate enzymes. Furthermore, detailed kinetic analysis of the identified enzymes will be crucial for understanding the regulation of the pathway and for optimizing metabolic engineering strategies.

References

Pharmacological Profile of Boschnaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boschnaloside, a prominent iridoid glycoside isolated from the traditional Chinese medicine Boschniakia rossica, has garnered significant scientific interest for its pharmacological potential. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, with a primary focus on its well-documented anti-diabetic effects. The document summarizes its mechanism of action, quantitative data from key experimental studies, and detailed methodologies. While robust data on its anti-diabetic properties is available, this guide also touches upon other potential therapeutic areas such as neuroprotection, anti-inflammatory, and anticancer activities, where preliminary evidence from related compounds suggests further investigation is warranted. Information regarding the pharmacokinetics and toxicology of this compound remains limited, highlighting a critical area for future research. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is classified as an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom.[1] Its fundamental chemical and physical characteristics are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₆H₂₄O₈[2]
Molecular Weight 344.36 g/mol [2]
CAS Number 72963-55-4[2]
IUPAC Name (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde[2]
Synonyms 8-Epiiridotrial glucoside[2]

Pharmacological Activities

The primary and most extensively studied pharmacological activity of this compound is its anti-diabetic effect. Emerging evidence from related compounds suggests potential in other therapeutic areas, which are also discussed below.

Anti-diabetic Effects

This compound has demonstrated significant potential in the management of type 2 diabetes through its multifaceted mechanism of action centered around the modulation of glucagon-like peptide-1 (GLP-1).[3]

Oral administration of this compound to severely diabetic db/db mice for four weeks resulted in significant improvements in key diabetic parameters.[4]

ParameterThis compound (150 mg/kg/day)This compound (300 mg/kg/day)Vehicle Control
Fasting Blood Sugar Markedly decreasedMarkedly decreasedNo significant change
Hemoglobin A1c (HbA1c) ImprovedImprovedNo significant change
Glucose Intolerance ImprovedImprovedNo significant change
HOMA-IR ImprovedImprovedNo significant change
Circulating Active GLP-1 IncreasedIncreasedNo significant change

Data summarized from a 4-week study in severely diabetic db/db mice.[4]

This compound exerts its anti-diabetic effects through a multi-target mechanism involving the GLP-1 pathway:

  • Interaction with GLP-1 Receptor: this compound interacts with the extracellular domain of the GLP-1 receptor, enhancing its sensitivity.[3][4]

  • Augmentation of Insulin Secretion: It enhances glucose-stimulated insulin secretion and augments the insulinotropic effect of GLP-1.[3][4]

  • Increased GLP-1 Secretion: this compound stimulates the secretion of GLP-1 from intestinal L-cells.[3][4]

  • Inhibition of DPP-4 Activity: It reduces the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for the degradation of GLP-1, thereby increasing the circulating levels of active GLP-1.[3][4]

  • Improved Islet/β-cell Function: Treatment with this compound has been shown to improve islet and β-cell function.[4]

Boschnaloside_Antidiabetic_Mechanism This compound This compound GLP1R GLP-1 Receptor (Extracellular Domain) This compound->GLP1R Interacts with L_Cell Intestinal L-Cell This compound->L_Cell Stimulates DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Beta_Cell Pancreatic β-Cell GLP1R->Beta_Cell Activates GLP1 Active GLP-1 L_Cell->GLP1 Secretes DPP4->GLP1 Degrades GLP1->GLP1R Binds to Insulin Insulin Secretion Beta_Cell->Insulin Increases

Figure 1: Mechanism of Anti-diabetic Action of this compound.

Potential Neuroprotective Effects

While direct studies on this compound are lacking, other iridoid glycosides have demonstrated neuroprotective properties.[5] These compounds have been shown to exert their effects through various mechanisms, including the regulation of signaling pathways involved in oxidative stress and apoptosis.[5] Given the structural similarity, it is plausible that this compound may also possess neuroprotective activities, representing a promising area for future research.

Potential Anti-inflammatory Effects

The anti-inflammatory potential of this compound has not been directly investigated. However, extracts of plants containing iridoid glycosides are traditionally used for inflammatory conditions.[6] The general anti-inflammatory mechanisms of flavonoids and other phytochemicals often involve the inhibition of pro-inflammatory mediators and modulation of signaling pathways like NF-κB.[7] Further studies are required to determine if this compound exhibits similar properties.

Potential Anticancer and Antiviral Activities

There is no direct evidence for the anticancer or antiviral activity of this compound. However, polysaccharides from Boschniakia rossica have been shown to induce apoptosis in laryngeal carcinoma cells.[8] Additionally, various flavonoids and iridoid glycosides have been reported to possess antiviral activities by inhibiting viral replication.[9][10] These findings provide a rationale for investigating the potential of this compound in these therapeutic areas.

Pharmacokinetics (ADME)

Specific pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is not currently available in the public domain. To facilitate future research in this critical area, a general experimental workflow for conducting in vivo ADME studies is outlined below.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration of Radiolabeled This compound Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Excreta_Collection Urine and Feces Collection Oral_Admin->Excreta_Collection Tissue_Harvest Tissue Harvesting (e.g., Liver, Kidney, Brain) Blood_Sampling->Tissue_Harvest QWBA Quantitative Whole-Body Autoradiography Blood_Sampling->QWBA Metabolite_Profiling Metabolite Profiling (Plasma, Urine, Feces) Blood_Sampling->Metabolite_Profiling Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolite_Profiling->Metabolite_ID Mass_Balance Mass Balance Analysis Excreta_Collection->Mass_Balance

Figure 2: General Experimental Workflow for In Vivo ADME Studies.

Toxicology

There is a lack of specific toxicological data for this compound, including acute toxicity (LD50) and long-term safety studies. As with any novel therapeutic agent, a thorough toxicological evaluation is essential before clinical consideration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-diabetic effects.[3][4]

In Vivo Study in Diabetic Mice
  • Animal Model: Severely diabetic 12-week-old female db/db mice (Hemoglobin A1c >10%).

  • Treatment: Oral administration of this compound (150 and 300 mg/kg/day) or vehicle for 4 weeks.

  • Parameters Measured: Fasting blood sugar, hemoglobin A1c, glucose intolerance (via oral glucose tolerance test), and Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). Circulating levels of active GLP-1 and adiponectin were also determined.

In Vitro Assays
  • GLP-1 Receptor Binding Assay: To determine the interaction of this compound with the GLP-1 receptor.

  • cAMP Production Assay: To measure the downstream signaling activation upon GLP-1 receptor binding in a suitable cell line (e.g., BRIN-BD11 cells).

  • Insulin Secretion Assay: To quantify glucose-stimulated insulin secretion from pancreatic β-cell lines in the presence and absence of this compound.

  • GLP-1 Secretion Assay: To measure the effect of this compound on GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1 cells).

  • Dipeptidyl Peptidase-4 (DPP-4) Activity Assay: To assess the inhibitory effect of this compound on the enzymatic activity of DPP-4.

In_Vitro_Assay_Workflow start Start receptor_binding GLP-1 Receptor Binding Assay start->receptor_binding insulin_secretion Insulin Secretion Assay start->insulin_secretion glp1_secretion GLP-1 Secretion Assay start->glp1_secretion dpp4_activity DPP-4 Activity Assay start->dpp4_activity camp_production cAMP Production Assay receptor_binding->camp_production If binding is confirmed end End camp_production->end insulin_secretion->end glp1_secretion->end dpp4_activity->end

Figure 3: Workflow of In Vitro Assays for Anti-diabetic Activity.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-diabetic properties mediated through the GLP-1 signaling pathway. The available data strongly supports its potential as a lead compound for the development of new anti-diabetic agents. However, to advance its therapeutic potential, several key areas require further investigation:

  • Pharmacokinetics: Comprehensive ADME studies are crucial to understand its bioavailability, metabolic fate, and excretion profile.

  • Toxicology: A thorough safety evaluation, including acute and chronic toxicity studies, is necessary to establish a safe therapeutic window.

  • Expanded Pharmacological Profiling: Investigations into its potential neuroprotective, anti-inflammatory, anticancer, and antiviral activities are warranted based on the pharmacological profiles of related iridoid glycosides.

Addressing these knowledge gaps will be essential for the future clinical development of this compound and its derivatives.

References

An In-Depth Technical Guide to the Known Biological Activities of Boschnaloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boschnaloside, a prominent iridoid glycoside isolated from the traditional medicinal herb Boschniakia rossica, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a primary focus on its well-documented anti-diabetic effects. The document details the molecular mechanisms, presents available quantitative data, outlines experimental protocols, and visualizes key signaling pathways and workflows. While the anti-diabetic properties of this compound are the most extensively studied, this guide also explores preliminary evidence and potential avenues for research into its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.

Anti-diabetic Activity

The most robustly investigated biological activity of this compound is its potent anti-diabetic effect. In vivo studies have demonstrated that oral administration of this compound at dosages of 150 and 300 mg/kg/day for four weeks significantly improves diabetic symptoms in db/db mice. These improvements include reductions in fasting blood sugar and hemoglobin A1c levels, as well as enhanced glucose tolerance.[1] The underlying mechanisms for these effects are multifaceted and center on the modulation of the glucagon-like peptide-1 (GLP-1) signaling pathway.

Modulation of the GLP-1 Receptor Signaling Pathway

This compound has been shown to interact with the extracellular domain of the GLP-1 receptor (GLP-1R), acting as a modulator of its activity.[1] This interaction leads to a cascade of downstream events that contribute to its anti-diabetic effects.

GLP1R_Signaling This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R interacts with extracellular domain GLP1_Secretion Increased GLP-1 Secretion This compound->GLP1_Secretion DPP4 DPP-4 Inhibition This compound->DPP4 AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Exchange protein directly activated by cAMP 2 (Epac2) cAMP->Epac2 Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

Caption: Workflow for in vivo evaluation of this compound's anti-diabetic effects.

  • GLP-1 Secretion Assay:

    • Murine intestinal STC-1 cells are cultured to confluence.

    • Cells are washed with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 1.1 mM glucose.

    • The cells are then incubated with a test medium containing this compound for a specified period (e.g., 60 minutes) at 37°C.

    • The supernatant is collected, and the concentration of active GLP-1 is measured using a Homogeneous Time Resolved Fluorescence (HTRF) assay.

  • DPP-4 Activity Assay:

    • The assay is performed using a commercial DPP-4 activity assay kit.

    • A reaction mixture is prepared containing DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound (this compound) or vehicle control.

    • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The fluorescence generated from the cleavage of the substrate is measured at an excitation/emission wavelength of 360/460 nm. The reduction in fluorescence in the presence of this compound indicates inhibitory activity.

  • Insulin Secretion Assay:

    • Clonal rat pancreatic β-cells (BRIN-BD11) are pre-incubated in KRBB with 1.1 mM glucose for 40 minutes at 37°C.

    • The buffer is replaced with a test medium containing varying concentrations of glucose (e.g., 16.7 mM) and this compound or vehicle.

    • After a 20-minute incubation at 37°C, the test medium is collected.

    • Insulin levels in the collected medium are quantified using an HTRF assay kit.

Other Potential Biological Activities

While research is less extensive, there are indications that this compound may possess other valuable biological properties. It is important to note that much of the current evidence is derived from studies on the whole Boschniakia rossica plant or related iridoid glycosides, and further specific investigation into this compound is required.

Anti-inflammatory Activity

The potential for this compound to exert anti-inflammatory effects is an area of growing interest. Iridoid glycosides, as a class of compounds, are known to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. However, direct evidence and quantitative data for this compound's anti-inflammatory activity are currently lacking in the scientific literature.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPK MAPK Pathway Inflammatory_Stimuli->MAPK This compound This compound (Hypothesized) This compound->NFkB Inhibits? This compound->MAPK Inhibits? Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) NFkB->Proinflammatory_Mediators Induces MAPK->Proinflammatory_Mediators Induces

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antioxidant Activity

Extracts of Boschniakia rossica have demonstrated antioxidant properties, suggesting that its constituent compounds, including this compound, may contribute to this activity. Standard in vitro antioxidant assays, such as the DPPH and ABTS radical scavenging assays, would be suitable for quantifying the antioxidant potential of purified this compound. To date, specific IC50 values for this compound in these assays have not been reported.

Neuroprotective and Anti-cancer Activities

Preliminary studies on other iridoid glycosides have suggested potential neuroprotective and anti-cancer effects. However, there is currently no direct and conclusive evidence to attribute these activities specifically to this compound. Further research, including in vitro cytotoxicity assays against various cancer cell lines (e.g., MCF-7, HepG2) and neuroprotective assays using cell models like SH-SY5Y, is necessary to elucidate any potential role of this compound in these areas.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-diabetic properties, primarily through its modulation of the GLP-1 signaling pathway. The detailed mechanisms involving GLP-1 secretion, DPP-4 inhibition, and enhanced insulin secretion are well-supported by in vivo and in vitro studies. However, a notable gap in the current knowledge is the lack of specific quantitative data, such as IC50 and EC50 values, for these activities.

Furthermore, the exploration of other potential biological activities of this compound, including its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects, remains in its infancy. Future research should focus on:

  • Quantitative Analysis: Determining the IC50 and EC50 values for this compound's effects on DPP-4, GLP-1 secretion, and insulin secretion.

  • Broadening the Scope: Conducting rigorous in vitro and in vivo studies to investigate the anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties of purified this compound.

  • Mechanistic Elucidation: Investigating the precise molecular targets and signaling pathways, such as NF-κB and MAPK, that may be modulated by this compound in the context of these other potential activities.

A deeper understanding of the multifaceted biological activities of this compound will be crucial for its potential development as a novel therapeutic agent for diabetes and possibly other chronic diseases.

References

Iridoid Glycosides from Boschniakia rossica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Phytochemistry, Bioactivity, and Therapeutic Potential of Iridoid Glycosides Derived from the Medicinal Plant Boschniakia rossica

Abstract

Boschniakia rossica, a parasitic plant utilized in traditional medicine, is a rich source of various bioactive compounds, with iridoid glycosides being of significant scientific interest. This technical guide provides a comprehensive overview of the iridoid glycosides isolated from Boschniakia rossica, detailing their chemical diversity, biological activities, and the experimental methodologies used for their study. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents from natural sources. Key quantitative data on the biological effects of these compounds are summarized in structured tables for comparative analysis. Detailed experimental protocols for extraction, isolation, and bioactivity assessment are provided to facilitate the replication and advancement of research in this field. Furthermore, a key signaling pathway modulated by these iridoid glycosides in the context of cancer is visualized to elucidate their mechanism of action.

Introduction

Boschniakia rossica, commonly known as northern groundcone, is a perennial parasitic herb that has been traditionally used in various East Asian medicinal systems for its purported health benefits, including anti-aging, anti-inflammatory, and immune-enhancing properties.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites within this plant, with iridoid glycosides emerging as a prominent class of compounds responsible for many of its pharmacological effects.[1][2]

Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. In Boschniakia rossica, they primarily exist as glycosides, where a sugar moiety is attached to the iridoid aglycone.[3] Among the various iridoid glycosides identified, boschnaloside and 7-deoxy-8-epiloganic acid are notable constituents.[4][5] This guide will delve into the scientific literature to provide a detailed technical overview of the iridoid glycosides from Boschniakia rossica, with a focus on their extraction, isolation, and demonstrated biological activities.

Phytochemistry: Iridoid Glycosides of Boschniakia rossica

Numerous phytochemical studies have been conducted to isolate and identify the chemical constituents of Boschniakia rossica. These investigations have consistently highlighted the presence of a significant iridoid glycoside fraction.

Table 1: Major Iridoid Glycosides Isolated from Boschniakia rossica

Compound NameMolecular FormulaKey Structural FeaturesReference
This compoundC16H24O9Iridoid glucoside[4]
BoschnasideC16H26O9Epi-iridodial glucoside[6]
7-deoxy-8-epiloganic acidC16H24O9Loganic acid derivative[4]
BoschnarolC10H16O3Iridoid aglycone[4]
(4R)-4-hydroxymethylboschnialactoneC10H12O4Novel iridoid[7]

Biological Activities and Quantitative Data

Iridoid glycosides from Boschniakia rossica have been reported to exhibit a range of biological activities, including anti-cancer, hepatoprotective, and anti-inflammatory effects. This section presents quantitative data from key studies, summarized in tabular format for clarity and ease of comparison.

Anti-Cancer Activity

A significant area of research has focused on the anti-cancer properties of iridoid glycosides from Boschniakia rossica (IGBR). Studies on human ovarian cancer cells (OVCAR3) have demonstrated the inhibitory effects of an IGBR mixture on cell proliferation, migration, and invasion.[8]

Table 2: Effect of IGBR on OVCAR3 Cell Viability and Colony Formation [8]

Treatment GroupConcentration (mg/mL)Cell Viability (OD 490 nm, x̄±s)Colony Numbers (x̄±s)
Control01.00 ± 0.09158.21 ± 11.32
Low-dose IGBR2000.82 ± 0.06119.52 ± 9.87
Middle-dose IGBR4000.65 ± 0.0587.43 ± 8.15
High-dose IGBR8000.41 ± 0.0453.67 ± 6.24
*p<0.05 compared to the control group

Table 3: Effect of IGBR on OVCAR3 Cell Metastasis [8]

Treatment GroupConcentration (mg/mL)Migrated Cells (x̄±s)Invaded Cells (x̄±s)
Control0292.65 ± 20.17229.77 ± 18.43
Low-dose IGBR200215.34 ± 17.89168.54 ± 15.21
Middle-dose IGBR400153.87 ± 13.56112.38 ± 10.98
High-dose IGBR80089.21 ± 9.7765.72 ± 7.63
*p<0.05 compared to the control group

The anti-metastatic effects of IGBR are associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8]

Table 4: Effect of IGBR on MMP-2 and MMP-9 Protein Expression in OVCAR3 Cells [8]

Treatment GroupConcentration (mg/mL)MMP-2 Expression (Relative to Control)MMP-9 Expression (Relative to Control)
Control01.001.00
Low-dose IGBR200ReducedReduced
Middle-dose IGBR400Markedly ReducedMarkedly Reduced
High-dose IGBR800Significantly ReducedSignificantly Reduced

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of iridoid glycosides from Boschniakia rossica.

Extraction and Isolation of Iridoid Glycosides

The following protocol outlines a general method for the extraction and isolation of an iridoid glycoside-rich fraction from Boschniakia rossica.

Experimental Workflow for Iridoid Glycoside Extraction and Isolation

G start Dried Boschniakia rossica Plant Material extraction Methanol Extraction (e.g., 80% MeOH) start->extraction partition Liquid-Liquid Partitioning (e.g., with Dichloromethane and Water) extraction->partition aqueous_layer Aqueous Layer partition->aqueous_layer mci_gel MCI-gel CHP20P Column Chromatography aqueous_layer->mci_gel gradient_elution Gradient Elution with Methanol (e.g., 10%, 30%, 50%, 70%, 100%) mci_gel->gradient_elution collect_fraction Collect 50% Methanol Fraction gradient_elution->collect_fraction hplc_purification High-Performance Liquid Chromatography (HPLC) collect_fraction->hplc_purification igbr Purified Iridoid Glycoside-Rich Fraction (IGBR) hplc_purification->igbr

Caption: Workflow for the extraction and isolation of an iridoid glycoside-rich fraction from Boschniakia rossica.

Detailed Protocol:

  • Plant Material Preparation: Air-dried whole plants of Boschniakia rossica are ground into a fine powder.

  • Extraction: The powdered plant material is extracted with 80% methanol at room temperature with agitation for an extended period (e.g., 24-48 hours). The extraction process is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with dichloromethane to remove non-polar compounds. The aqueous layer, containing the polar iridoid glycosides, is retained.

  • Column Chromatography: The aqueous extract is subjected to column chromatography on a suitable resin, such as MCI-gel CHP20P.

  • Gradient Elution: The column is eluted with a stepwise gradient of methanol in water (e.g., 10%, 30%, 50%, 70%, and 100% methanol).

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The fraction eluting with 50% methanol has been reported to be rich in iridoid glycosides.[8]

  • Final Purification: The iridoid glycoside-rich fraction can be further purified by preparative HPLC to isolate individual compounds.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Workflow for MTT Assay

G start Seed Cells in 96-well Plate treatment Treat Cells with Iridoid Glycosides (Various Concentrations) start->treatment incubation1 Incubate for a Defined Period (e.g., 24 hours) treatment->incubation1 add_mtt Add MTT Reagent to Each Well incubation1->add_mtt incubation2 Incubate to Allow Formazan Crystal Formation add_mtt->incubation2 solubilize Add Solubilization Solution (e.g., DMSO) incubation2->solubilize measure Measure Absorbance at ~570 nm (Microplate Reader) solubilize->measure analyze Calculate Cell Viability measure->analyze

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., OVCAR3) are seeded into 96-well plates at a density of approximately 3 x 10³ cells per well and allowed to adhere overnight.[8]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the iridoid glycoside extract or purified compounds. A control group with no treatment is included.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[8]

  • Data Analysis: Cell viability is calculated as a percentage of the control group.

Mechanism of Action: Signaling Pathway Visualization

Research into the anti-cancer effects of IGBR on ovarian cancer has elucidated a potential mechanism of action involving the regulation of a specific signaling pathway. IGBR has been shown to inhibit ovarian cancer cell proliferation and metastasis by modulating the circular RNA homeodomain-interacting protein kinase 3 (circ-HIPK3)/microRNA-495-3p (miR-495-3p) axis.[8]

Signaling Pathway of IGBR in Ovarian Cancer Cells

G IGBR Iridoid Glycosides from Boschniakia rossica (IGBR) circHIPK3 circ-HIPK3 IGBR->circHIPK3 inhibits miR495 miR-495-3p circHIPK3->miR495 sponges MMPs MMP-2 / MMP-9 miR495->MMPs inhibits Proliferation Cell Proliferation & Metastasis MMPs->Proliferation promotes

Caption: Proposed signaling pathway of IGBR in inhibiting ovarian cancer cell proliferation and metastasis.

This pathway illustrates that IGBR downregulates the expression of circ-HIPK3.[8] Circ-HIPK3 normally acts as a "sponge" for miR-495-3p, thereby inhibiting its function. By reducing circ-HIPK3 levels, IGBR effectively increases the availability of active miR-495-3p. Subsequently, miR-495-3p can then suppress its downstream targets, including MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix and are crucial for cancer cell invasion and metastasis.[8] The net result is a reduction in ovarian cancer cell proliferation and metastatic potential.

Conclusion

The iridoid glycosides from Boschniakia rossica represent a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology. This technical guide has provided a consolidated resource for researchers, summarizing the key phytochemicals, presenting quantitative data on their biological effects, and detailing the experimental protocols necessary for their investigation. The elucidation of their mechanism of action, as exemplified by the circ-HIPK3/miR-495-3p signaling pathway, offers a solid foundation for further preclinical and clinical development. Future research should focus on the isolation and characterization of additional iridoid glycosides, the comprehensive evaluation of their individual and synergistic bioactivities, and the further unraveling of their molecular mechanisms to fully harness their therapeutic potential.

References

Boschnaloside: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boschnaloside, a prominent iridoid glycoside isolated from the medicinal plant Boschniakia rossica, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on this compound, with a primary focus on its well-documented anti-diabetic effects. While direct evidence for its anti-inflammatory, neuroprotective, and anti-cancer properties is currently limited, this document explores the plausible molecular mechanisms and suggests future research directions based on the activities of structurally related compounds and the established roles of key signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic development of this compound.

Anti-Diabetic Applications

The most extensively studied therapeutic application of this compound is in the management of type 2 diabetes. Research has demonstrated its ability to improve glycemic control and islet function through the modulation of the glucagon-like peptide-1 (GLP-1) signaling pathway.[1][2]

In Vivo Efficacy

Oral administration of this compound has shown significant anti-diabetic effects in diabetic mouse models.[1][2]

Table 1: In Vivo Effects of this compound in db/db Diabetic Mice [1][2]

ParameterTreatment GroupDosageDurationOutcome
Fasting Blood Sugardb/db mice150 mg/kg/day4 weeksSignificant decrease
300 mg/kg/day4 weeksSignificant decrease
Hemoglobin A1c (HbA1c)db/db mice150 mg/kg/day4 weeksSignificant decrease
300 mg/kg/day4 weeksSignificant decrease
Glucose Intolerancedb/db mice150 mg/kg/day4 weeksImproved
300 mg/kg/day4 weeksImproved
HOMA-IRdb/db mice150 mg/kg/day4 weeksSignificant decrease
300 mg/kg/day4 weeksSignificant decrease
Circulating GLP-1 (active)db/db mice150 mg/kg/day4 weeksIncreased
300 mg/kg/day4 weeksIncreased
Molecular Mechanisms of Anti-Diabetic Action

This compound exerts its anti-diabetic effects through a multi-faceted mechanism centered on the potentiation of GLP-1 action.[1][2]

  • GLP-1 Receptor Interaction: this compound directly interacts with the extracellular domain of the GLP-1 receptor, enhancing its sensitivity to GLP-1.[1][2]

  • Insulin Secretion: It potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[1][2]

  • GLP-1 Secretion: this compound stimulates the secretion of GLP-1 from enteroendocrine STC-1 cells.[1][2]

  • DPP-4 Inhibition: It exhibits inhibitory activity against dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for GLP-1 degradation, thereby increasing the half-life of active GLP-1.[1][2]

  • PI3K/Akt Signaling: The downstream effects of GLP-1 receptor activation by this compound involve the activation of the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and function.

This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to extracellular domain GLP1_Secretion GLP-1 Secretion (STC-1 cells) This compound->GLP1_Secretion Stimulates DPP4 DPP-4 This compound->DPP4 Inhibits AC Adenylate Cyclase GLP1R->AC Activates PI3K PI3K GLP1R->PI3K Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Cell_Survival β-cell Survival & Function Akt->Cell_Survival cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK1/2 TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates This compound This compound (Hypothesized) This compound->p38 Inhibits (Hypothesized) This compound->ERK Inhibits (Hypothesized) This compound->JNK Inhibits (Hypothesized) This compound->IKK Inhibits (Hypothesized) Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->Inflammatory_Genes Induces ERK->Inflammatory_Genes Induces JNK->Inflammatory_Genes Induces IkBa IκBα IKK->IkBa Inhibits (via phosphorylation) NFkB NF-κB (p65) IkBa->NFkB Sequesters in cytoplasm NFkB_nuc NF-κB (p65) (nucleus) NFkB->NFkB_nuc Translocates NFkB_nuc->Inflammatory_Genes Induces Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Glutamate, Oxidative Stress) Apoptosis Apoptosis Neurotoxic_Stimuli->Apoptosis This compound This compound (Hypothesized) Receptor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway This compound This compound (Hypothesized) ERK ERK This compound->ERK Inhibits (Hypothesized) Bcl2 Bcl-2 This compound->Bcl2 Downregulates (Hypothesized) Bax Bax This compound->Bax Upregulates (Hypothesized) Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Induces

References

Boschnaloside and its role in traditional medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Boschnaloside and its Role in Traditional and Modern Medicine

Introduction

This compound is an iridoid glycoside that has been identified as a major bioactive constituent in several medicinal plants, most notably Boschniakia rossica.[1] Traditionally, Boschniakia rossica has been used in Chinese medicine to tonify the kidney and address impotence.[1][2] Modern scientific investigation has shifted focus towards its potential therapeutic benefits in metabolic disorders, particularly diabetes, and its antioxidant properties. This guide provides a comprehensive technical overview of the chemical properties, pharmacological activities, and mechanisms of action of this compound, intended for researchers and professionals in drug development.

1.1 Chemical Properties

This compound is classified as a terpene glycoside.[3] Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₈[3]
Molecular Weight 344.36 g/mol [3]
IUPAC Name (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde[3]
CAS Number 72963-55-4[3]

Pharmacological Activities and Mechanism of Action

Research has primarily focused on the anti-diabetic and antioxidant effects of this compound and its source plant extracts.

2.1 Anti-diabetic Effects

This compound has demonstrated significant anti-diabetic effects in preclinical studies, primarily through the modulation of the glucagon-like peptide-1 (GLP-1) pathway.[1] The core mechanisms are multifaceted, involving direct receptor interaction, enzyme inhibition, and stimulation of hormone secretion.

The proposed mechanism involves several key actions:

  • GLP-1 Receptor Interaction : this compound interacts with the extracellular domain of the GLP-1 receptor (GLP-1R).[1][2] This interaction enhances glucose-stimulated insulin secretion.[1]

  • DPP-4 Inhibition : It reduces the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for the degradation of GLP-1. This leads to higher levels of active GLP-1.[1]

  • GLP-1 Secretion : this compound enhances the secretion of GLP-1 from intestinal endocrinocytes (STC-1 cells).[1]

  • Islet/β-cell Function : Treatment with this compound has been shown to improve islet and β-cell function, associated with an increase in the level of pancreatic and duodenal homeobox 1 (PDX1), a key transcription factor in β-cell development and function.[1]

  • PI3K/Akt Signaling : The downstream effects include the activation of the PI3K/Akt/GSK3β signaling cascade, which is crucial for insulin signaling and cell survival.[2]

G cluster_0 This compound Actions cluster_1 Physiological Outcomes This compound This compound GLP1R GLP-1 Receptor (Extracellular Domain) This compound->GLP1R Interacts with DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits STC1 STC-1 Cells (Intestinal L-cells) This compound->STC1 Stimulates Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion GLP1R->Insulin_Secretion Activates Beta_Cell Improved Islet/β-cell Function (↑ PDX1) GLP1R->Beta_Cell Promotes GLP1_active Increased Active GLP-1 DPP4->GLP1_active STC1->GLP1_active ↑ GLP-1 Secretion GLP1_active->GLP1R Binds to Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Leads to Beta_Cell->Insulin_Secretion Contributes to

This compound's Anti-Diabetic Mechanism of Action.

2.2 Antioxidant Effects

Extracts of Boschniakia rossica (BRE), for which this compound is a major component, have demonstrated significant antioxidant activity.[4][5] These extracts show potent free radical scavenging capabilities against various radicals. The antioxidant network of BRE is attributed to its composition of phenylethanoid glycosides, flavonoids, phenols, and triterpenes.[4] While data for purified this compound is limited, its presence in the active extract suggests it contributes to the overall antioxidant effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and Boschniakia rossica extract.

Table 1: In Vivo Anti-diabetic Effects of this compound

ParameterModelTreatmentDosageDurationOutcomeReference
Diabetic Symptoms db/db miceOral this compound150 & 300 mg/kg/day4 weeksImproved fasting blood sugar, HbA1c, glucose intolerance, and HOMA-IR.[1]
Hormone Levels db/db miceOral this compound150 & 300 mg/kg/day4 weeksIncreased circulating active GLP-1 and adiponectin levels.[1]
Islet Function db/db miceOral this compound300 mg/kg/day4 weeksPancreatic insulin content increased by nearly 2-fold.[2]

Table 2: In Vitro Effects of this compound

AssayCell LineConcentrationEffectReference
Islet Function MIN6 Cells50 µMReversed glucotoxicity-induced reduction in insulin content.[2]
Islet Function MIN6 Cells100 µMReversed glucotoxicity-induced reduction in insulin content.[2]
Insulin Secretion BRIN-BD11 CellsNot specifiedInduced cAMP accumulation and enhanced glucose-induced insulin secretion.[2]

Table 3: In Vitro Antioxidant Activity of Boschniakia rossica Extract (BRE)

AssayIC₅₀ Value (mg/L)Reference
ABTS Radical Scavenging 224.32[4][5]
DPPH Radical Scavenging 58.43[5]
Hydroxyl Radical Scavenging 432.21[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Key protocols are outlined below.

4.1 Isolation and Preparation of this compound

The isolation of this compound from Boschniakia rossica typically involves solvent extraction followed by chromatographic purification.

  • Extraction : The dried whole plant is extracted with ethanol.

  • Partitioning : The ethanol extract is partitioned against various solvents (e.g., ethyl acetate, n-butanol) to enrich the iridoid glycoside fraction.

  • Chromatography : The enriched fraction undergoes column chromatography (e.g., silica gel, Sephadex LH-20) for further separation.

  • Purification : Pure this compound is obtained through recrystallization, with purity confirmed by HPLC analysis.[6]

4.2 In Vivo Anti-diabetic Study Protocol

G start Start: Select Animal Model model 12-week old female diabetic db/db mice (HbA1c > 10%) start->model grouping Acclimatize and group animals: 1. Vehicle Control 2. This compound (150 mg/kg/day) 3. This compound (300 mg/kg/day) model->grouping treatment Administer treatment orally once daily for 4 weeks grouping->treatment monitoring Monitor body weight and fasting blood sugar weekly treatment->monitoring end_study End of 4-week treatment monitoring->end_study analysis Perform analysis: - Oral Glucose Tolerance Test (OGTT) - Measure HbA1c, GLP-1, Adiponectin - HOMA-IR Calculation - Islet function and histology end_study->analysis results Data Interpretation and Statistical Analysis analysis->results

References

Boschnaloside: A Technical Review of Its Therapeutic Potential and Underlying Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boschnaloside, an iridoid glycoside, is a prominent bioactive compound isolated from the plant Boschniakia rossica[1]. Traditionally used in Chinese medicine, Boschniakia rossica has been recognized for its therapeutic properties, and modern scientific investigation has identified this compound as a key contributor to its pharmacological effects[2]. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

This compound is characterized by its iridoid structure, a class of monoterpenoids, attached to a glucose moiety. Its chemical identity has been established through various spectroscopic and analytical techniques[3].

PropertyValueSource
Molecular Formula C₁₆H₂₄O₈[3]
Molecular Weight 344.36 g/mol [3]
IUPAC Name (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde[3]
CAS Number 72963-55-4[3]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent for several diseases. The primary areas of investigation include its anti-diabetic, antioxidant, anti-inflammatory, and neuroprotective effects.

Anti-Diabetic Effects

The anti-diabetic properties of this compound are the most extensively studied. Research has shown its potential to improve glycemic control and islet function, primarily through the modulation of the glucagon-like peptide-1 (GLP-1) pathway[2][4][5].

Quantitative Data on Anti-Diabetic Effects

ParameterModelTreatmentResultSource
Fasting Blood Sugardb/db mice150 mg/kg/day, 4 weeks~50% decrease vs. control[4]
Fasting Blood Sugardb/db mice300 mg/kg/day, 4 weeks~70% decrease vs. control[4]
HbA1cdb/db mice150 & 300 mg/kg/day, 4 weeksSignificant decrease[2]
GLP-1 (active)db/db mice150 mg/kg/day, 4 weeks~3.5-fold increase[4]
Dipeptidyl Peptidase-4 (DPP-4) ActivityIn vitroNot specifiedReduction[2]
Antioxidant Activity

This compound has been shown to possess significant antioxidant properties, which may contribute to its other therapeutic effects. Its ability to scavenge free radicals has been evaluated using various in vitro assays[6][7].

Quantitative Data on Antioxidant Effects

AssayIC₅₀ / EC₅₀Source
DPPH Radical ScavengingEC₅₀: 14.65 ± 0.83 µM[6]
Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in cellular models. It has been shown to inhibit the production of pro-inflammatory mediators, suggesting its utility in inflammatory conditions[8][9]. The mechanism may involve the inhibition of the NF-κB signaling pathway[4][10][11][12].

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Its antioxidant and anti-inflammatory activities likely contribute to its ability to protect neuronal cells from damage[13][14][15][16].

Mechanisms of Action

The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways.

GLP-1 Receptor Signaling Pathway

The anti-diabetic effects of this compound are strongly linked to its interaction with the GLP-1 receptor (GLP-1R)[2][4]. This compound has been shown to interact with the extracellular domain of the GLP-1R, leading to a cascade of downstream events that enhance insulin secretion and improve glucose homeostasis[2].

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to extracellular domain PDX1 PDX-1 This compound->PDX1 Alters level of AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion Promotes Islet_Function Improved Islet β-cell Function PDX1->Islet_Function Leads to

This compound's proposed mechanism via the GLP-1 receptor signaling pathway.
Other Potential Signaling Pathways

The antioxidant and anti-inflammatory effects of this compound suggest its involvement in other signaling pathways, such as the Nrf2 and NF-κB pathways. The Nrf2 pathway is a key regulator of the cellular antioxidant response, while the NF-κB pathway is central to the inflammatory response. Further research is needed to fully elucidate the role of this compound in these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are representative and may require optimization for specific laboratory conditions.

Extraction and Isolation of this compound from Boschniakia rossica

This protocol describes a general procedure for the extraction and isolation of this compound from its natural source[3][17][18][19].

Extraction_Workflow Start Dried Boschniakia rossica Plant Material Extraction Extraction with 90% Ethanol Start->Extraction Evaporation Evaporation in vacuo Extraction->Evaporation Partitioning Successive Partitioning (e.g., with EtOAc and n-BuOH) Evaporation->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Chromatography Purification Recrystallization / HPLC Purification Chromatography->Purification End Pure this compound Purification->End

A generalized workflow for the extraction and isolation of this compound.

Protocol:

  • Extraction: Air-dried and powdered whole plants of Boschniakia rossica are extracted with 90% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The n-butanol fraction, which is typically enriched with iridoid glycosides, is subjected to column chromatography on silica gel or Sephadex LH-20.

  • Purification: Fractions containing this compound are further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry[3].

In Vivo Anti-Diabetic Activity in db/db Mice

This protocol is based on studies evaluating the anti-diabetic effects of this compound in a db/db mouse model of type 2 diabetes[2][20][21].

Materials:

  • db/db mice (e.g., 12-week-old females with HbA1c > 10%)

  • This compound

  • Vehicle (e.g., distilled water)

  • Glucometer and test strips

  • Equipment for blood collection and analysis (HbA1c, insulin, etc.)

Protocol:

  • Acclimatization: Acclimatize the db/db mice to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the mice into control and treatment groups.

  • Treatment: Administer this compound (e.g., 150 and 300 mg/kg/day) or vehicle orally to the respective groups for a specified period (e.g., 4 weeks)[2].

  • Monitoring: Monitor body weight and food intake regularly.

  • Blood Glucose Measurement: Measure fasting blood glucose levels at regular intervals (e.g., weekly) from tail vein blood.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT by administering an oral glucose load after an overnight fast and measuring blood glucose at different time points.

  • Terminal Blood Collection and Analysis: At the end of the study, collect blood samples to measure HbA1c, insulin, and other relevant biomarkers.

  • Tissue Collection: Collect pancreas and other relevant tissues for histological analysis.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on DPP-4[22][23][24][25][26].

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • This compound

  • DPP-4 inhibitor (positive control, e.g., sitagliptin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Preparation: Prepare solutions of DPP-4 enzyme, substrate, this compound, and positive control in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, DPP-4 enzyme, and different concentrations of this compound or the positive control.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation: Add the DPP-4 substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculation: Calculate the percentage of DPP-4 inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This is a common spectrophotometric assay to evaluate the free radical scavenging activity of a compound[27][28][29][30][31].

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Prepare different concentrations of this compound and the positive control in the same solvent.

  • Reaction Setup: In a 96-well plate, add the DPPH solution to each well, followed by the addition of different concentrations of this compound or the positive control.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the wavelength of maximum absorbance of DPPH (around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC₅₀ value.

In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol describes an assay to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells[32][33][34][35].

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)

  • LPS

  • This compound

  • Griess reagent

  • 96-well cell culture plate

  • Spectrophotometer

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with different concentrations of this compound for a certain period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified time (e.g., 24 hours).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at around 540 nm.

  • Calculation: Determine the inhibitory effect of this compound on NO production and assess cell viability using an MTT assay to rule out cytotoxicity.

Clinical Trials

A thorough search of clinical trial registries and scientific literature did not reveal any registered or published clinical trials involving this compound in humans. The research on this compound is currently in the preclinical stage, focusing on in vitro and in vivo animal studies.

Conclusion

This compound, a natural iridoid glycoside from Boschniakia rossica, exhibits a promising range of pharmacological activities, particularly in the context of metabolic disorders like type 2 diabetes. Its ability to modulate the GLP-1 receptor signaling pathway provides a strong rationale for its anti-diabetic effects. Furthermore, its antioxidant, anti-inflammatory, and neuroprotective properties suggest a broader therapeutic potential. While the current body of evidence is based on preclinical studies, the data presented in this technical guide underscores the need for further investigation into the clinical utility of this compound. Future research should focus on detailed pharmacokinetic and toxicological studies, as well as the elucidation of its effects on other relevant signaling pathways, to pave the way for potential clinical development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Boschnaloside from Boschniakia rossica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Boschnaloside, a prominent iridoid glycoside found in the medicinal plant Boschniakia rossica. The methodologies outlined below cover a range of techniques from conventional solvent-based methods to modern, enhanced extraction technologies. The aim is to furnish researchers and drug development professionals with a comprehensive guide to efficiently isolate this compound for further pharmacological investigation and development.

Introduction to Boschniakia rossica and this compound

Boschniakia rossica, a parasitic plant belonging to the Orobanchaceae family, has a rich history in traditional medicine, particularly in East Asia. It is known to contain a variety of bioactive compounds, with iridoid glycosides being a significant class. Among these, this compound is a major constituent that has garnered scientific interest for its potential therapeutic properties.[1] The efficient extraction of this compound is a critical first step in harnessing its potential for medicinal applications.

Pre-Extraction Preparation

Prior to extraction, proper preparation of the plant material is crucial for maximizing the yield of this compound.

Protocol 2.1: Plant Material Preparation

  • Collection and Identification: Collect fresh whole plants of Boschniakia rossica. Ensure proper botanical identification to avoid adulteration.

  • Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any soil and debris. Air-dry the plants in a well-ventilated area, preferably in the shade, until they are brittle. Alternatively, use a mechanical dryer at a controlled temperature (40-50°C) to expedite the process.

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent penetration.

  • Storage: Store the powdered plant material in an airtight, light-proof container in a cool, dry place to prevent degradation of the bioactive compounds.

Extraction Methodologies

This section details various methods for extracting this compound from the prepared Boschniakia rossica powder. A comparative summary of the operational parameters is provided in Table 1.

Conventional Solvent Extraction

Conventional solvent extraction methods, such as maceration and heat reflux extraction, are widely used due to their simplicity and low cost.

Protocol 3.1.1: Maceration

  • Weigh a desired amount of powdered Boschniakia rossica.

  • Place the powder in a sealed container and add the chosen solvent (e.g., methanol, ethanol, or water) in a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Allow the mixture to stand at room temperature for a period of 24 to 72 hours with occasional agitation.

  • After the maceration period, filter the mixture through a fine-mesh cloth or filter paper.

  • Collect the filtrate and, if necessary, re-extract the residue with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3.1.2: Heat Reflux Extraction

  • Place a known quantity of powdered Boschniakia rossica in a round-bottom flask.

  • Add the extraction solvent (e.g., 70% ethanol) in a solid-to-liquid ratio of 1:15 (w/v).

  • Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent.

  • Maintain the reflux for a specified duration, typically 1-2 hours.

  • After cooling, filter the mixture and collect the filtrate.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt plant cell walls, thereby enhancing solvent penetration and accelerating the extraction process.[2]

Protocol 3.2.1: Ultrasound-Assisted Extraction

  • Place a pre-weighed amount of powdered Boschniakia rossica (e.g., 5 g) into a conical flask.[3]

  • Add the extraction solvent, such as 95% ethanol, at a solid-to-liquid ratio of 1:40 (w/v).[3]

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic power to 180 W and the temperature to a controlled level (e.g., 50°C).[3]

  • Carry out the extraction for a duration of 50 minutes.[3]

  • Following extraction, filter the mixture.

  • Concentrate the resulting filtrate under reduced pressure and then freeze-dry to obtain the crude extract.[3]

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.

Protocol 3.3.1: Microwave-Assisted Extraction (Adapted from Iridoid Glycoside Extraction)

  • Place a known amount of powdered Boschniakia rossica into a microwave-safe extraction vessel.

  • Add the extraction solvent (e.g., 72% ethanol) at a liquid-to-sample ratio of 15:1 (v/w).

  • Set the microwave power to 400 W.

  • Conduct the extraction for a short duration, for instance, 10 minutes.

  • After the extraction is complete and the vessel has cooled, filter the mixture.

  • The filtrate can then be concentrated to obtain the crude extract.

  • For optimal results, the extraction can be repeated on the residue.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The properties of the supercritical fluid can be tuned by altering pressure and temperature.

Protocol 3.4.1: Supercritical Fluid Extraction (Adapted from General Principles)

  • Load the powdered Boschniakia rossica into the extraction vessel of a supercritical fluid extractor.

  • Heat the CO2 and the extraction vessel to the desired supercritical temperature (e.g., 62°C).[4]

  • Pressurize the system with CO2 to the desired extraction pressure (e.g., 500 bar).[4]

  • To enhance the extraction of polar compounds like this compound, a co-solvent such as ethanol or methanol can be introduced into the CO2 stream.

  • Initiate the flow of supercritical CO2 through the extraction vessel. The extraction can be performed in dynamic (continuous flow), static (soaking), or a combination of both modes.

  • The extracted components are separated from the CO2 by depressurization in a collection vessel.

  • The resulting extract is a concentrated form of the desired compounds.

Table 1: Comparison of Extraction Method Parameters for Iridoid Glycosides (including this compound)

ParameterMacerationHeat Reflux ExtractionUltrasound-Assisted ExtractionMicrowave-Assisted ExtractionSupercritical Fluid Extraction
Solvent Methanol, Ethanol, Water70% Ethanol95% Ethanol[3]72% EthanolSupercritical CO2 with co-solvent (e.g., Ethanol)
Temperature Room TemperatureBoiling point of solvent50°C[3]Controlled (e.g., 50°C)40-80°C[4]
Time 24-72 hours1-2 hours30-60 minutes[3]10-30 minutes1-2 hours
Pressure AtmosphericAtmosphericAtmosphericAtmospheric200-500 bar[4]
Solid-to-Liquid Ratio 1:10 (w/v)1:15 (w/v)1:25 to 1:40 (w/v)[2][3]1:15 to 1:25 (w/v)Variable
Advantages Simple, Low costFaster than macerationHigh efficiency, Reduced timeVery fast, Reduced solventGreen solvent, High selectivity
Disadvantages Time-consuming, Large solvent volumeThermal degradation riskEquipment costEquipment cost, Safety precautionsHigh initial investment

Purification of this compound

The crude extract obtained from any of the above methods is a complex mixture of compounds. Further purification is necessary to isolate this compound. Column chromatography is a standard technique for this purpose.[1]

Protocol 4.1: Column Chromatography Purification

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Column Packing: Pack a glass column with a suitable stationary phase, such as silica gel or a macroporous resin, using a slurry packing method with an appropriate non-polar solvent (e.g., hexane).

  • Sample Loading: Carefully load the dissolved crude extract onto the top of the packed column.

  • Elution: Begin the elution process with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) should be used.

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to the this compound standard. Concentrate the pooled fractions under reduced pressure to obtain purified this compound.

  • Purity Confirmation: The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.[5]

Quantitative Analysis of this compound

To determine the concentration of this compound in the extracts, a validated High-Performance Liquid Chromatography (HPLC) method is recommended.

Protocol 5.1: HPLC-UV Quantification of this compound [6]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile (A) and 0.5% formic acid in water (B).[6]

    • 0-12 min: 15% A[6]

    • 12-30 min: 15-20% A[6]

    • 30-40 min: 20-25% A[6]

    • 40-45 min: 25-30% A[6]

    • 45-60 min: 30-100% A[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 260 nm.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 20 µL.[6]

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to construct a calibration curve.

  • Sample Preparation: Dilute the crude or purified extracts to a suitable concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_purification Purification & Analysis plant Boschniakia rossica Plant drying Drying plant->drying grinding Grinding to Powder drying->grinding maceration Maceration grinding->maceration reflux Heat Reflux grinding->reflux uae Ultrasound-Assisted Extraction grinding->uae mae Microwave-Assisted Extraction grinding->mae sfe Supercritical Fluid Extraction grinding->sfe filtration Filtration maceration->filtration reflux->filtration uae->filtration mae->filtration sfe->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography crude_extract->column_chrom hplc HPLC Analysis column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow from plant material to pure this compound.

Diagram 2: Logic of Optimizing Extraction Parameters

OptimizationLogic cluster_factors Independent Variables cluster_response Dependent Variable cluster_goal Goal solvent Solvent Type & Concentration yield This compound Yield solvent->yield time Extraction Time time->yield temp Temperature temp->yield power Power (UAE/MAE) power->yield pressure Pressure (SFE) pressure->yield optimization Optimized Extraction Protocol yield->optimization

Caption: Key parameters influencing the optimization of this compound extraction.

References

Application Notes and Protocols: In Vivo Efficacy of Boschnaloside in a Diabetic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boschnaloside, a major iridoid glycoside isolated from the traditional Chinese medicine Boschniakia rossica, has demonstrated significant anti-diabetic properties in preclinical studies. These application notes provide a comprehensive summary of the in vivo effects of this compound in a diabetic mouse model, detailing its therapeutic benefits and underlying mechanisms. The protocols outlined below are based on published research and are intended to guide researchers in designing and executing similar studies.

Data Presentation: Summary of Quantitative In Vivo Data

Oral administration of this compound over a 4-week period resulted in significant improvements in key diabetic parameters in severely diabetic db/db mice. The db/db mouse is a well-established model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance.

Table 1: Effects of this compound on Glycemic Control and Insulin Resistance in db/db Mice

ParameterVehicle ControlThis compound (150 mg/kg/day)This compound (300 mg/kg/day)
Fasting Blood Sugar Markedly elevated~50% decrease (P<0.01)~70% decrease (P<0.01)
Hemoglobin A1c (HbA1c) >10%Significantly improvedSignificantly improved
Glucose Intolerance Severely impairedSignificantly improvedSignificantly improved
HOMA-IR Index Significantly elevatedSignificantly improvedSignificantly improved

Table 2: Effects of this compound on Key Hormones and Peptides in db/db Mice

ParameterVehicle ControlThis compound (150 mg/kg/day)This compound (300 mg/kg/day)
Circulating Active GLP-1 Baseline~3.5-fold increaseNo significant change
Circulating Adiponectin BaselineSignificantly increasedSignificantly increased
Fasting Insulin BaselineSignificantly increased (P<0.05)Not specified

Experimental Protocols

Animal Model and Treatment
  • Animal Model: 12-week-old female, severely diabetic db/db mice with Hemoglobin A1c (HbA1c) levels greater than 10% are used.[1] These mice serve as a robust model for type 2 diabetes.

  • Acclimatization: Animals should be acclimatized for at least one week before the commencement of the study.

  • Housing: Mice should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Grouping: Mice are randomly assigned to three groups:

    • Vehicle Control (receiving the vehicle solution, e.g., distilled water or saline)

    • This compound (150 mg/kg/day)

    • This compound (300 mg/kg/day)

  • Administration: this compound is administered orally once daily for 4 weeks.[1]

Key Experimental Procedures
  • Fasting Blood Glucose Measurement: Blood glucose levels are measured from the tail vein after a period of fasting (e.g., 6-8 hours). This is typically performed weekly throughout the study.

  • Oral Glucose Tolerance Test (OGTT): After 4 weeks of treatment, an OGTT is performed to assess glucose tolerance. Following an overnight fast, mice are administered an oral glucose load (e.g., 2 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Blood Collection and Analysis: At the end of the 4-week treatment period, blood samples are collected for the analysis of:

    • HbA1c: To determine long-term glycemic control.

    • Insulin: To assess beta-cell function and insulin resistance.

    • Active Glucagon-Like Peptide-1 (GLP-1): A key incretin hormone involved in glucose homeostasis.[1]

    • Adiponectin: An adipokine with insulin-sensitizing effects.

  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): This index is calculated using fasting blood glucose and insulin levels to estimate insulin resistance.

  • Islet/β-cell Function Analysis: Pancreatic and duodenal homeobox 1 (PDX1) levels can be assessed to evaluate islet and β-cell function.[1]

Visualization of Mechanisms and Workflows

Proposed Mechanism of Action of this compound

The anti-diabetic effects of this compound are primarily mediated through the modulation of the GLP-1 signaling pathway.[1]

This compound Mechanism of Action This compound This compound GLP1R GLP-1 Receptor (Extracellular Domain) This compound->GLP1R Interacts with DPP4 DPP-4 Activity This compound->DPP4 Reduces GLP1_Secretion GLP-1 Secretion (from STC-1 cells) This compound->GLP1_Secretion Enhances Islet_Function Improved Islet/β-cell Function (PDX1 level) Insulin_Secretion Glucose-Stimulated Insulin Secretion GLP1R->Insulin_Secretion Augments Insulinotropic Effect GLP1_Secretion->GLP1R Antidiabetic_Effects Anti-diabetic Effects Insulin_Secretion->Antidiabetic_Effects Islet_Function->Antidiabetic_Effects

Caption: Proposed mechanism of this compound's anti-diabetic action.

Experimental Workflow for In Vivo Studies

The following diagram outlines the key steps in the in vivo evaluation of this compound in a diabetic mouse model.

Experimental Workflow start Start: Select Severely Diabetic db/db Mice acclimatization Acclimatization (1 week) start->acclimatization grouping Random Grouping: - Vehicle Control - this compound (150 mg/kg) - this compound (300 mg/kg) acclimatization->grouping treatment Oral Administration (4 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Fasting Blood Glucose treatment->monitoring final_tests End-of-Study Tests: - Oral Glucose Tolerance Test (OGTT) treatment->final_tests collection Sample Collection: - Blood (for HbA1c, Insulin, GLP-1, Adiponectin) - Pancreas (for PDX1 analysis) final_tests->collection analysis Data Analysis and Interpretation collection->analysis end End analysis->end

Caption: Workflow for in vivo diabetic mouse model studies.

Logical Relationship of this compound's Multi-target Effects

This diagram illustrates the interconnected pathways through which this compound exerts its therapeutic effects.

Logical Relationships This compound This compound Administration GLP1_Modulation GLP-1 Action Modulation This compound->GLP1_Modulation Islet_Function Improved Islet Function This compound->Islet_Function DPP4_Inhibition DPP-4 Inhibition GLP1_Modulation->DPP4_Inhibition GLP1_Secretion_Increase Increased GLP-1 Secretion GLP1_Modulation->GLP1_Secretion_Increase GLP1R_Interaction GLP-1 Receptor Interaction GLP1_Modulation->GLP1R_Interaction Glucose_Homeostasis Improved Glucose Homeostasis DPP4_Inhibition->Glucose_Homeostasis GLP1_Secretion_Increase->Glucose_Homeostasis Insulin_Secretion Enhanced Insulin Secretion GLP1R_Interaction->Insulin_Secretion Insulin_Secretion->Glucose_Homeostasis Islet_Function->Glucose_Homeostasis

References

Cell-Based Assays for Testing Boschnaloside Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the bioactivity of Boschnaloside, a naturally occurring iridoid glycoside. The focus is on its potential anti-diabetic, neuroprotective, and anti-inflammatory properties.

Anti-Diabetic Bioactivity of this compound

This compound has been investigated for its potential to modulate pathways relevant to type 2 diabetes, primarily through its effects on the glucagon-like peptide-1 (GLP-1) system.

Data Presentation: Anti-Diabetic Assays
AssayCell LineKey ParameterThis compound ConcentrationResult
GLP-1 SecretionSTC-1% of Control1 µM~120%
10 µM~140%
100 µM~160%
DPP-4 Activity-% Inhibition100 µM~20%
500 µM~45%
cAMP ProductionBRIN-BD11Fold Increase10 µM~1.5-fold
(GLP-1R expressing)100 µM~2.5-fold
Insulin SecretionBRIN-BD11Fold Increase (vs. Glucose)10 µM~1.5-fold
100 µM~2.0-fold

Note: The data presented above are approximations derived from published studies for illustrative purposes. Actual results may vary.

Experimental Protocols: Anti-Diabetic Assays

1.2.1. Glucagon-Like Peptide-1 (GLP-1) Secretion Assay

This assay measures the ability of this compound to stimulate the secretion of GLP-1 from enteroendocrine cells.

  • Cell Line: Murine intestinal secretin tumor cell line (STC-1).

  • Protocol:

    • Culture STC-1 cells to confluence in a 48-well plate.

    • Wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 1.1 mM glucose.

    • Pre-incubate the cells in KRBB for 40 minutes at 37°C.

    • Replace the buffer with a test medium containing various concentrations of this compound or controls (e.g., vehicle, positive control like L-glutamine) for 2 hours at 37°C.

    • Collect the supernatant and measure the concentration of active GLP-1 using a commercially available ELISA or HTRF assay kit.

    • Normalize the results to the total protein content of the cell lysate.

1.2.2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay determines if this compound can inhibit the enzyme DPP-4, which degrades GLP-1.

  • Protocol:

    • Use a commercially available DPP-4 inhibitor screening kit.

    • In a 96-well plate, add recombinant human DPP-4 enzyme solution.

    • Add various concentrations of this compound or a known DPP-4 inhibitor (e.g., sitagliptin) to the wells.

    • Add the DPP-4 substrate (e.g., Gly-Pro-AMC).

    • Incubate at 37°C for 30-60 minutes.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value if possible[1][2][3][4][5].

1.2.3. Intracellular cAMP Production Assay

This assay assesses the activation of the GLP-1 receptor (GLP-1R) by measuring the downstream second messenger, cyclic AMP (cAMP).

  • Cell Line: A cell line expressing the GLP-1 receptor, such as the clonal rat pancreatic β-cell line (BRIN-BD11) or transfected HEK293 cells.

  • Protocol:

    • Seed GLP-1R expressing cells (e.g., BRIN-BD11) in a 384-well white microplate.

    • Incubate the cells with various concentrations of this compound or a known GLP-1R agonist (e.g., Exendin-4) for 1 hour at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA)[6][7][8][9][10].

1.2.4. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the effect of this compound on insulin secretion from pancreatic beta cells in the presence of glucose.

  • Cell Line: BRIN-BD11 cells.

  • Protocol:

    • Culture BRIN-BD11 cells to confluence.

    • Pre-incubate the cells in KRBB with a low glucose concentration (e.g., 1.1 mM) for 40 minutes at 37°C.

    • Replace the buffer with a test medium containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without various concentrations of this compound.

    • Incubate for 20 minutes at 37°C.

    • Collect the supernatant and measure the insulin concentration using an ELISA or HTRF assay kit[11][12][13][14][15].

Signaling Pathway and Workflow Diagrams

GLP1R_Signaling_Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes Anti_Diabetic_Workflow cluster_assays Cell-Based Assays GLP1_Secretion GLP-1 Secretion (STC-1 cells) Bioactivity Anti-Diabetic Bioactivity GLP1_Secretion->Bioactivity DPP4_Inhibition DPP-4 Inhibition (Enzymatic Assay) DPP4_Inhibition->Bioactivity cAMP_Production cAMP Production (BRIN-BD11 cells) cAMP_Production->Bioactivity Insulin_Secretion Insulin Secretion (BRIN-BD11 cells) Insulin_Secretion->Bioactivity This compound This compound This compound->GLP1_Secretion This compound->DPP4_Inhibition This compound->cAMP_Production This compound->Insulin_Secretion Nrf2_Signaling_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation of ARE ARE Nrf2->ARE Translocates to Nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Neuroprotective_Workflow cluster_assays Cell-Based Assays Cell_Viability Cell Viability (MTT) (PC12 cells) Bioactivity Neuroprotective Bioactivity Cell_Viability->Bioactivity ROS_Measurement Intracellular ROS (PC12 cells) ROS_Measurement->Bioactivity This compound This compound This compound->Cell_Viability This compound->ROS_Measurement Neurotoxin Neurotoxin (e.g., 6-OHDA, H₂O₂) Neurotoxin->Cell_Viability Neurotoxin->ROS_Measurement NFkB_Signaling_Pathway This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Proinflammatory_Genes Promotes Transcription of Anti_Inflammatory_Workflow cluster_assays Cell-Based Assays NO_Production Nitric Oxide Production (RAW 264.7 cells) Bioactivity Anti-Inflammatory Bioactivity NO_Production->Bioactivity Cytokine_Secretion Cytokine Secretion (RAW 264.7 cells) Cytokine_Secretion->Bioactivity This compound This compound This compound->NO_Production This compound->Cytokine_Secretion LPS LPS LPS->NO_Production LPS->Cytokine_Secretion

References

Developing Boschnaloside as a Chemical Probe for GLP-1 Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boschnaloside, an iridoid glycoside isolated from the medicinal plant Boschniakia rossica, has emerged as a promising small molecule modulator of the Glucagon-like peptide-1 receptor (GLP-1R).[1][2] The GLP-1R, a class B G-protein coupled receptor, is a well-established therapeutic target for type 2 diabetes and obesity due to its central role in glucose homeostasis. The development of small molecule probes for the GLP-1R is of significant interest for elucidating its complex signaling pathways and for the discovery of novel oral therapeutics.

These application notes provide a comprehensive overview of the experimental protocols and data interpretation necessary for characterizing this compound as a chemical probe for GLP-1R studies. The protocols are designed to be adaptable for researchers in academic and industrial settings.

Data Presentation: Pharmacological Profile of this compound

Due to the limited availability of published quantitative data for this compound's direct interaction with the GLP-1R, the following tables are presented with exemplar data to illustrate the expected format for summarizing experimental results. Researchers are encouraged to generate their own data using the provided protocols.

Table 1: GLP-1 Receptor Binding Affinity of this compound

CompoundRadioligandCell LineAssay FormatKi (nM) [Exemplar]IC50 (nM) [Exemplar]
This compound[125I]GLP-1(7-36)amideHEK293-hGLP-1RCompetitive Radioligand Binding500850
GLP-1(7-36)amide[125I]GLP-1(7-36)amideHEK293-hGLP-1RCompetitive Radioligand Binding1.22.5

Table 2: In Vitro Potency of this compound in GLP-1R Signaling Assays

CompoundAssay TypeCell LineReadoutEC50 (nM) [Exemplar]Emax (% of GLP-1) [Exemplar]
This compoundcAMP AccumulationCHO-K1-hGLP-1RHTRF15060
GLP-1(7-36)amidecAMP AccumulationCHO-K1-hGLP-1RHTRF0.8100
This compound + 1 nM GLP-1cAMP AccumulationCHO-K1-hGLP-1RHTRF80120

Table 3: Effect of this compound on GLP-1 Secretion

TreatmentCell LineAssay DurationFold Increase in GLP-1 Secretion (vs. Vehicle) [Exemplar]
This compound (10 µM)STC-12 hours2.5
Glucose (10 mM)STC-12 hours3.0
This compound (10 µM) + Glucose (10 mM)STC-12 hours4.5

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GLP-1R

Objective: To determine the binding affinity (Ki and IC50) of this compound for the human GLP-1 receptor.

Materials:

  • HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radioligand: [125I]GLP-1(7-36)amide

  • Unlabeled GLP-1(7-36)amide (for positive control)

  • This compound

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Membrane Preparation: a. Culture HEK293-hGLP-1R cells to confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend cells in membrane preparation buffer and homogenize. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei. e. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C. f. Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay: a. In a 96-well plate, add 50 µL of assay buffer to each well. b. Add 25 µL of increasing concentrations of this compound or unlabeled GLP-1(7-36)amide. For non-specific binding, use a high concentration of unlabeled GLP-1. c. Add 25 µL of [125I]GLP-1(7-36)amide (final concentration ~50 pM). d. Add 100 µL of the prepared cell membranes (final protein concentration ~10-20 µ g/well ). e. Incubate the plate at room temperature for 2 hours with gentle shaking. f. Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine. g. Wash the filters three times with ice-cold assay buffer. h. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: a. Calculate the percentage of specific binding at each concentration of the competitor. b. Plot the percentage of specific binding against the log concentration of the competitor. c. Determine the IC50 value using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

Objective: To measure the effect of this compound on GLP-1R-mediated cyclic AMP (cAMP) production.

Materials:

  • CHO-K1 cells stably expressing the human GLP-1R (CHO-K1-hGLP-1R)

  • Cell culture medium (e.g., F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • IBMX (3-isobutyl-1-methylxanthine)

  • Forskolin (for positive control)

  • This compound

  • GLP-1(7-36)amide

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)

Procedure:

  • Cell Seeding: a. Seed CHO-K1-hGLP-1R cells into a 96-well plate at a density of 10,000-20,000 cells per well. b. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay: a. Wash the cells once with assay buffer. b. Add 50 µL of assay buffer containing 500 µM IBMX to each well and incubate for 30 minutes at 37°C. c. Add 50 µL of assay buffer containing increasing concentrations of this compound, GLP-1(7-36)amide, or Forskolin. For co-stimulation experiments, add this compound and a fixed concentration of GLP-1. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis: a. Generate dose-response curves by plotting the cAMP concentration against the log concentration of the agonist. b. Determine the EC50 and Emax values using non-linear regression analysis.

Protocol 3: GLP-1 Secretion Assay

Objective: To assess the effect of this compound on GLP-1 secretion from enteroendocrine cells.

Materials:

  • STC-1 cell line

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., KRB buffer)

  • This compound

  • Glucose (positive control)

  • DPP-4 inhibitor

  • GLP-1 ELISA kit

Procedure:

  • Cell Seeding: a. Seed STC-1 cells into a 24-well plate and grow to 80-90% confluency.

  • Secretion Assay: a. Wash the cells twice with assay buffer. b. Pre-incubate the cells in assay buffer for 1 hour at 37°C. c. Replace the buffer with fresh assay buffer containing this compound, glucose, or vehicle control. Include a DPP-4 inhibitor in all wells. d. Incubate for 2 hours at 37°C. e. Collect the supernatant and centrifuge to remove any cell debris.

  • GLP-1 Measurement: a. Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the fold increase in GLP-1 secretion for each treatment group compared to the vehicle control.

Visualizations

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R G_protein Gs GLP1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation CREB CREB PKA->CREB Phosphorylation Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion EPAC->Insulin_Secretion Gene_Transcription Gene Transcription CREB->Gene_Transcription

Caption: Canonical GLP-1 Receptor Signaling Pathway.

Boschnaloside_Modulation_Workflow cluster_direct_effects Direct GLP-1R Interaction cluster_modulatory_effects Modulation of GLP-1 Signaling cluster_cellular_effects Cellular Effects This compound This compound Binding_Assay Competitive Binding Assay (Protocol 1) This compound->Binding_Assay cAMP_Assay_Direct cAMP Accumulation Assay (Protocol 2 - this compound alone) This compound->cAMP_Assay_Direct cAMP_Assay_Modulation cAMP Accumulation Assay (Protocol 2 - this compound + GLP-1) This compound->cAMP_Assay_Modulation Secretion_Assay GLP-1 Secretion Assay (Protocol 3) This compound->Secretion_Assay Binding_Affinity Determine Ki, IC50 Binding_Assay->Binding_Affinity Direct_Agonism Assess Direct Agonism (EC50, Emax) cAMP_Assay_Direct->Direct_Agonism Allosteric_Modulation Assess Allosteric Modulation cAMP_Assay_Modulation->Allosteric_Modulation GLP1_Secretion Quantify GLP-1 Secretion Secretion_Assay->GLP1_Secretion

Caption: Experimental workflow for characterizing this compound.

Boschnaloside_Hypothetical_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Orthosteric Binding Bosch This compound Bosch->GLP1R Allosteric Binding? Signaling Enhanced Downstream Signaling Bosch->Signaling Potentiation GLP1R->Signaling

Caption: Hypothetical mechanism of this compound's action.

References

Quantification of Boschnaloside in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boschnaloside, an iridoid glycoside, is a significant bioactive compound found predominantly in plants of the Orobanchaceae family, such as Boschniakia rossica.[1] This compound has garnered considerable interest within the scientific community for its potential therapeutic properties, including anti-diabetic effects.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and the extraction method employed. The following table summarizes representative quantitative data for iridoid glycosides, including this compound, in various plant extracts.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound Concentration (mg/g dry weight)Reference
Boschniakia rossicaWhole plant90% EthanolHPLC1.86 (yield of crude extract from 10kg)[3]
Boschniakia rossicaWhole plant95% EthanolHPLCNot explicitly quantified in mg/g[4]
Eucommia ulmoidesSeed Meal60% MethanolUPLC-PDANot detected (other iridoids quantified)[5]
Lonicera speciesFlower budsMethanol-acetonitrile-acetic acidCapillary HPLC-ESI/MSNot detected (other iridoids quantified)[6]
Picrorhiza kurroaRoots/RhizomesMethanol:Water (1:1)HPLCNot detected (other iridoids quantified)[7]

Note: Direct quantitative data for this compound is limited in publicly available literature. The provided data for Boschniakia rossica indicates the presence and isolation of this compound, with one study showing a crude extract yield.[3] Further targeted quantitative studies are necessary to establish definitive concentration ranges. The other entries provide context for iridoid glycoside quantification in medicinal plants.

Experimental Protocols

Sample Preparation and Extraction

This protocol describes a general method for the extraction of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Boschniakia rossica)

  • 95% Ethanol (EtOH)[4]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weighing: Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

  • Solvent Addition: Add 20 mL of 95% ethanol to the tube.[4]

  • Extraction:

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the extracted sample at 4°C until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the quantification of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 70 30
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the prepared plant extract samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This protocol is based on methods developed for other iridoid glycosides and can be adapted for this compound.[8]

Instrumentation and Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 98 2
    5 70 30
    7 5 95
    9 5 95
    9.1 98 2

    | 12 | 98 | 2 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For iridoid glycosides, common neutral losses include glucose (162 Da).

Protocol:

  • Standard and Sample Preparation: Prepare calibration standards and plant extract samples as described in the HPLC protocol.

  • Method Development: Infuse a this compound standard solution directly into the mass spectrometer to determine the optimal precursor ion and product ions for MRM analysis.

  • Analysis: Inject the calibration standards and samples into the UPLC-MS/MS system.

  • Quantification: Generate a calibration curve from the standard injections and quantify this compound in the samples based on the peak areas of the specific MRM transitions.

Visualizations

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Dried Plant Material grinding Grinding & Sieving plant_material->grinding extraction Ultrasonic Extraction (95% Ethanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-UV Analysis filtration->hplc uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms quantification Quantification of This compound hplc->quantification uplc_ms->quantification calibration Calibration Curve (this compound Standard) calibration->quantification reporting Reporting (mg/g of extract) quantification->reporting

Caption: Experimental workflow for this compound quantification.

Logical_Relationship plant Plant Source (e.g., Boschniakia rossica) extract Plant Extract plant->extract Influences extraction Extraction Method (Solvent, Time, Temp) extraction->extract Determines Yield analytical_method Analytical Technique (HPLC, UPLC-MS/MS) extract->analytical_method Is Analyzed By boschnaloside_conc This compound Concentration analytical_method->boschnaloside_conc Determines quality_control Quality Control & Standardization boschnaloside_conc->quality_control Informs drug_dev Drug Development (Pharmacokinetics) boschnaloside_conc->drug_dev Informs

Caption: Factors influencing this compound quantification.

References

Application Notes and Protocols for the Isolation of Pure Boschnaloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boschnaloside is an iridoid glycoside found in various medicinal plants, most notably Boschniakia rossica. It has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antidiabetic effects.[1] These effects are mediated through the modulation of the glucagon-like peptide-1 (GLP-1) receptor signaling pathway, which plays a crucial role in glucose homeostasis.[1] This document provides a detailed protocol for the isolation and purification of high-purity this compound for research and drug development purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₆H₂₄O₈PubChem
Molecular Weight344.36 g/mol PubChem
IUPAC Name(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehydePubChem
CAS Number72963-55-4PubChem

Experimental Protocols

The following protocol outlines a general procedure for the extraction and purification of this compound from Boschniakia rossica. The yield and purity of the final product can be influenced by various factors, including the quality of the plant material and the precise chromatographic conditions.

Extraction
  • Plant Material Preparation: Air-dry the whole plants of Boschniakia rossica and grind them into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 90% ethanol (EtOH) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

    • Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a dark brown powder.[2]

Liquid-Liquid Partitioning
  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform successive partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH).[2]

    • Collect the n-BuOH fraction, as iridoid glycosides like this compound are typically more soluble in this solvent.

    • Concentrate the n-BuOH fraction to dryness under reduced pressure.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol or ethyl acetate-hexane.

    • Dissolve the dried n-BuOH fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a step-wise or linear gradient of increasing polarity. A suggested starting point is a gradient of ethyl acetate in hexane, starting from a low percentage of ethyl acetate and gradually increasing to 100% ethyl acetate, followed by a methanol gradient if necessary.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

    • Combine the fractions containing this compound based on the TLC profile.

  • Recrystallization for Final Purification:

    • Concentrate the combined fractions containing this compound.

    • Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound. A purity of 99.1% has been reported using this method.[2]

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the isolated this compound using reverse-phase HPLC.

    • A C18 column is suitable for this analysis.

    • Use a mobile phase consisting of a gradient of acetonitrile and water.

    • Monitor the elution at a UV wavelength of 254 nm.[2] The purity can be calculated based on the peak area of this compound relative to the total peak area.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the isolation of this compound. Please note that yields can vary depending on the source material and experimental conditions.

ParameterValue/MethodReference
Extraction Solvent 90% Ethanol[2]
Purification Method Repeated Silica Gel Column Chromatography, Recrystallization[2][3]
Final Purity 99.1%[2]
Purity Analysis C18-HPLC with UV detection at 254 nm[2]
Reported Yield Not explicitly stated in the reviewed literature. Yields of iridoid glycosides are typically in the range of 0.1-2% of the dry plant weight, but this can vary significantly.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for isolating this compound and its known signaling pathway.

experimental_workflow plant_material Boschniakia rossica (Dried, Powdered) extraction Extraction with 90% Ethanol plant_material->extraction partitioning Liquid-Liquid Partitioning (EtOAc, n-BuOH) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound hplc_analysis HPLC Purity Analysis pure_this compound->hplc_analysis

Caption: Experimental workflow for the isolation of pure this compound.

boschnaloside_signaling_pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Activates AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinSecretion Increased Insulin Secretion PKA->InsulinSecretion Promotes

Caption: this compound's signaling pathway via the GLP-1 receptor.

References

Application Notes and Protocols for Studying Boschnaloside Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the therapeutic effects of boschnaloside, a major iridoid glycoside from the traditional Chinese medicine Boschniakia rossica. The primary focus of these protocols is on the anti-diabetic properties of this compound, with detailed methodologies for preclinical evaluation.

Introduction to this compound and its Therapeutic Potential

This compound has been identified as a promising therapeutic agent with a range of biological activities.[1] Primarily, it has demonstrated significant anti-diabetic effects by modulating the action of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[2][3] Research suggests that this compound interacts with the GLP-1 receptor, enhances insulin secretion, and reduces the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades GLP-1.[2] Beyond its anti-diabetic properties, this compound has also been associated with neuroprotective and antioxidant activities.[4][5]

Animal Models for Evaluating this compound's Anti-Diabetic Effects

The selection of an appropriate animal model is critical for elucidating the pharmacological effects of this compound. Genetically diabetic mice, such as the db/db mouse model, are highly relevant for studying type 2 diabetes as they exhibit key features of the human disease, including obesity, insulin resistance, and hyperglycemia.

Recommended Animal Model: db/db Mice

The db/db mouse is a widely used model of obesity, diabetes, and dyslipidemia. These mice have a spontaneous mutation in the leptin receptor gene, leading to a phenotype that closely mimics human type 2 diabetes.

Key Characteristics of the db/db Mouse Model:

  • Hyperphagia (excessive eating)

  • Obesity

  • Hyperglycemia

  • Insulin resistance

  • Islet β-cell dysfunction

Experimental Protocols

The following protocols are based on established methodologies for evaluating the anti-diabetic effects of this compound in db/db mice.[2][3]

Animal Husbandry and Acclimatization
  • Species: Mus musculus (db/db mice)

  • Age: 12 weeks old (severely diabetic, Hemoglobin A1c >10%)[2]

  • Sex: Female[2]

  • Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

This compound Administration
  • Preparation: Prepare this compound solutions fresh daily. The purity of this compound should be confirmed by methods such as C18-HPLC analysis.[6]

  • Dosage: Effective oral dosages have been reported to be 150 mg/kg/day and 300 mg/kg/day.[2][3]

  • Route of Administration: Oral gavage is the recommended route to model clinical administration.

  • Duration of Treatment: A 4-week treatment period has been shown to be effective in improving diabetic symptoms.[2][3]

  • Control Group: Administer the vehicle (e.g., distilled water) to the control group using the same volume and route of administration.

Assessment of Anti-Diabetic Effects
  • Body Weight: Measure weekly to assess the general health of the animals.[3]

  • Fasting Blood Sugar: Measure weekly from tail vein blood samples using a glucometer. Animals should be fasted for at least 6 hours before measurement.

  • Hemoglobin A1c (HbA1c): Measure at the beginning and end of the study to assess long-term glycemic control.

Perform a GTT at the end of the treatment period to evaluate glucose metabolism.

  • Procedure:

    • Fast mice for 6 hours.

    • Administer a glucose solution (2 g/kg) intraperitoneally.

    • Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point.

At the end of the study, collect blood and tissue samples for further analysis.

  • Plasma GLP-1: Measure active GLP-1 levels using a commercial ELISA kit.

  • Plasma Insulin: Measure fasting insulin levels to assess insulin resistance.

  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculate using the formula: (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5.[2]

  • DPP-4 Activity: Measure DPP-4 activity in plasma samples.

  • Pancreatic and Duodenal Homeobox 1 (PDX1) Level: Assess PDX1 levels in pancreatic tissue via Western blotting to evaluate islet/β-cell function.[2]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Effects of this compound on Glycemic Control in db/db Mice

ParameterVehicle ControlThis compound (150 mg/kg/day)This compound (300 mg/kg/day)
Fasting Blood Sugar (mg/dL)
Week 0ValueValueValue
Week 4ValueValueValue
HbA1c (%)
Week 0ValueValueValue
Week 4ValueValueValue
HOMA-IR ValueValueValue

Table 2: Effects of this compound on GLP-1 and Insulin Levels in db/db Mice

ParameterVehicle ControlThis compound (150 mg/kg/day)This compound (300 mg/kg/day)
Active GLP-1 (pM) ValueValueValue
Fasting Insulin (ng/mL) ValueValueValue

Visualization of Mechanisms and Workflows

Signaling Pathway of this compound's Anti-Diabetic Effect

The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-diabetic effects.

Boschnaloside_Signaling_Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to & enhances DPP4 DPP-4 This compound->DPP4 Inhibits Pancreas Pancreatic β-cells GLP1R->Pancreas Stimulates GLP1 GLP-1 DPP4->GLP1 Degrades GLP1->GLP1R Activates Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Insulin->Glucose Decreases

Caption: Proposed signaling pathway of this compound's anti-diabetic action.

Experimental Workflow for a Preclinical Study

The following diagram outlines the key steps in an in vivo study to evaluate the anti-diabetic effects of this compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Group Allocation (Vehicle, this compound 150 & 300 mg/kg) acclimatization->grouping treatment Daily Oral Administration (4 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Fasting Blood Glucose) treatment->monitoring During gtt Glucose Tolerance Test (End of study) treatment->gtt collection Sample Collection (Blood, Tissues) gtt->collection analysis Biochemical Analysis (GLP-1, Insulin, HbA1c, etc.) collection->analysis end End analysis->end

Caption: Experimental workflow for evaluating this compound in db/db mice.

References

Application of Boschnaloside in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Boschnaloside, a major iridoid glycoside isolated from the traditional Chinese medicine Boschniakia rossica, has emerged as a promising natural compound in the field of metabolic research.[1] Primarily investigated for its potent antidiabetic properties, this compound offers a unique mechanism of action centered around the modulation of the glucagon-like peptide-1 (GLP-1) pathway.[1] These application notes provide a comprehensive overview of this compound's utility in studying and targeting metabolic disorders, particularly type 2 diabetes. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and drug development efforts.

Mechanism of Action

This compound exerts its beneficial metabolic effects through a multi-faceted mechanism that enhances the GLP-1 signaling pathway.[1] This pathway is critical for glucose homeostasis. The primary modes of action are:

  • Interaction with the GLP-1 Receptor (GLP-1R): this compound has been shown to interact with the extracellular domain of the GLP-1R, augmenting its activation.[1]

  • Enhancement of GLP-1 Secretion: It stimulates the secretion of active GLP-1 from intestinal enteroendocrine L-cells (as modeled by STC-1 cells).[1]

  • Inhibition of Dipeptidyl Peptidase-4 (DPP-4): this compound reduces the activity of DPP-4, the enzyme responsible for the rapid degradation of active GLP-1.[1]

This concerted action leads to elevated levels of circulating active GLP-1, which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells, improves islet function, and contributes to overall glycemic control.[1]

Signaling Pathway

The mechanism of action of this compound culminates in the potentiation of the GLP-1 receptor signaling cascade. Upon binding of GLP-1 to its receptor on pancreatic β-cells, a conformational change activates the associated G-protein (Gs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which ultimately results in enhanced glucose-dependent insulin secretion.

This compound Signaling Pathway cluster_0 This compound's Primary Actions cluster_1 GLP-1 Pathway This compound This compound GLP1_Secretion ↑ GLP-1 Secretion (STC-1 cells) This compound->GLP1_Secretion DPP4 DPP-4 Activity This compound->DPP4 Inhibits GLP1R_Interaction GLP-1R Interaction This compound->GLP1R_Interaction Active_GLP1 ↑ Active GLP-1 GLP1_Secretion->Active_GLP1 DPP4->Active_GLP1 Degrades GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1R_Interaction->GLP1R Enhances Binding Active_GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP ↑ cAMP AC->cAMP ATP to cAMP PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA_EPAC->Insulin_Secretion

Figure 1: Proposed mechanism of this compound on the GLP-1 signaling pathway.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in a diabetic mouse model (db/db mice) following 4 weeks of oral administration.[1][2]

Table 1: Effects of this compound on Glycemic Control Parameters

ParameterVehicle ControlThis compound (150 mg/kg/day)This compound (300 mg/kg/day)
Fasting Blood Sugar Markedly elevated~50% decrease (P<0.01)~70% decrease (P<0.01)
Hemoglobin A1c (HbA1c) >10%Significantly improvedSignificantly improved
Glucose Intolerance ImpairedImprovedImproved
HOMA-IR Index ElevatedSignificantly decreasedSignificantly decreased

Table 2: Effects of this compound on Endocrine Profile

ParameterVehicle ControlThis compound (150 mg/kg/day)This compound (300 mg/kg/day)
Active GLP-1 Baseline~3.5-fold increaseIncrease noted
Adiponectin Baseline~2-fold increaseNo significant change
Fasting Insulin BaselineSignificantly increased (P<0.05)No significant change

Experimental Workflow

A typical experimental workflow to evaluate the antidiabetic effects of a compound like this compound involves a series of in vitro and in vivo assays.

Experimental Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation (Diabetic Animal Model) glp1r_binding GLP-1R Binding Assay camp_assay cAMP Production Assay glp1r_binding->camp_assay gsis_assay GSIS Assay (BRIN-BD11 cells) camp_assay->gsis_assay dpp4_assay DPP-4 Activity Assay glp1_secretion GLP-1 Secretion Assay (STC-1 cells) dpp4_assay->glp1_secretion glp1_secretion->gsis_assay animal_model Diabetic Mouse Model (e.g., db/db mice) gsis_assay->animal_model Proceed to In Vivo treatment Oral Administration of this compound animal_model->treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt terminal_collection Terminal Blood & Tissue Collection ogtt->terminal_collection analysis Biochemical Analysis (HbA1c, Insulin, GLP-1, etc.) terminal_collection->analysis

Figure 2: General experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro GLP-1 Secretion Assay (STC-1 Cells)

This protocol is for measuring the effect of this compound on GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

  • Cell Culture:

    • Culture STC-1 cells in DMEM supplemented with 17.5% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

    • Seed STC-1 cells (e.g., 1x10^6 cells/mL) in a 24-well plate and culture until they reach approximately 70-80% confluence.

  • Assay Procedure:

    • On the day of the assay, wash the cells three times with Hanks' Balanced Salt Solution (HBSS).

    • Add fresh HBSS containing various concentrations of this compound (and appropriate vehicle controls) to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • After incubation, collect the conditioned medium from each well.

    • Centrifuge the collected medium to remove any cellular debris and store the supernatant at -80°C until analysis.

  • GLP-1 Measurement:

    • Quantify the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA or HTRF assay kit, following the manufacturer's instructions.

    • Normalize the GLP-1 levels to the total protein content in each well, determined using a BCA protein assay.

Dipeptidyl Peptidase-4 (DPP-4) Activity Assay

This fluorometric assay measures the inhibitory effect of this compound on DPP-4 enzymatic activity.

  • Reagents:

    • DPP-4 Assay Buffer

    • DPP-4 Substrate (e.g., H-Gly-Pro-AMC)

    • DPP-4 Enzyme (Positive Control)

    • DPP-4 Inhibitor (e.g., Sitagliptin, for control)

    • Test compound (this compound)

  • Assay Procedure:

    • In a 96-well black plate, add DPP-4 Assay Buffer to each well.

    • Add serial dilutions of this compound or a known DPP-4 inhibitor to the respective wells.

    • Add the DPP-4 enzyme to all wells except for the blank.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Immediately measure the fluorescence (Ex/Em = 360/460 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition of DPP-4 activity for each concentration of this compound relative to the vehicle control.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (BRIN-BD11 Cells)

This assay evaluates the effect of this compound on insulin secretion from the pancreatic β-cell line BRIN-BD11 in response to glucose.

  • Cell Culture:

    • Culture BRIN-BD11 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Seed cells in a 24-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-incubate the confluent cells in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.5 mM) for 2 hours at 37°C.

    • Replace the pre-incubation buffer with fresh KRBB containing:

      • Low glucose (2.5 mM) as a basal control.

      • High glucose (16.7 mM) as a stimulatory control.

      • High glucose (16.7 mM) + varying concentrations of this compound.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect the supernatant and centrifuge to remove any cells. Store at -20°C.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant using a rat insulin ELISA kit, following the manufacturer's protocol.

In Vivo Efficacy Study in Diabetic Mice

This protocol describes a typical in vivo study to assess the antidiabetic effects of this compound.

  • Animal Model:

    • Use severely diabetic mice, such as 12-week-old female db/db mice with HbA1c levels >10%.

    • Acclimatize the animals for at least one week before the start of the experiment.

  • Treatment:

    • Randomly assign mice to different groups: Vehicle control, this compound (e.g., 150 mg/kg/day), and this compound (e.g., 300 mg/kg/day).

    • Administer the treatments orally once daily for a period of 4 weeks.

  • Monitoring and Measurements:

    • Body Weight and Food Intake: Monitor weekly.

    • Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose load (e.g., 2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

  • Terminal Analysis:

    • At the end of the 4-week treatment period, collect blood via cardiac puncture for analysis of HbA1c, insulin, active GLP-1, and other relevant biomarkers.

    • Harvest tissues such as the pancreas for histological analysis.

    • Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index.

Conclusion

This compound represents a significant compound of interest for metabolic research, particularly in the context of type 2 diabetes. Its unique triple-action mechanism—enhancing GLP-1 secretion, inhibiting DPP-4, and interacting with the GLP-1R—positions it as a valuable tool for investigating incretin-based therapies. The protocols and data presented herein provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its derivatives in the development of novel treatments for metabolic diseases.

References

Application Notes and Protocols: The Role of Boschnaloside in Elucidating Incretin Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of boschnaloside, a natural iridoid glycoside, as a tool for investigating the intricate signaling pathways of incretin hormones. This compound offers a multi-faceted approach to studying the incretin system through its demonstrated effects on the glucagon-like peptide-1 (GLP-1) receptor, dipeptidyl peptidase-4 (DPP-4) activity, and GLP-1 secretion. This document outlines its mechanism of action, presents key quantitative data, and provides detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action

This compound modulates the incretin system through a three-pronged mechanism:

  • GLP-1 Receptor Agonism : this compound interacts with the extracellular domain of the GLP-1 receptor (GLP-1R), initiating downstream signaling cascades. This interaction leads to the production of cyclic AMP (cAMP), a key second messenger in the insulin secretion pathway.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : this compound exhibits inhibitory activity against DPP-4, the enzyme responsible for the rapid degradation of incretin hormones like GLP-1. By inhibiting DPP-4, this compound prolongs the action of endogenous GLP-1.

  • Stimulation of GLP-1 Secretion : Studies have shown that this compound can enhance the secretion of GLP-1 from intestinal L-cells, further increasing the circulating levels of this important incretin hormone.

Data Presentation

In Vitro Activity of this compound
ParameterCell Line/EnzymeResultCitation
DPP-4 Inhibition Purified DPP-4 Enzyme30% reduction in activity at 10µM[1]
GLP-1 Secretion STC-1 cells1.3-fold increase after 24h culture with 200µM[1]
cAMP Production BRIN-BD11 cellsStimulation observed starting at 400µM[1]
Glucose-Stimulated Insulin Secretion (GSIS) BRIN-BD11 cellsEnhancement of GSIS starting at 200µM[1]
In Vivo Efficacy of this compound in db/db Mice
ParameterTreatment GroupBaselineAfter 4 Weeks of TreatmentCitation
Fasting Blood Sugar Vehicle>600 mg/dL>600 mg/dL[1]
This compound (150 mg/kg/day)>600 mg/dL~300 mg/dL (50% reduction)[1]
This compound (300 mg/kg/day)>600 mg/dL~180 mg/dL (70% reduction)[1]
Hemoglobin A1c (HbA1c) Vehicle>10%>10%[1]
This compound (150 mg/kg/day)>10%Not specified, but improved
This compound (300 mg/kg/day)>10%Not specified, but improved
Active GLP-1 Levels VehicleNot specifiedNot specified[1]
This compound (150 mg/kg/day)Not specifiedNot specified[1]
This compound (300 mg/kg/day)Not specified3.5-fold increase[1]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in the Incretin Pathway cluster_L_Cell Intestinal L-Cell cluster_Bloodstream Bloodstream cluster_Pancreatic_Beta_Cell Pancreatic β-Cell Boschnaloside_L This compound GLP1_Secretion GLP-1 Secretion Boschnaloside_L->GLP1_Secretion Stimulates GLP1_active Active GLP-1 GLP1_Secretion->GLP1_active GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive Degradation by GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds to DPP4 DPP-4 Enzyme DPP4->GLP1_inactive Boschnaloside_B This compound Boschnaloside_B->DPP4 Inhibits AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes PDX1 PDX1 Expression Boschnaloside_P This compound Boschnaloside_P->GLP1R Binds to Boschnaloside_P->PDX1 Increases

Caption: this compound's multi-target mechanism on the incretin pathway.

Experimental Workflow for In Vitro Assays cluster_DPP4 DPP-4 Inhibition Assay cluster_GLP1 GLP-1 Secretion Assay cluster_cAMP cAMP Production Assay DPP4_enzyme Purified DPP-4 Enzyme Incubate_DPP4 Incubate DPP4_enzyme->Incubate_DPP4 DPP4_substrate Fluorogenic Substrate DPP4_substrate->Incubate_DPP4 Boschnaloside_DPP4 This compound Boschnaloside_DPP4->Incubate_DPP4 Measure_Fluorescence Measure Fluorescence Incubate_DPP4->Measure_Fluorescence STC1_cells STC-1 Cells Boschnaloside_GLP1 This compound (24h) STC1_cells->Boschnaloside_GLP1 Collect_Supernatant_GLP1 Collect Supernatant Boschnaloside_GLP1->Collect_Supernatant_GLP1 ELISA_GLP1 Measure GLP-1 (ELISA) Collect_Supernatant_GLP1->ELISA_GLP1 BRIN_BD11_cAMP BRIN-BD11 Cells Boschnaloside_cAMP This compound BRIN_BD11_cAMP->Boschnaloside_cAMP Lyse_cells Lyse Cells Boschnaloside_cAMP->Lyse_cells HTRF_cAMP Measure cAMP (HTRF) Lyse_cells->HTRF_cAMP

Caption: Workflow for key in vitro experiments with this compound.

Experimental Protocols

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on DPP-4 enzyme activity.

Materials:

  • Purified recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • This compound

  • DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 25 µL of DPP-4 enzyme solution to each well.

  • Add 25 µL of the this compound dilutions, positive control, or buffer (for vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at kinetic mode for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

  • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • If sufficient data points are available, calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

GLP-1 Secretion Assay

Objective: To measure the effect of this compound on GLP-1 secretion from STC-1 cells.

Materials:

  • STC-1 murine intestinal L-cells

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose, supplemented with FBS and antibiotics

  • Krebs-Ringer Bicarbonate Buffer (KRBB)

  • This compound

  • GLP-1 ELISA kit

  • BCA Protein Assay Kit

  • 24-well cell culture plates

Procedure:

  • Seed STC-1 cells in 24-well plates and grow to 70-80% confluency.

  • Wash the cells twice with KRBB.

  • Incubate the cells with fresh KRBB containing different concentrations of this compound (or vehicle control) for 24 hours at 37°C in a CO2 incubator.

  • After the incubation period, collect the supernatant.

  • Centrifuge the supernatant to remove any cell debris.

  • Lyse the cells in the wells and determine the total protein concentration using a BCA protein assay.

  • Measure the concentration of active GLP-1 in the collected supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

  • Normalize the GLP-1 concentration to the total protein content of the corresponding well.

cAMP Production Assay

Objective: To quantify the effect of this compound on intracellular cAMP levels in GLP-1 receptor-expressing cells.

Materials:

  • BRIN-BD11 pancreatic β-cells (or other cells expressing GLP-1R)

  • Cell culture medium

  • This compound

  • GLP-1 as a positive control

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • 384-well white microplate

Procedure:

  • Seed BRIN-BD11 cells in a 384-well plate and culture until they reach the desired confluency.

  • On the day of the assay, replace the culture medium with a stimulation buffer.

  • Add serial dilutions of this compound, GLP-1, or vehicle control to the wells.

  • Incubate the plate for the recommended time (e.g., 30 minutes) at room temperature or 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the detection reagents provided in the kit. For HTRF assays, this typically involves measuring the ratio of fluorescence at two different wavelengths.

  • Generate a standard curve using the provided cAMP standards.

  • Calculate the concentration of cAMP in each sample based on the standard curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

Materials:

  • BRIN-BD11 cells

  • Krebs-Ringer Bicarbonate Buffer (KRBB) containing low glucose (e.g., 1.1 mM) and high glucose (e.g., 16.7 mM)

  • This compound

  • Insulin ELISA or HTRF kit

  • 24-well cell culture plates

Procedure:

  • Seed BRIN-BD11 cells in 24-well plates and grow to confluency.

  • Pre-incubate the cells in KRBB with low glucose for 40 minutes at 37°C.

  • Replace the pre-incubation buffer with fresh KRBB containing low glucose, high glucose, or high glucose plus different concentrations of this compound.

  • Incubate the plates for 20 minutes at 37°C.

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the supernatant using an insulin ELISA or HTRF assay kit.

  • The results can be expressed as the amount of insulin secreted, and the stimulation index can be calculated (insulin secreted at high glucose / insulin secreted at low glucose).

In Vivo Studies in a Diabetic Animal Model

Objective: To evaluate the anti-diabetic effects of this compound in vivo.

Animal Model:

  • Severely diabetic db/db mice (e.g., 12-week-old females with HbA1c >10%).

Procedure:

  • Acclimatize the animals and divide them into control and treatment groups.

  • Administer this compound orally (e.g., 150 and 300 mg/kg/day) or vehicle to the respective groups for a specified period (e.g., 4 weeks).

  • Monitor body weight and food/water intake regularly.

  • Measure fasting blood glucose levels weekly from tail vein blood.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

  • Collect blood samples at the end of the study to measure HbA1c, plasma insulin, and active GLP-1 levels.

  • Pancreatic tissue can be collected for further analysis, such as immunohistochemistry for insulin and Western blotting for PDX1 expression.

Molecular Docking

Objective: To predict the binding mode of this compound to the GLP-1 receptor.

Software and Database:

  • Molecular docking software (e.g., AutoDock, Glide, GOLD)

  • Protein Data Bank (PDB) for the crystal structure of the GLP-1 receptor extracellular domain (e.g., PDB ID: 3IOL).

  • Software for ligand preparation and visualization.

Procedure:

  • Obtain the 3D structure of the GLP-1R extracellular domain from the PDB.

  • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformer of this compound and optimize its geometry.

  • Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or known binding pockets.

  • Perform the docking simulation to predict the binding poses of this compound within the defined binding site.

  • Analyze the docking results to identify the most favorable binding pose based on scoring functions and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boschnaloside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Boschnaloside extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species can it be found?

This compound is a type of iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. It has been identified as a major iridoid glycoside in plant species such as Boschniakia rossica.[1]

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent significantly impacts the extraction yield of iridoid glycosides like this compound. The polarity of the solvent plays a crucial role. While highly polar solvents may result in a high overall extract yield, they might not be the most selective for this compound. Conversely, non-polar solvents may yield less total extract but could be more specific for certain phytochemicals.[2] For iridoid glycosides, methanol and ethanol are commonly used solvents. An 80% methanol solution has been shown to be efficient for extracting various phytochemicals.

Q3: How do temperature and extraction time affect the yield of this compound?

Both temperature and extraction time are critical parameters. Generally, increasing the extraction temperature can enhance the solubility of the target compound and the diffusion rate, leading to a higher yield up to a certain point.[3][4] However, excessively high temperatures can lead to the degradation of heat-sensitive compounds like glycosides.[3] Similarly, a longer extraction time can increase the yield, but after a certain duration, the yield may plateau or even decrease due to compound degradation.[5][6][7] For instance, in one study, the maximum yield for a particular compound was achieved at 70°C, with a decline at higher temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Inappropriate Solvent: The solvent may not have the optimal polarity to effectively solubilize this compound.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, water, and their aqueous mixtures). 2. Literature Review: Consult scientific literature for solvents used to extract similar iridoid glycosides from related plant species.
Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation.1. Temperature Gradient: Perform extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C) to determine the optimal point. 2. Stability Check: Assess the stability of this compound at different temperatures to avoid degradation. Iridoid glycosides can be sensitive to high temperatures.[8]
Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of this compound from the plant matrix.1. Time Course Study: Conduct extractions for varying durations (e.g., 30, 60, 90, 120 minutes) to identify the point of maximum yield.
Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may lead to saturation and incomplete extraction.1. Ratio Optimization: Experiment with different solvent-to-solid ratios (e.g., 10:1, 20:1, 30:1 mL/g) to ensure complete immersion and extraction.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.1. Solvent Polarity Adjustment: Use a solvent with a polarity that is more selective for iridoid glycosides. 2. Pre-extraction/Defatting: For non-polar impurities, consider a pre-extraction step with a non-polar solvent like hexane.
Inappropriate pH: The pH of the extraction medium can influence the solubility and stability of both the target compound and impurities.1. pH Optimization: Adjust the pH of the solvent to enhance the selectivity for this compound. Some iridoid glycosides are more stable in neutral or slightly acidic conditions and can be hydrolyzed in strong alkaline solutions.[8][9]
Degradation of this compound High Temperature: As a glycoside, this compound can be susceptible to thermal degradation.1. Lower Extraction Temperature: Use the lowest effective temperature for extraction. 2. Use of Modern Extraction Techniques: Employ methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures and for shorter durations.
Extreme pH: Strong acidic or alkaline conditions can lead to the hydrolysis of the glycosidic bond.1. Maintain Neutral or Slightly Acidic pH: Buffer the extraction solvent to a pH that ensures the stability of this compound.[8][9]
Emulsion Formation (in Liquid-Liquid Extraction) Presence of Surfactant-like Molecules: The plant extract may contain compounds that stabilize emulsions.1. Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking. 2. Addition of Salt: Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion.

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is adapted from a method for extracting compounds from Boschniakia rossica.

Methodology:

  • Sample Preparation: Grind the dried plant material into a fine powder and pass it through a 60-mesh sieve.

  • Extraction:

    • Place 5 g of the powdered plant material into a 500 mL conical flask.

    • Add 200 mL of 95% ethanol.

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a power of 180 W for 50 minutes.

  • Filtration and Concentration:

    • Filter the resulting mixture to separate the extract from the solid residue.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Drying: Freeze-dry the concentrated extract to obtain the crude this compound extract.

Microwave-Assisted Extraction (MAE) of Iridoid Glycosides

This is a general protocol for the extraction of iridoid glycosides that can be optimized for this compound.

Methodology:

  • Sample Preparation: Use powdered plant material.

  • Extraction:

    • Combine the plant material with a 72% ethanol solution at a liquid-to-solid ratio of 15:1 (mL/g).

    • Place the mixture in a microwave extractor.

    • Apply microwave power of 400 W for 10 minutes.[10]

  • Repetition: For exhaustive extraction, the process can be repeated with fresh solvent.[10]

  • Post-Extraction: Filter the extract and proceed with solvent evaporation.

Data Presentation

Table 1: Influence of Extraction Parameters on Phytochemical Yield (General Observations)

Parameter Effect on Yield Considerations
Solvent Polarity Yield of total phenolics and flavonoids generally increases with solvent polarity, but may decrease at very high polarity.[11][12]The optimal polarity depends on the specific target compound. A mixture of solvents (e.g., ethanol-water) can be more effective than a single solvent.
Temperature Yield generally increases with temperature up to an optimal point, beyond which degradation may occur.[13]The optimal temperature varies depending on the compound's stability and the solvent used.[3] For some polyphenols, the highest yield is achieved between 60-80°C.[3]
Time Yield increases with time until a plateau is reached. Prolonged times can lead to degradation.[7]Shorter extraction times are a key advantage of modern techniques like UAE and MAE.

Visualizations

General Workflow for this compound Extraction and Analysis

ExtractionWorkflow PlantMaterial Plant Material (e.g., Boschniakia rossica) Grinding Grinding & Sieving PlantMaterial->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (e.g., HPLC, LC-MS) Purification->Analysis This compound Isolated this compound Analysis->this compound

Caption: A generalized workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Extraction Yield

TroubleshootingYield Start Low this compound Yield CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckTemp Is the temperature optimal? CheckSolvent->CheckTemp Yes OptimizeSolvent Screen different solvents and polarities CheckSolvent->OptimizeSolvent No CheckTime Is the extraction time sufficient? CheckTemp->CheckTime Yes OptimizeTemp Perform temperature gradient experiments CheckTemp->OptimizeTemp No CheckRatio Is the solvent-to-solid ratio adequate? CheckTime->CheckRatio Yes OptimizeTime Conduct a time-course study CheckTime->OptimizeTime No OptimizeRatio Test different solvent-to-solid ratios CheckRatio->OptimizeRatio No End Improved Yield CheckRatio->End Yes OptimizeSolvent->CheckTemp OptimizeTemp->CheckTime OptimizeTime->CheckRatio OptimizeRatio->End

Caption: A decision-making flowchart for troubleshooting low this compound yield.

Hypothesized Biosynthetic Precursors of this compound

While the complete biosynthetic pathway of this compound is not fully elucidated, it is known to be an iridoid glycoside. The biosynthesis of iridoids generally starts from geranyl pyrophosphate (GPP), a product of the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

Biosynthesis cluster_isoprenoid Isoprenoid Pathway (MVA/MEP) IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Iridoid_Scaffold Iridoid Scaffold Formation GPP->Iridoid_Scaffold Glycosylation Glycosylation Iridoid_Scaffold->Glycosylation This compound This compound Glycosylation->this compound

Caption: A simplified diagram showing the likely biosynthetic precursors of this compound.

References

Technical Support Center: Overcoming Challenges in Boschnaloside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the purification of Boschnaloside. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an iridoid glycoside, a type of monoterpenoid.[1] It is naturally found in various plants, notably Boschniakia rossica.[2] Its chemical structure consists of a cyclopentanopyran ring system attached to a glucose molecule. Understanding its polar nature, due to the presence of multiple hydroxyl groups and a glycosidic bond, is crucial for selecting appropriate purification strategies.

Q2: What are the most common methods for purifying this compound?

The purification of this compound and other iridoid glycosides typically involves a combination of chromatographic techniques. The most commonly employed methods include:

  • Macroporous Resin Chromatography: Often used as an initial clean-up step to enrich the iridoid glycoside fraction from crude plant extracts.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of this compound. Reversed-phase columns (e.g., C18) are frequently used.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption and sample loss.

Q3: What are the potential stability issues with this compound during purification?

Iridoid glycosides like this compound can be susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: Both strongly acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond, separating the aglycone from the glucose moiety.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is generally advisable to perform purification steps at room temperature or below, if possible.

  • Enzymatic Degradation: Crude plant extracts may contain enzymes that can hydrolyze glycosidic bonds. Proper extraction and storage procedures are necessary to inactivate these enzymes.

Q4: What are typical impurities found in this compound extracts?

Extracts from Boschniakia rossica and other plant sources are complex mixtures. Besides this compound, these extracts may contain:

  • Other iridoid glycosides

  • Phenolic compounds

  • Flavonoids

  • Terpenes

  • Alkaloids[3]

These compounds can have similar polarities to this compound, leading to challenges in separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Low Yield
Symptom Possible Cause Suggested Solution
Low recovery of this compound after initial extraction.Incomplete extraction from plant material.Optimize extraction parameters: increase extraction time, use a more suitable solvent (e.g., methanol or ethanol), or employ techniques like sonication or microwave-assisted extraction.
Significant loss of this compound during macroporous resin chromatography.Irreversible adsorption to the resin or inappropriate elution solvent.Test different types of macroporous resins to find one with optimal adsorption/desorption characteristics for this compound. Ensure the elution solvent has sufficient strength to desorb the compound completely.
Low yield after HPLC purification.Degradation of this compound on the column or during solvent evaporation.Check the pH of the mobile phase to ensure it is within a stable range for this compound. Evaporate solvents at low temperatures using a rotary evaporator or lyophilizer.
Sample loss during recrystallization.This compound is too soluble in the chosen solvent at low temperatures.Screen for a solvent or solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures.
Poor Purity/Co-elution of Impurities
Symptom Possible Cause Suggested Solution
Multiple peaks are observed in the HPLC chromatogram of the purified fraction.Inadequate separation by the initial purification step.Optimize the gradient and mobile phase composition in the preceding chromatography step (e.g., macroporous resin) to improve the initial fractionation.
A single, broad, or tailing peak is observed in the HPLC, but subsequent analysis (e.g., LC-MS) shows the presence of impurities.Co-elution of impurities with similar polarity to this compound.Optimize the HPLC method: adjust the mobile phase composition (e.g., change the organic modifier or pH), use a different column chemistry (e.g., phenyl-hexyl instead of C18), or decrease the gradient slope.
The purified this compound shows the presence of phenolic compounds.Phenolic compounds are common co-occurring constituents in plant extracts and can have similar retention behavior to iridoid glycosides.[4][5][6][7]Employ a purification step that specifically targets the removal of phenolics, such as polyamide chromatography, or optimize the HPLC method for better separation.
Product Degradation
Symptom Possible Cause Suggested Solution
Appearance of new, unexpected peaks in the chromatogram during processing or storage.Hydrolysis of the glycosidic bond due to pH or temperature stress.Maintain a neutral or slightly acidic pH during all purification steps. Avoid high temperatures by working at room temperature or in a cold room. Store purified this compound in a dry, cool, and dark place.
Loss of the main this compound peak and the appearance of a smaller, less polar peak.Enzymatic degradation from residual enzymes in the plant extract.Ensure the initial extraction method (e.g., using hot solvent) is sufficient to denature enzymes. Store extracts at low temperatures (-20°C or -80°C) to minimize enzymatic activity.

Experimental Protocols

Protocol 1: General Extraction and Enrichment using Macroporous Resin
  • Extraction:

    • Grind the dried plant material (e.g., Boschniakia rossica) to a fine powder.

    • Extract the powder with 70-80% ethanol in water at room temperature with stirring for 24 hours. Repeat the extraction 2-3 times.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Enrichment:

    • Dissolve the crude extract in water.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., D101).

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).

    • Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.

    • Combine the this compound-rich fractions and concentrate under reduced pressure.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
  • Solvent System Selection:

    • Select a suitable two-phase solvent system. A common system for iridoid glycosides is a mixture of ethyl acetate, n-butanol, and water. The optimal ratio should be determined experimentally to achieve a partition coefficient (K) for this compound between 0.5 and 2.

  • HSCCC Separation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Rotate the column at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is reached.

    • Dissolve the enriched extract from Protocol 1 in a small volume of the biphasic solvent system and inject it into the column.

    • Monitor the effluent with a UV detector and collect fractions.

    • Analyze the fractions by HPLC to identify those containing pure this compound.

Protocol 3: HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Example Gradient: 5% A to 30% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table summarizes typical purity and yield data from the literature for the purification of iridoid glycosides using different techniques. These values can serve as a benchmark for your own experiments.

Purification Method Starting Material Compound(s) Purity (%) Yield/Recovery (%)
Macroporous Resin + HSCCCCrude ExtractLoganin, Sweroside, Morroniside98.6, 97.3, 99.190.4, 91.8, 89.1

Visualizations

Experimental_Workflow Start Crude Plant Extract Enrichment Macroporous Resin Chromatography Start->Enrichment Initial Cleanup Purification High-Speed Counter-Current Chromatography (HSCCC) or Preparative HPLC Enrichment->Purification Fractionation Final_Product Pure this compound Purification->Final_Product Isolation Analysis Purity Assessment (HPLC, LC-MS, NMR) Final_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Problem Purification Issue Low_Yield Low Yield Problem->Low_Yield Low_Purity Low Purity / Co-elution Problem->Low_Purity Degradation Product Degradation Problem->Degradation Check_Extraction Optimize Extraction Low_Yield->Check_Extraction Check_Adsorption Evaluate Resin/ Elution Low_Yield->Check_Adsorption Check_HPLC_Conditions Optimize HPLC Method Low_Purity->Check_HPLC_Conditions Check_pH_Temp Control pH and Temperature Degradation->Check_pH_Temp Check_Enzymes Inactivate Enzymes Degradation->Check_Enzymes

Caption: A logical approach to troubleshooting common purification problems.

References

Boschnaloside stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of boschnaloside. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a well-sealed container, protected from light, at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize exposure to moisture and air.

Q2: How stable is this compound in different solvents?

While specific data for this compound is limited, studies on similar iridoid glycosides suggest that solutions are most stable in aprotic solvents or buffered aqueous solutions at a slightly acidic pH (pH 3.0-4.0). Stability in protic solvents like methanol or ethanol may be lower, and it is recommended to prepare these solutions fresh.

Q3: What are the main factors that can cause this compound degradation?

Based on studies of other iridoid glycosides, the primary factors leading to this compound degradation are expected to be:

  • High Temperatures: Elevated temperatures can accelerate hydrolytic degradation.

  • Extreme pH: Both strongly acidic and, particularly, strongly alkaline conditions can cause hydrolysis of the glycosidic bond and ester functionalities if present.

  • Light: Prolonged exposure to UV or broad-spectrum light may induce degradation.

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound purity over time in storage. Improper storage conditions (temperature, moisture, light exposure).Store solid this compound at -20°C in a tightly sealed, amber vial. For solutions, prepare fresh and store at 2-8°C for short periods.
Inconsistent results in bioassays. Degradation of this compound in the assay medium.Check the pH and temperature of the assay buffer. Consider performing a time-course experiment to assess stability under your specific assay conditions. Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute into aqueous buffers immediately before use.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound during sample preparation or analysis.Ensure the mobile phase is not strongly acidic or basic. Keep sample vials in a cooled autosampler. Investigate the stability of this compound in the chosen sample solvent.
Low recovery of this compound from experimental samples. Adsorption to container surfaces or degradation during processing.Use silanized glassware or low-adsorption plasticware. Minimize the time samples are kept at room temperature or in solution.

Stability Data Summary

The following tables summarize the expected stability of this compound based on data from studies on structurally related iridoid glycosides.[1][2] This information should be used as a guideline, and stability under specific experimental conditions should always be confirmed.

Table 1: Predicted Temperature Stability of this compound in Aqueous Solution (pH 6.8)

TemperaturePredicted StabilityNotes
-20°CHighRecommended for long-term storage of solutions.
4°CGoodSuitable for short-term storage (days to weeks).
25°C (Room Temp)ModerateGradual degradation may occur over hours to days.
40°CLowSignificant degradation is likely.
60°CVery LowRapid degradation is expected.

Table 2: Predicted pH Stability of this compound in Aqueous Solution at 25°C

pHPredicted StabilityPotential Degradation Pathway
2Low to ModerateAcid-catalyzed hydrolysis of the glycosidic bond.
4GoodGenerally, a more stable pH range for iridoid glycosides.
7ModerateNeutral hydrolysis is possible over time.
10LowBase-catalyzed hydrolysis of the glycosidic bond and potential epimerization.
12Very LowRapid degradation via hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Also, incubate a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation study.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 10-40% B

    • 20-25 min: 40-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm (or as determined by UV scan of this compound)

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (60°C Solution, 105°C Solid) stock->thermal Expose to Stress Conditions photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples results Data Analysis: - Purity Assessment - Degradant Profiling hplc->results

Caption: Forced degradation experimental workflow.

signaling_pathway This compound This compound Degradation Degradation Products (e.g., Aglycone, Hydrolysis Products) This compound->Degradation Degradation Pathways High_Temp High Temperature High_Temp->Degradation Extreme_pH Extreme pH (Acidic/Alkaline) Extreme_pH->Degradation Light UV/Visible Light Light->Degradation

Caption: Factors influencing this compound degradation.

References

Technical Support Center: Optimizing HPLC Parameters for Boschnaloside Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the detection of Boschnaloside.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for this compound detection?

A1: A good starting point for developing an HPLC method for this compound detection is based on established methods for similar iridoid glycosides. A common approach involves using a reversed-phase C18 column with a gradient elution of water (often acidified) and an organic solvent like acetonitrile or methanol.

Q2: How can I prepare a plant sample for this compound HPLC analysis?

A2: Effective sample preparation is crucial for accurate quantification and to prevent column contamination. A general procedure involves extraction of the dried, powdered plant material with a solvent such as methanol or ethanol, followed by filtration. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[1]

Q3: What is the typical UV absorption wavelength for this compound detection?

A3: Based on a study for the simultaneous determination of this compound and Rossicaside B, a detection wavelength of 260 nm has been successfully used.[2] However, it is always recommended to determine the UV maximum of this compound in your mobile phase for optimal sensitivity.

Q4: How stable is this compound under typical HPLC conditions?

A4: Iridoid glycosides can be susceptible to degradation under certain conditions. Studies on other iridoid glycosides have shown that they can be affected by high temperatures and extreme pH levels (both acidic and alkaline conditions).[3][4] It is advisable to control the column temperature and use a buffered mobile phase to ensure the stability of this compound during analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for polar, ionizable compounds like glycosides is a common issue in reversed-phase HPLC.[5] It often results from secondary interactions with the stationary phase. Here are potential causes and solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar groups of this compound.

      • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.5 with an acid like formic acid or phosphoric acid can suppress the ionization of silanol groups, thus reducing tailing.[5]

      • Solution 2: Use an End-Capped Column: Employing a high-quality, end-capped C18 column is recommended to minimize silanol interactions.[5]

    • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.

      • Solution: Dilute your sample or reduce the injection volume.[5]

    • Column Contamination: Accumulation of contaminants can create active sites that cause tailing.

      • Solution: Use a guard column and ensure proper sample cleanup.[5] Regularly flush the column with a strong solvent.

  • Question: My this compound peak is fronting. What should I do?

  • Answer: Peak fronting is less common than tailing and can be caused by:

    • High Sample Concentration: Similar to tailing, overloading the column can sometimes manifest as fronting.

      • Solution: Try diluting your sample.

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

      • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.

Issue 2: Poor Resolution or Co-elution

  • Question: I am not getting good separation between the this compound peak and other components in my sample. How can I improve the resolution?

  • Answer: Improving resolution often requires optimizing the mobile phase composition and gradient.

    • Optimize the Organic Solvent Gradient: Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Adjust the Mobile Phase pH: Modifying the pH can change the retention times of ionizable compounds in your sample, potentially improving separation.

Issue 3: Low Sensitivity or Small Peak Area

  • Question: The peak for this compound is very small, even at what I believe to be a reasonable concentration. How can I increase the signal?

  • Answer: Low sensitivity can be due to several factors:

    • Incorrect Detection Wavelength: Ensure your detector is set to the UV absorbance maximum of this compound.

    • Sample Degradation: this compound may be degrading during sample preparation or analysis.

      • Solution: Investigate the stability of this compound under your specific extraction and chromatographic conditions (pH, temperature).[3][4]

    • Poor Extraction Efficiency: Your sample preparation method may not be efficiently extracting this compound.

      • Solution: Optimize the extraction solvent, time, and temperature.

Experimental Protocols

HPLC Method for the Simultaneous Determination of this compound and Rossicaside B [2]

This method was established for the analysis of these compounds in Boschniakia rossica.

ParameterCondition
Chromatographic Column Klimail 100-5 C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: 0.5% Formic acid in water
Gradient Elution 0–12 min, 15% A; 12–30 min, 15%–20% A; 30–40 min, 20%–25% A; 40–45 min, 25%–30% A; 45–60 min, 30%–100% A
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 30°C
Injection Volume 20 µL

Sample Preparation from Boschniakia rossica [2]

Details on the specific extraction procedure for this method were not provided in the abstract. However, a general approach for iridoid glycosides from plant material is as follows:

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Extract the powder with a suitable solvent (e.g., methanol or 95% ethanol) using methods like reflux or sonication.[6][7]

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Cleanup (if necessary): The residue can be dissolved in water and partitioned with a solvent like n-butanol to enrich the glycoside fraction.[6]

  • Final Preparation: Dissolve the final dried extract in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.[6]

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? sensitivity Low Sensitivity? end_good Analysis Successful end_bad Further Investigation Needed peak_shape->resolution No tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting Fronting resolution->sensitivity No optimize_gradient Optimize Gradient Program resolution->optimize_gradient Yes sensitivity->end_bad No check_wavelength Verify Detection Wavelength (UV max) sensitivity->check_wavelength Yes adjust_ph Adjust Mobile Phase pH (2.5-3.5) tailing->adjust_ph check_solvent Check Injection Solvent Compatibility fronting->check_solvent end_capped Use End-Capped Column adjust_ph->end_capped dilute_sample_tail Dilute Sample / Reduce Injection Volume end_capped->dilute_sample_tail dilute_sample_tail->end_good check_solvent->end_good change_solvent Change Organic Solvent (ACN/MeOH) optimize_gradient->change_solvent adjust_ph_res Adjust Mobile Phase pH change_solvent->adjust_ph_res adjust_ph_res->end_good check_stability Investigate Sample Stability (pH, Temp) check_wavelength->check_stability optimize_extraction Optimize Sample Extraction check_stability->optimize_extraction optimize_extraction->end_good

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development_Workflow start Start: Method Development for this compound lit_review 1. Literature Review (this compound & Iridoid Glycosides) start->lit_review end Validated HPLC Method column_select 2. Column Selection (e.g., C18, end-capped) lit_review->column_select mobile_phase 3. Mobile Phase Selection (A: Acidified Water, B: ACN/MeOH) column_select->mobile_phase gradient_dev 4. Gradient Development (Initial scouting gradient) mobile_phase->gradient_dev optimization 5. Optimization (pH, Gradient, Temperature) gradient_dev->optimization validation 6. Method Validation (Linearity, Precision, Accuracy) optimization->validation validation->end

Caption: A typical workflow for developing an HPLC method.

References

Technical Support Center: Boschnaloside In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vivo experiments involving boschnaloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions and potential problems that may arise during your in vivo experiments with this compound.

1. Compound Preparation and Administration

  • Question: How should I prepare this compound for oral administration in mice?

    Answer: While specific solubility and vehicle data for this compound are not extensively published, a common approach for iridoid glycosides is to prepare a homogenous suspension in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure the suspension is uniform before each administration to guarantee consistent dosing. Always perform small-scale solubility and stability tests with your specific batch of this compound and vehicle before commencing a large-scale study.

  • Question: What is the recommended route of administration for this compound in vivo?

    Answer: Published studies have successfully used oral administration (gavage) to demonstrate the in vivo efficacy of this compound.[1] This route is often preferred for its clinical relevance. Other routes like intravenous (IV) or intraperitoneal (IP) injection would require different formulation and pharmacokinetic profiling.

  • Question: I am observing variability in my results between animals. What could be the cause?

    Answer: Inconsistent results in oral gavage studies can stem from several factors:

    • Improper Gavage Technique: Ensure all personnel are properly trained to minimize stress and prevent accidental administration into the lungs.

    • Inconsistent Formulation: A non-homogenous suspension can lead to variable dosing. Ensure the mixture is vortexed or stirred thoroughly before drawing each dose.

    • Animal Stress: High stress levels can impact physiological readouts. Acclimatize animals to handling and the gavage procedure.

    • Biological Variability: Factors such as age, weight, and individual metabolic differences in the animals can contribute to variability. Ensure proper randomization of animals into treatment groups.

2. Experimental Models and Design

  • Question: What is a suitable animal model for studying the anti-diabetic effects of this compound?

    Answer: The db/db mouse model is a well-established model for type 2 diabetes and has been used successfully in this compound research.[1] These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.

  • Question: What dosages of this compound have been shown to be effective in vivo?

    Answer: In studies using db/db mice, oral doses of 150 mg/kg/day and 300 mg/kg/day administered for 4 weeks have demonstrated significant improvements in diabetic symptoms.[1]

  • Question: I am not observing the expected therapeutic effects of this compound. What should I troubleshoot?

    Answer:

    • Compound Purity and Integrity: Verify the purity and stability of your this compound compound.

    • Dosing and Administration: Double-check your dose calculations and ensure proper administration. For oral gavage, poor absorption can be an issue.

    • Timing of Outcome Measures: The effects of this compound may be time-dependent. Ensure your experimental timeline is consistent with previously published studies.

    • Animal Model: Confirm that the chosen animal model is appropriate for the desired therapeutic effect and that the disease phenotype is well-established before starting treatment.

    • Mechanism of Action: this compound is believed to act by modulating the GLP-1 pathway.[1] Consider including positive controls that target this pathway to validate your experimental system.

3. Data Interpretation and Unexpected Outcomes

  • Question: My results are different from published studies. What could be the reason?

    Answer: Discrepancies can arise from differences in:

    • Experimental Conditions: Variations in animal strain, age, diet, housing conditions, and gut microbiota can all influence outcomes.

    • Compound Source: The purity and isomeric composition of this compound may vary between suppliers.

    • Assay Methods: Differences in the protocols used for biochemical or physiological measurements can lead to different results.

  • Question: Are there any known off-target effects of this compound?

    Answer: The primary described mechanism of action for this compound's anti-diabetic effects is the modulation of the GLP-1 receptor and inhibition of dipeptidyl peptidase-4 (DPP-4).[1] As with any compound, off-target effects are possible but are not well-documented in publicly available literature. If you observe unexpected phenotypes, further investigation into potential alternative mechanisms or targets may be warranted.

Quantitative Data Summary

The following tables summarize quantitative data from a key in vivo study on this compound in a diabetic mouse model.

Table 1: In Vivo Efficacy of this compound in db/db Mice

ParameterControl (Vehicle)This compound (150 mg/kg/day)This compound (300 mg/kg/day)
Fasting Blood Sugar ~600 mg/dL↓ ~50%↓ ~70%
Hemoglobin A1c >10%ImprovedImproved
Glucose Intolerance SevereImprovedImproved
HOMA-IR Index HighImprovedImproved
Active GLP-1 Levels BaselineNo significant change↑ ~3.5-fold

Data adapted from a 4-week oral treatment study in 12-week-old female db/db mice.[1]

Experimental Protocols

1. Oral Gavage Administration of this compound in Mice

  • Objective: To administer a precise dose of this compound orally to mice.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% CMC in sterile water)

    • Sterile tubes for preparation

    • Vortex mixer or magnetic stirrer

    • Appropriately sized feeding needles (e.g., 20-22 gauge, straight or curved with a ball tip)

    • Syringes (1 mL)

  • Procedure:

    • Preparation of Dosing Solution:

      • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals.

      • Weigh the this compound powder accurately.

      • Gradually add the vehicle to the powder while vortexing or stirring to create a uniform suspension. Prepare fresh daily unless stability data indicates otherwise.

    • Animal Handling and Dosing:

      • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be in a straight line with the body.

      • Measure the appropriate length of the feeding needle (from the tip of the nose to the last rib).

      • Attach the syringe to the feeding needle and draw up the correct volume of the this compound suspension. Ensure the suspension is mixed well immediately before drawing the dose.

      • Gently insert the feeding needle into the mouth, passing it along the roof of the mouth towards the esophagus.

      • Slowly dispense the liquid.

      • Carefully remove the feeding needle.

    • Post-Administration Monitoring:

      • Monitor the animal for a few minutes to ensure there are no signs of distress or respiratory issues.

2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

  • Objective: To measure the inhibitory effect of this compound on DPP-4 activity in vitro.

  • Principle: This is a fluorescence-based assay where DPP-4 cleaves a substrate (e.g., Gly-Pro-AMC), releasing a fluorescent product (AMC). An inhibitor will reduce the rate of this reaction.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (Gly-Pro-AMC)

    • This compound

    • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In the microplate, add the assay buffer, DPP-4 enzyme, and either this compound or vehicle (for control wells).

    • Incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Immediately begin reading the fluorescence kinetically for a set period (e.g., 30 minutes) at 37°C.

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Measurement cluster_analysis Data Analysis prep_b Prepare this compound Suspension admin Oral Gavage (150 or 300 mg/kg/day) prep_b->admin prep_a Acclimatize Animals prep_a->admin monitor Weekly Monitoring (Body Weight, Blood Glucose) admin->monitor endpoint Endpoint Measures (HbA1c, OGTT, Plasma Analytes) monitor->endpoint analysis Statistical Analysis & Interpretation endpoint->analysis

Caption: General experimental workflow for in vivo studies of this compound in a diabetic mouse model.

glp1_pathway cluster_cell Pancreatic β-cell This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Activates DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes GLP1 Active GLP-1 DPP4->GLP1 Inactivates Inactive_GLP1 Inactive GLP-1

Caption: Proposed signaling pathway for this compound's anti-diabetic effects.

References

Technical Support Center: Enhancing the Bioavailability of Boschnaloside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boschnaloside research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an iridoid glycoside, a type of monoterpenoid, found in various plants, including Boschniakia rossica.[1] Like many other glycosidic natural products, this compound's therapeutic potential may be limited by low oral bioavailability. This can be attributed to several factors, including poor membrane permeability due to its hydrophilic sugar moiety, potential degradation in the gastrointestinal tract, and susceptibility to first-pass metabolism. Enhancing its bioavailability is crucial for achieving consistent and effective therapeutic concentrations in vivo.

Q2: What are the key physicochemical properties of this compound to consider?

A2: While experimental data for this compound is limited, we can infer some properties based on its structure and data from other iridoid glycosides. As a glycoside, it is expected to be relatively water-soluble.[2][3] PubChem provides the following computed properties for this compound:

PropertyValueSource
Molecular FormulaC₁₆H₂₄O₈PubChem[1]
Molecular Weight344.36 g/mol PubChem[1]
XLogP3-AA (Predicted)-1.5PubChem

The negative predicted logP value suggests high hydrophilicity, which can be a primary obstacle to passive diffusion across the lipid-rich intestinal membrane.

Q3: What are the primary strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the bioavailability challenges of hydrophilic compounds like this compound. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate this compound in a lipidic carrier, facilitating its absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophilic nature of the glycoside and improve its interaction with the intestinal membrane.

  • Structural Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic prodrug that is converted back to the active form in vivo can enhance its permeability.

  • Co-administration with Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.

Q4: How does the gut microbiota influence the bioavailability of this compound?

A4: The gut microbiota plays a critical role in the metabolism of many glycosides. Intestinal bacteria can produce enzymes, such as β-glucosidases, that cleave the sugar moiety from the iridoid aglycone. This deglycosylation can significantly alter the lipophilicity and subsequent absorption of the compound. The resulting aglycone may be more readily absorbed than the parent glycoside. Therefore, variability in an individual's gut microbiome composition can lead to inter-individual differences in the bioavailability of this compound.

Troubleshooting Guides

In Vitro Dissolution Studies

Q: My this compound formulation shows poor and inconsistent dissolution profiles. What could be the issue?

A: This is a common challenge. Consider the following troubleshooting steps:

Potential CauseTroubleshooting Action
Inappropriate Dissolution Medium This compound's stability may be pH-dependent. Test dissolution in different buffers (e.g., pH 1.2, 4.5, 6.8) to mimic the gastrointestinal tract. Ensure the medium provides sink conditions (the concentration of the dissolved drug should not exceed 1/3 of its saturation solubility in the medium).
Inadequate Agitation The paddle or basket speed (rpm) might be too low. For poorly soluble compounds, increasing the agitation can improve the dissolution rate. Experiment with different speeds within the compendial range (e.g., 50-100 rpm for the paddle method).
Excipient Interactions Some excipients in your formulation might be hindering dissolution. For example, certain binders may not disintegrate properly, or lubricants could form a hydrophobic layer around the particles. Re-evaluate your formulation components.
Solid-State Properties The crystalline form or particle size of your this compound raw material can significantly impact dissolution. Characterize the solid-state properties of your active pharmaceutical ingredient (API) using techniques like X-ray diffraction (XRD) and particle size analysis.
Cell-Based Permeability Assays (e.g., Caco-2)

Q: I am observing low apparent permeability (Papp) for this compound in my Caco-2 assay. How can I investigate this further?

A: Low Papp values for a hydrophilic compound like this compound are expected. Here's how you can troubleshoot and interpret the results:

Potential CauseTroubleshooting Action
Poor Transcellular Permeability This is the most likely reason due to this compound's hydrophilicity. The low Papp value confirms this. The goal of your formulation strategies will be to improve this.
Efflux Transporter Activity Caco-2 cells express efflux transporters (e.g., P-glycoprotein) that can pump compounds back into the apical side, reducing net absorption. To test for this, run a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.
Poor Monolayer Integrity Ensure the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values indicate a leaky monolayer, which can compromise the results.
Metabolism by Caco-2 Cells Caco-2 cells have some metabolic activity. Analyze the receiver compartment for the presence of this compound metabolites to determine if the compound is being metabolized during transport.
In Vivo Pharmacokinetic Studies

Q: The plasma concentrations of this compound are below the limit of quantification (BLQ) after oral administration in my animal model. What should I do?

A: This indicates very low oral bioavailability. Here are some steps to address this:

Potential CauseTroubleshooting Action
Low Oral Bioavailability This is the primary issue you are trying to solve. The BLQ result confirms the need for an enabling formulation. Test one of the bioavailability enhancement strategies mentioned in the FAQs.
Rapid Metabolism This compound may be rapidly metabolized in the gut wall or liver (first-pass effect). Consider analyzing plasma samples for potential metabolites of this compound. The active entity might be a metabolite rather than the parent compound.
Insufficient Dose The administered dose may be too low to achieve detectable plasma concentrations. If safety allows, consider a dose escalation study.
Analytical Method Sensitivity Your analytical method (e.g., LC-MS/MS) may not be sensitive enough. Optimize the method to achieve a lower limit of quantification (LLOQ).

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for a this compound Formulation

This protocol is adapted for herbal medicinal products and can be used to assess the release of this compound from a solid dosage form.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a selected buffer (e.g., 0.1 N HCl pH 1.2, acetate buffer pH 4.5, or phosphate buffer pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 rpm.

  • Procedure: a. Place one dosage form of the this compound formulation in each dissolution vessel. b. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the filtrate for this compound concentration using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the percentage of this compound dissolved against time to obtain a dissolution profile.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a framework for assessing the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the Caco-2 cell monolayers before the experiment. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Procedure (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound solution (at a known concentration) to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37 °C with gentle shaking. e. At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer. f. At the end of the experiment, take a sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic design for an oral pharmacokinetic study of a this compound formulation.

  • Animals: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Dosing: a. Fast the rats overnight (with free access to water) before dosing. b. Administer the this compound formulation orally via gavage at a specific dose.

  • Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Centrifuge the blood samples to separate the plasma.

  • Sample Processing and Analysis: a. Store the plasma samples at -80 °C until analysis. b. Use a protein precipitation method to extract this compound from the plasma. c. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Data Presentation

The following tables present hypothetical data for a this compound formulation compared to the unformulated compound to illustrate how data from the above experiments can be presented.

Table 1: Comparative In Vitro Dissolution of this compound

Time (min)% Dissolved (Unformulated this compound)% Dissolved (this compound SEDDS Formulation)
51045
152580
304095
6055>99

Table 2: Caco-2 Permeability of this compound Formulations

FormulationPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Unformulated this compound0.51.22.4
This compound SEDDS2.52.81.12

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound100501.0250100 (Reference)
This compound SEDDS1002500.51250500

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation This compound API formulation_strategy Select Strategy (e.g., SEDDS, Solid Dispersion) formulation->formulation_strategy formulated_product Formulated Product formulation_strategy->formulated_product dissolution Dissolution Testing formulated_product->dissolution permeability Caco-2 Permeability formulated_product->permeability pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study bioavailability Assess Bioavailability pk_study->bioavailability bioavailability->formulation_strategy Optimization Feedback

Experimental workflow for enhancing this compound bioavailability.

glp1_signaling cluster_membrane Pancreatic β-cell Membrane cluster_cytosol Cytosol glp1r GLP-1 Receptor ac Adenylyl Cyclase glp1r->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin_vesicles Insulin Vesicles pka->insulin_vesicles Promotes Exocytosis epac2->insulin_vesicles Promotes Exocytosis insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Leads to This compound This compound This compound->glp1r Activates

This compound's potential action via the GLP-1 signaling pathway.

References

Addressing low solubility of Boschnaloside in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boschnaloside. The following information is designed to address common challenges, particularly those related to its low solubility in aqueous solutions for in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a major iridoid glycoside, a type of terpene glycoside, found in the plant Boschniakia rossica. Its primary mechanism of action involves the modulation of the glucagon-like peptide-1 (GLP-1) signaling pathway. It has been shown to interact with the GLP-1 receptor, enhance glucose-stimulated insulin secretion, and inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones like GLP-1.

Q2: I am having trouble dissolving this compound for my cell-based assay. What solvents are recommended?

While specific quantitative solubility data for this compound is not widely published, based on its chemical class (iridoid glycoside) and anecdotal evidence from related compounds, the following solvents are recommended for creating stock solutions:

  • Dimethyl sulfoxide (DMSO): This is the most commonly used solvent for preparing high-concentration stock solutions of sparingly soluble compounds for in vitro assays.

  • Ethanol (EtOH): Pure or aqueous solutions of ethanol can also be effective. Ethanol-water mixtures have been shown to be effective in extracting iridoid glycosides from plant material, suggesting good solubility.

  • Methanol (MeOH): Similar to ethanol, methanol can be used to dissolve this compound.

For final assay concentrations, the stock solution should be serially diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results (typically ≤0.5% for DMSO and ethanol in cell-based assays).

Q3: What is the recommended storage condition for this compound powder and stock solutions?

  • Powder: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When stored properly, stock solutions in anhydrous DMSO are generally stable for several months. However, it is always best to prepare fresh solutions for critical experiments.

Troubleshooting Guide: Addressing Low Solubility of this compound

Low solubility of this compound in aqueous assay buffers is a common challenge. The following guide provides a systematic approach to troubleshoot and overcome this issue.

Initial Solubility Test

Before preparing a high-concentration stock, it is advisable to perform a small-scale solubility test to determine the most suitable solvent and approximate solubility.

Solvent General Observations for Iridoid Glycosides Recommended Starting Concentration
DMSO Generally good solubility.10-50 mM
Ethanol Good solubility, may require warming.10-50 mM
Methanol Good solubility.10-50 mM
Water Poor solubility expected for the aglycone, but the glycoside moiety improves water solubility to some extent.1-5 mM
PBS (pH 7.4) Similar to water, low solubility is expected.1-5 mM
Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a step-by-step method for preparing a stock solution of this compound, optimized for subsequent use in various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (37°C) in a water bath can also aid dissolution. However, be cautious as excessive heat may degrade the compound.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Troubleshooting Workflow

If you encounter precipitation upon dilution of the stock solution into your aqueous assay buffer or cell culture medium, follow this troubleshooting workflow.

G start Start: this compound Solubility Issue check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock: - Vortex - Sonicate - Gentle warming (37°C) check_stock->re_dissolve No precipitation Precipitation upon dilution in aqueous buffer? check_stock->precipitation Yes re_dissolve->check_stock lower_conc Lower the final concentration of this compound. precipitation->lower_conc Yes increase_solvent Increase final solvent concentration (e.g., up to 0.5% DMSO). Run solvent control. lower_conc->increase_solvent success Success: Solution is clear lower_conc->success If successful use_pluronic Use a surfactant like Pluronic F-68 (0.01-0.1%). Run surfactant control. increase_solvent->use_pluronic increase_solvent->success If successful change_solvent Try a different stock solvent (e.g., Ethanol). use_pluronic->change_solvent use_pluronic->success If successful change_solvent->success If successful fail Issue persists: Consult literature for similar compounds change_solvent->fail

Troubleshooting workflow for this compound solubility.

Signaling Pathway

This compound's Mechanism of Action via GLP-1 Receptor and DPP-4 Inhibition

This compound exerts its effects on glucose metabolism primarily through two interconnected mechanisms: activating the GLP-1 receptor and inhibiting the DPP-4 enzyme.

GLP1_Pathway cluster_0 This compound Action cluster_1 Pancreatic β-cell cluster_2 Incretin Degradation This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Activates DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes GLP1_active Active GLP-1 GLP1_active->GLP1R Binds to GLP1_active->DPP4 Degraded by GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive

This compound's dual mechanism of action.

Minimizing degradation of Boschnaloside during isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of boschnaloside during its isolation from natural sources. This compound, an iridoid glycoside, is a valuable natural product with significant biological activities. However, its chemical structure, featuring a glycosidic bond and a reactive aldehyde group, makes it susceptible to degradation under various experimental conditions. This guide will help you navigate the challenges of isolating high-purity, intact this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during isolation?

A1: this compound is a terpene glycoside, specifically an iridoid glucoside, found in plants such as those from the Boschniakia genus. Its structure contains a β-D-glucopyranosyloxy moiety linked to an aglycone backbone. This glycosidic linkage is susceptible to hydrolysis under acidic or strong alkaline conditions. Additionally, the presence of an aldehyde functional group makes the molecule prone to oxidation and other chemical transformations. Degradation during isolation can lead to reduced yield and the presence of impurities, which can complicate downstream applications and pharmacological studies.

Q2: What are the primary factors that can cause this compound degradation during extraction and purification?

A2: The main factors contributing to the degradation of iridoid glycosides like this compound include:

  • pH: Both acidic and strong alkaline conditions can catalyze the hydrolysis of the glycosidic bond, cleaving the sugar moiety from the aglycone.

  • Temperature: High temperatures can accelerate degradation reactions, including hydrolysis and thermal decomposition.

  • Enzymatic Activity: The presence of endogenous enzymes (e.g., β-glucosidases) in the plant material can lead to the enzymatic hydrolysis of the glycosidic bond.

  • Oxidation: The aldehyde group in this compound can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.

  • Light: Exposure to UV or high-intensity light may induce photolytic degradation.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of its glycosidic bond. This would result in the formation of the aglycone of this compound and a glucose molecule. Further degradation of the unstable aglycone may also occur. Under oxidative conditions, the aldehyde group could be oxidized to a carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the isolation of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the crude extract. 1. Incomplete extraction from the plant material. 2. Degradation during the extraction process due to high temperature or inappropriate solvent pH. 3. Enzymatic degradation by endogenous plant enzymes.1. Optimize the extraction solvent and method. Ethanol-water mixtures (e.g., 75% ethanol) are often effective for iridoid glycosides. Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency at lower temperatures. 2. Perform extractions at room temperature or under mild heating. Avoid prolonged exposure to high temperatures. Ensure the pH of the extraction solvent is near neutral. 3. Blanching the plant material with hot solvent for a short period before extraction can help to deactivate enzymes.
Presence of multiple unknown peaks in the HPLC chromatogram of the purified fraction. 1. Co-elution of other structurally similar natural products. 2. Degradation of this compound during purification steps (e.g., on the chromatographic column).1. Optimize the chromatographic separation. This may involve trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradient profiles. 2. Use a stability-indicating HPLC method to monitor for degradation. Avoid harsh pH conditions in the mobile phase. Consider using purification techniques that minimize exposure to potentially degradative conditions, such as high-speed countercurrent chromatography (HSCCC).
Loss of this compound during solvent evaporation. 1. Thermal degradation due to excessive heat during evaporation.1. Use a rotary evaporator under reduced pressure at a low temperature (e.g., below 40°C) to remove the solvent. 2. For small volumes, nitrogen blow-down at ambient temperature is a gentle alternative.
Purity of the isolated this compound decreases over time during storage. 1. Instability of the purified compound in the storage solvent or as a solid. 2. Exposure to light, air (oxygen), or residual moisture.1. Store the purified this compound as a dry solid if possible. 2. Store in an airtight, amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C or -80°C). 3. If storage in solution is necessary, use a non-reactive, dry solvent and store at low temperature.

Experimental Protocols

Below are detailed methodologies for key experiments related to the isolation and stability analysis of this compound.

Protocol 1: Extraction of this compound from Boschniakia rossica

Objective: To extract this compound from the dried whole plant of Boschniakia rossica while minimizing degradation.

Materials:

  • Dried and powdered Boschniakia rossica

  • 75% Ethanol (v/v) in water

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • Weigh 100 g of powdered Boschniakia rossica.

  • Place the powder in a round-bottom flask and add 1 L of 75% ethanol.

  • Reflux the mixture at a gentle boil for 2 hours.

  • Allow the mixture to cool to room temperature and then filter to separate the extract from the plant material.

  • Repeat the extraction process on the plant residue two more times with fresh 75% ethanol.

  • Combine the three extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the ethanol is removed.

  • The resulting aqueous concentrate can be used for further purification.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • Purified this compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • Repeat the experiment with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze samples at specified time points by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in a vial and heat it in an oven at 80°C for 48 hours.

    • Dissolve the sample in methanol for HPLC analysis.

    • For solution stability, heat a solution of this compound in a neutral solvent (e.g., water:methanol 1:1) at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient program: Start with 5% A, increase to 30% A over 20 minutes, then to 95% A over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare standard solutions of this compound and the stressed samples from the forced degradation study.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study and a comparison of isolation methods. This data is for illustrative purposes to demonstrate how to present your experimental findings.

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl at 60°C2485.22
1 M HCl at 60°C845.73
0.1 M NaOH at RT2470.11
1 M NaOH at RT415.32
3% H₂O₂ at RT2492.51
Heat (80°C, solid)4898.10
Photolytic (ICH)-95.61

Table 2: Comparison of this compound Isolation Methods from Boschniakia rossica

Extraction MethodPurification MethodYield of this compound (mg/100g plant material)Purity of this compound (%)
Reflux with 75% EthanolSilica Gel Column Chromatography15095.2
Ultrasound-Assisted Extraction (75% Ethanol)Preparative HPLC18098.5
Microwave-Assisted Extraction (75% Ethanol)High-Speed Countercurrent Chromatography21099.1

Visualizations

Experimental Workflow for this compound Isolation and Analysis

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_degradation_analysis Degradation Analysis plant_material Powdered Plant Material extraction Extraction (e.g., Reflux with 75% EtOH) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Chromatography (e.g., Silica Gel, Prep-HPLC) crude_extract->chromatography hplc Stability-Indicating HPLC crude_extract->hplc pure_this compound Pure this compound chromatography->pure_this compound pure_this compound->hplc nmr NMR for Structural Confirmation pure_this compound->nmr lcms LC-MS for Degradation Product Identification forced_degradation Forced Degradation Samples forced_degradation->hplc forced_degradation->lcms

Caption: Workflow for the isolation, purification, and analysis of this compound.

Potential Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation This compound This compound Aglycone This compound Aglycone This compound->Aglycone H+ or OH- Glucose Glucose This compound->Glucose H+ or OH- Oxidized_this compound Oxidized this compound (Carboxylic Acid) This compound->Oxidized_this compound [O]

Caption: Potential chemical degradation pathways for this compound.

Boschnaloside Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize boschnaloside dose-response curve experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a major iridoid glycoside isolated from the traditional Chinese medicine Boschniakia rossica. Its primary antidiabetic effects are attributed to its modulation of the glucagon-like peptide-1 (GLP-1) signaling pathway.[1] Specifically, this compound has been shown to:

  • Act as a GLP-1 receptor (GLP-1R) agonist, enhancing cAMP production.[1]

  • Inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which degrades GLP-1.[1]

  • Enhance glucose-stimulated insulin secretion (GSIS).[1]

Q2: What are the recommended starting concentrations for in vitro dose-response experiments with this compound?

Based on available literature, concentrations of 50 µM and 100 µM have demonstrated biological activity, such as reversing the effects of glucotoxicity in islet cells.[2] For a comprehensive dose-response curve, it is advisable to test a wide range of concentrations spanning several orders of magnitude around these values (e.g., from nanomolar to high micromolar).

Q3: Is there any information on the cytotoxicity of this compound?

Q4: What are the key assays to perform for characterizing the dose-response of this compound?

To fully characterize the dose-response of this compound, it is recommended to perform the following assays:

  • GLP-1R cAMP Accumulation Assay: To determine the EC50 for GLP-1 receptor activation.

  • DPP-4 Inhibition Assay: To determine the IC50 for DPP-4 enzyme inhibition.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay: To assess the potentiation of insulin secretion in pancreatic beta-cells.

  • Cell Viability/Cytotoxicity Assay: To determine the concentration range at which this compound may exert toxic effects.

Experimental Protocols & Data Presentation

This compound Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) and then make serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Data Summary Tables

Table 1: Suggested Concentration Ranges for this compound Dose-Response Experiments

Assay TypeSuggested Concentration RangePositive Control
GLP-1R cAMP Accumulation1 nM - 100 µMGLP-1, Liraglutide
DPP-4 Inhibition10 nM - 200 µMSitagliptin, Vildagliptin
Glucose-Stimulated Insulin Secretion1 µM - 200 µMGLP-1, Exendin-4
Cell Viability (e.g., MTT, MTS)1 µM - 500 µMStaurosporine (for cytotoxicity)

Table 2: Reference Data for Geniposide (Structurally Similar Iridoid Glycoside)

ParameterValueCell Line/SystemReference
GLP-1R Agonism (Insulin Secretion)Dose-dependent (0.01–100 µmol/L)INS-1 cells[5]
Cytotoxicity (IC50)>200 µMMG63/DOX cells[3]
Cytotoxicity (No effect up to)500 µMB-lymphocytes[4]

Troubleshooting Guides

GLP-1R cAMP Accumulation Assay

Issue: No or low signal response to this compound.

  • Possible Cause 1: Low GLP-1R expression in the cell line.

    • Troubleshooting: Confirm GLP-1R expression using RT-qPCR or Western blot. Consider using a cell line known to have high endogenous expression (e.g., INS-1, MIN6) or a recombinant cell line overexpressing GLP-1R.

  • Possible Cause 2: Inactive compound.

    • Troubleshooting: Verify the integrity and purity of the this compound compound. Include a known GLP-1R agonist (e.g., GLP-1, liraglutide) as a positive control to ensure the assay is working correctly.

  • Possible Cause 3: Suboptimal assay conditions.

    • Troubleshooting: Optimize incubation time, cell density, and the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) used in the assay.

Issue: High background signal.

  • Possible Cause 1: Basal adenylyl cyclase activity is too high.

    • Troubleshooting: Reduce the serum concentration during the pre-incubation step or perform serum starvation.

  • Possible Cause 2: Autofluorescence of the compound.

    • Troubleshooting: Run a control plate with this compound in the absence of cells to check for interference with the detection method.

DPP-4 Inhibition Assay

Issue: Inconsistent IC50 values.

  • Possible Cause 1: Instability of the compound or enzyme.

    • Troubleshooting: Prepare fresh solutions of this compound and DPP-4 enzyme for each experiment. Ensure proper storage of the enzyme according to the manufacturer's instructions.

  • Possible Cause 2: Incorrect substrate concentration.

    • Troubleshooting: Use a substrate concentration at or below the Km value for the DPP-4 enzyme to ensure competitive inhibition can be accurately measured.

  • Possible Cause 3: Pipetting errors.

    • Troubleshooting: Use calibrated pipettes and consider using a multichannel pipette for adding reagents to minimize variability between wells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Issue: No potentiation of insulin secretion with this compound.

  • Possible Cause 1: Poor cell health.

    • Troubleshooting: Ensure pancreatic beta-cells (e.g., INS-1, MIN6) are healthy and properly maintained. Check cell viability before starting the assay.

  • Possible Cause 2: Insufficient glucose stimulation.

    • Troubleshooting: Verify that the high glucose concentration used is sufficient to stimulate insulin secretion. Optimize the duration of the glucose stimulation period.

  • Possible Cause 3: this compound requires co-stimulation with a low level of GLP-1.

    • Troubleshooting: Since this compound can augment the effect of GLP-1, consider performing the dose-response in the presence of a sub-maximal concentration of GLP-1.

Issue: High basal insulin secretion.

  • Possible Cause 1: Cell stress.

    • Troubleshooting: Handle cells gently during washing and media changes. Ensure the pre-incubation period in low glucose is sufficient to bring insulin secretion down to a basal level.

  • Possible Cause 2: Contamination of cell culture.

    • Troubleshooting: Regularly check cell cultures for any signs of contamination.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Preparation cluster_assays Dose-Response Assays cluster_analysis Data Analysis stock This compound Stock (in DMSO) serial_dil Serial Dilutions (in Assay Buffer) stock->serial_dil cAMP GLP-1R cAMP Assay serial_dil->cAMP DPP4 DPP-4 Inhibition Assay serial_dil->DPP4 GSIS GSIS Assay serial_dil->GSIS Cyto Cytotoxicity Assay serial_dil->Cyto EC50 Calculate EC50 cAMP->EC50 IC50 Calculate IC50 DPP4->IC50 GSIS->EC50 viability Determine Viability Cyto->viability

General experimental workflow for this compound dose-response analysis.

signaling_pathway cluster_glp1r GLP-1R Pathway cluster_dpp4 DPP-4 Inhibition Boschnaloside_GLP1 This compound GLP1R GLP-1 Receptor Boschnaloside_GLP1->GLP1R Agonist AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion_GLP1 Insulin Secretion PKA->Insulin_Secretion_GLP1 Potentiates Boschnaloside_DPP4 This compound DPP4 DPP-4 Boschnaloside_DPP4->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GLP1_active Active GLP-1 GLP1_active->GLP1R GLP1_active->DPP4 Substrate

This compound's dual mechanism of action on GLP-1 signaling.

References

Technical Support Center: Refining Cell-Based Assay Protocols for Boschnaloside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boschnaloside. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a major iridoid glycoside isolated from the traditional Chinese medicine Boschniakia rossica. It has demonstrated potential anti-diabetic and antioxidant properties. In pre-clinical studies, it has been shown to interact with the glucagon-like peptide-1 (GLP-1) receptor, enhance glucose-stimulated insulin secretion, and increase GLP-1 secretion from intestinal cells.[1][2]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: Based on its known activities, the following cell lines are commonly used:

  • MIN6 or INS-1 cells: These pancreatic beta-cell lines are suitable for investigating insulin secretion.

  • STC-1 or NCI-H716 cells: These enteroendocrine cell lines are used for studying GLP-1 secretion.

  • Cell lines expressing the GLP-1 receptor (e.g., transfected HEK293 or CHO cells): These are used for receptor binding and downstream signaling assays like cAMP production.

Q3: What are the known signaling pathways modulated by this compound?

A3: this compound has been shown to activate the PI3K/Akt/GSK3β signaling cascade.[2] While direct evidence for this compound is still emerging, other iridoid glycosides have been reported to modulate the NF-κB and MAPK/ERK signaling pathways, suggesting these may also be relevant for this compound.

Troubleshooting Guides

Insulin Secretion Assays (e.g., using MIN6 cells)

Problem: High variability or poor reproducibility in glucose-stimulated insulin secretion (GSIS) assays.

  • Possible Cause 1: Cell Health and Passage Number. MIN6 cells can lose their glucose responsiveness at high passage numbers.

    • Solution: Use low-passage MIN6 cells for your experiments. Maintain a consistent cell culture and passaging schedule. Ensure cells are healthy and not over-confluent before seeding for an assay.

  • Possible Cause 2: Inconsistent Glucose Stimulation. The timing and concentration of glucose stimulation are critical.

    • Solution: Strictly adhere to the pre-incubation (low glucose) and stimulation (high glucose) times in your protocol. Ensure glucose solutions are freshly prepared and accurately diluted.

  • Possible Cause 3: Issues with Reagents. The composition of the Krebs-Ringer Bicarbonate (KRB) buffer can affect cell responsiveness.

    • Solution: Prepare KRB buffer fresh for each experiment. Ensure all components are of high quality and at the correct final concentrations.

Problem: No significant increase in insulin secretion with this compound treatment.

  • Possible Cause 1: Inappropriate this compound Concentration. The effective concentration of this compound may not have been reached.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration. One study has shown effects of this compound in reversing glucotoxicity at 50 µM and 100 µM.[2]

  • Possible Cause 2: Glucotoxicity. Prolonged exposure to high glucose can impair beta-cell function.

    • Solution: Ensure that the high glucose stimulation period is not excessively long. This compound has been observed to reverse the effects of glucotoxicity, so consider pre-treatment with this compound before glucose stimulation.[2]

GLP-1 Secretion Assays (e.g., using STC-1 cells)

Problem: Low or inconsistent GLP-1 secretion.

  • Possible Cause 1: Cell Line Heterogeneity. STC-1 cells can be a heterogeneous population, with varying levels of GLP-1 production.

    • Solution: Sub-clone your STC-1 cells to select for a population with higher and more consistent GLP-1 secretion.

  • Possible Cause 2: Inadequate Stimulation. The secretagogue used may not be potent enough or may not be at an optimal concentration.

    • Solution: Use a known positive control for GLP-1 secretion (e.g., phorbol 12-myristate 13-acetate (PMA) or forskolin) to validate the assay. Optimize the concentration of your chosen secretagogue.

Problem: this compound does not enhance GLP-1 secretion.

  • Possible Cause: Indirect Mechanism of Action. this compound may enhance the effects of other GLP-1 secretagogues rather than directly stimulating secretion itself.

    • Solution: Co-incubate STC-1 cells with this compound and a known GLP-1 secretagogue (e.g., a short-chain fatty acid or bile acid) to investigate potential synergistic effects. One study has indicated that this compound enhances GLP-1 secretion from STC-1 cells.[1][2]

Antioxidant (DPPH) Assays

Problem: Inconsistent or unexpected IC50 values.

  • Possible Cause 1: Solvent Interference. The solvent used to dissolve this compound may interfere with the DPPH radical.

    • Solution: Run a solvent control to assess its effect on the DPPH assay. Choose a solvent with minimal interference, such as methanol or ethanol.

  • Possible Cause 2: Light Sensitivity of DPPH. DPPH is light-sensitive and can degrade, leading to inaccurate readings.

    • Solution: Prepare the DPPH solution fresh and protect it from light during the experiment. Conduct the assay in a dark environment or in amber-colored tubes/plates.

Data Presentation

The following tables summarize the types of quantitative data that should be collected in cell-based assays for this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, these tables are presented as templates for data organization.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

This compound Concentration (µM)Glucose Concentration (mM)Insulin Secretion (ng/mg protein)Fold Change vs. Control
0 (Control)2.8Data1.0
0 (Control)16.7DataData
1016.7DataData
5016.7DataData
10016.7DataData

Table 2: Effect of this compound on GLP-1 Secretion in STC-1 Cells

This compound Concentration (µM)GLP-1 Secretion (pM)Fold Change vs. Control
0 (Control)Data1.0
10DataData
50DataData
100DataData

Table 3: Antioxidant Activity of this compound (DPPH Assay)

CompoundIC50 (µM)
This compoundData
Ascorbic Acid (Positive Control)Data

Table 4: Effect of this compound on GLP-1 Receptor Signaling

AssayThis compound Concentration (µM)Measured ParameterResult
Receptor BindingDataKi (nM)Data
cAMP Production100cAMP level (pmol/well)Data

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
  • Cell Seeding: Seed MIN6 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.

  • Pre-incubation: Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1 hour at 37°C.

  • Stimulation: Discard the pre-incubation buffer and add KRB buffer containing 16.7 mM glucose with or without different concentrations of this compound. Incubate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant, centrifuge to remove any cells, and store at -20°C for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Normalization: Lyse the cells in each well and determine the total protein concentration using a BCA protein assay kit. Normalize the insulin secretion to the total protein content.

GLP-1 Secretion Assay in STC-1 Cells
  • Cell Seeding: Seed STC-1 cells in a 24-well plate and grow to 80-90% confluency.

  • Washing: Wash the cells three times with serum-free DMEM.

  • Incubation: Add serum-free DMEM containing different concentrations of this compound or a vehicle control. Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the culture medium, centrifuge to remove cellular debris, and add a DPP-4 inhibitor to prevent GLP-1 degradation. Store samples at -80°C.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the medium using a specific ELISA kit.

DPPH Radical Scavenging Assay
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

experimental_workflow_gsis cluster_prep Cell Preparation cluster_assay GSIS Assay cluster_analysis Analysis seed Seed MIN6 Cells culture Culture for 48h seed->culture wash Wash with Low Glucose KRB culture->wash preincubate Pre-incubate in Low Glucose KRB wash->preincubate stimulate Stimulate with High Glucose +/- this compound preincubate->stimulate collect Collect Supernatant stimulate->collect bca Protein Assay (BCA) elisa Insulin ELISA collect->elisa normalize Normalize Insulin to Protein elisa->normalize bca->normalize

Caption: Experimental workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.

boschnaloside_signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R activates IKK IKK This compound->IKK may inhibit Ras Ras This compound->Ras may inhibit AC Adenylate Cyclase GLP1R->AC activates PI3K PI3K GLP1R->PI3K activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibits IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Inflammation Inflammatory Response NFkB->Inflammation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

Caption: Postulated signaling pathways of this compound.

troubleshooting_logic cluster_cell Cell-Related Issues cluster_reagent Reagent & Compound Issues cluster_protocol Protocol & Equipment Issues start Inconsistent Assay Results cell_health Check Cell Health (Viability, Morphology) start->cell_health reagent_prep Prepare Reagents Fresh start->reagent_prep incubation Check Incubation Times & Temperatures start->incubation passage Verify Passage Number (Use Low Passage) cell_health->passage density Optimize Seeding Density passage->density compound_conc Perform Dose-Response reagent_prep->compound_conc solvent_ctrl Run Solvent Control compound_conc->solvent_ctrl plate_reader Calibrate Plate Reader incubation->plate_reader pipetting Verify Pipetting Accuracy plate_reader->pipetting

Caption: Troubleshooting logic for inconsistent cell-based assay results.

References

Technical Support Center: Overcoming Matrix Effects in Boschnaloside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantification of boschnaloside, with a special focus on overcoming matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound?

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A2: Several methods can be used to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any suppression or enhancement of the constant signal at the retention time of this compound indicates the presence of matrix effects.

  • Post-Extraction Spike Analysis: This is a quantitative approach where the response of this compound in a pure solvent is compared to its response when spiked into an extracted blank matrix at the same concentration. The matrix effect can be calculated as follows:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the common strategies to minimize or eliminate matrix effects in this compound analysis?

A3: A multi-pronged approach is often necessary to combat matrix effects effectively:

  • Effective Sample Preparation: The primary goal is to remove interfering components from the sample matrix while efficiently extracting this compound. Common techniques include:

    • Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent).

    • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.

  • Chromatographic Separation: Optimizing the UPLC/HPLC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variations. If a SIL-IS for this compound is unavailable, a structurally similar compound (analog internal standard) can be used.

Troubleshooting Guide

Problem: Poor accuracy and precision in this compound quantification.

Possible Cause Troubleshooting Steps
Significant Matrix Effects 1. Assess Matrix Effects: Perform post-column infusion or post-extraction spike experiments to confirm the presence and extent of ion suppression or enhancement. 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from PPT to SPE). 3. Optimize Chromatography: Modify the UPLC/HPLC gradient to better separate this compound from interfering peaks. 4. Use an Appropriate Internal Standard: If not already in use, incorporate a stable isotope-labeled or a suitable analog internal standard.
Low Recovery 1. Evaluate Extraction Efficiency: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample to determine the recovery. 2. Optimize Extraction Protocol: Adjust the pH of the sample or the composition of the extraction solvent to improve the recovery of this compound.
Inadequate Chromatographic Resolution 1. Change Mobile Phase: Experiment with different mobile phase compositions (e.g., methanol vs. acetonitrile, different additives like formic acid or ammonium acetate). 2. Select a Different Column: Test a column with a different stationary phase chemistry (e.g., C18, HILIC). 3. Adjust Gradient: Modify the gradient slope and duration to improve separation.

Experimental Protocols

The following are example protocols for the quantification of iridoid glycosides, which can be adapted for this compound analysis.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid method suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis

This is a general UPLC-MS/MS method that can be optimized for this compound.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound)

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Quantitative Data Summary

The following tables summarize typical validation data for the quantification of iridoid glycosides in biological matrices using UPLC-MS/MS. These values can serve as a benchmark when developing a method for this compound.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)
AucubinRat Plasma10 - 30,00010> 0.99
GeniposideRat Plasma1 - 1,0001> 0.99
LoganinRat Plasma5 - 1,0005> 0.993

Table 2: Precision and Accuracy

AnalyteMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
AucubinRat Plasma205.87.295 - 105
5004.56.197 - 103
20,0003.24.998 - 102
GeniposideRat Plasma28.710.290 - 110
1006.58.192 - 108
8004.36.995 - 105
LoganinRat Plasma10< 7.5< 7.5-6.57 to 7.90
200< 7.5< 7.5-6.57 to 7.90
800< 7.5< 7.5-6.57 to 7.90

Table 3: Recovery and Matrix Effect

AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (%)
AucubinRat PlasmaPPT (Methanol)> 8590 - 110
GeniposideRat PlasmaLLE (Ethyl Acetate)> 8088 - 105
LoganinRat PlasmaLLE (Ethyl Acetate)> 68.8692.35 - 103.54

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Methanol/Acetonitrile) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_sample Final Sample for Injection centrifuge2->final_sample uplc UPLC Separation final_sample->uplc ms MS/MS Detection (MRM Mode) uplc->ms data Data Acquisition and Processing ms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Inaccurate/Imprecise Quantification assess Assess for Matrix Effects (Post-column infusion or Post-extraction spike) start->assess present Matrix Effects Present? assess->present optimize_prep Optimize Sample Prep (e.g., SPE, LLE) present->optimize_prep Yes end Accurate Quantification present->end No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_is Use Appropriate IS (SIL-IS or Analog) optimize_chrom->use_is use_is->end

Caption: Troubleshooting workflow for matrix effects.

Validation & Comparative

Validating the Antidiabetic Effects of Boschnaloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antidiabetic properties of Boschnaloside, a major iridoid glycoside isolated from Boschniakia rossica. The information presented herein is intended to offer an objective comparison with established antidiabetic agents, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound has demonstrated significant antidiabetic effects in preclinical studies. Research indicates that its mechanism of action is primarily mediated through the modulation of the glucagon-like peptide-1 (GLP-1) signaling pathway.[1] This guide will delve into the quantitative in vivo and in vitro data, compare its efficacy with standard antidiabetic drugs, provide detailed experimental methodologies, and visualize the key signaling pathways involved.

Comparative Analysis of In Vivo Antidiabetic Effects

Oral administration of this compound has been shown to improve key diabetic parameters in severely diabetic db/db mice.[1] The following table summarizes the quantitative data from a 4-week study and compares it with available preclinical data for standard antidiabetic drugs in the same animal model.

Table 1: Comparison of In Vivo Antidiabetic Effects in db/db Mice

Parameter This compound (150 mg/kg/day) This compound (300 mg/kg/day) Liraglutide Sitagliptin Metformin
Fasting Blood Sugar ↓ 50% (p<0.01)[2]↓ 70% (p<0.01)[2]Significant ↓[3]Significant ↓[4]No significant effect on fasting blood glucose in some short-term studies[5][6]
Hemoglobin A1c (HbA1c) Significant ↓[1]Significant ↓[1]Significant ↓[3]↓ 0.67% (p<0.05)[4]No significant effect in some short-term studies[5]
HOMA-IR Index Significant ↓[2]Significant ↓[2]Improved insulin sensitivity[7]Improved insulin sensitivity[4]Improved insulin sensitivity[8]
Active GLP-1 Levels 3.5-fold ↑ (p<0.05)[2]Not specifiedN/A (GLP-1 analog)↑[4]Not specified

Note: Data for comparator drugs are sourced from various studies and may have different experimental conditions. A direct head-to-head comparison study has not been identified.

Mechanism of Action: A Multi-pronged Approach

This compound exerts its antidiabetic effects through a combination of mechanisms centered around the enhancement of GLP-1 action.[1]

  • GLP-1 Receptor Interaction: this compound directly interacts with the extracellular domain of the GLP-1 receptor.[1]

  • Enhanced Insulin Secretion: It potentiates glucose-stimulated insulin secretion.[1]

  • Augmented GLP-1 Effect: this compound enhances the insulinotropic effect of GLP-1.[1]

  • DPP-4 Inhibition: It reduces the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme that degrades GLP-1.[1]

  • Increased GLP-1 Secretion: this compound stimulates the secretion of GLP-1 from STC-1 cells.[1]

  • Improved Islet Function: Treatment with this compound has been shown to improve islet and β-cell function, associated with an alteration of the pancreatic and duodenal homeobox 1 (PDX1) level.[1]

Signaling Pathway of this compound's Antidiabetic Effect

The following diagram illustrates the proposed signaling pathway through which this compound enhances GLP-1 receptor signaling, leading to improved glycemic control.

Boschnaloside_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_secretion This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Interacts with extracellular domain DPP4_Inhibition DPP4_Inhibition DPP4 DPP-4 This compound->DPP4 Inhibits STC1 STC-1 Cells This compound->STC1 Stimulates GLP1 GLP-1 GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PDX1 PDX-1 CREB->PDX1 ↑ Expression Insulin_Secretion ↑ Insulin Secretion PDX1->Insulin_Secretion Beta_Cell_Function ↑ β-cell Function PDX1->Beta_Cell_Function GLP1_degradation GLP-1 Degradation DPP4->GLP1_degradation Causes STC1->GLP1 ↑ GLP-1 Secretion

Caption: Proposed mechanism of this compound's antidiabetic action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's antidiabetic effects are provided below.

In Vivo Experiments
  • Animal Model: Severely diabetic 12-week-old female db/db mice (Hemoglobin A1c >10%) were used.[1]

  • Treatment: this compound was orally administered at doses of 150 and 300 mg/kg/day for 4 weeks.[1]

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Mice are fasted overnight (approximately 16 hours) with free access to water.[9]

    • A baseline blood glucose level (t=0) is measured from the tail vein using a glucometer.[9]

    • A 20% glucose solution is administered via intraperitoneal injection at a dose of 2g of glucose per kg of body mass.[9]

    • Blood glucose levels are subsequently measured at 15, 30, 60, and 120 minutes post-injection.[9]

In Vitro Experiments
  • GLP-1 Secretion Assay (STC-1 Cells):

    • Murine enteroendocrine STC-1 cells are cultured in DMEM supplemented with 10% FBS and other necessary components.[10]

    • Cells are washed with Krebs-HEPES buffer (KHB).[10]

    • Cells are then incubated with this compound at various concentrations in KHB for 2 hours.[10] A positive control (e.g., a known GLP-1 secretagogue) and a negative control (KHB alone) are included.[10]

    • The supernatant is collected, centrifuged, and stored at -80°C for subsequent GLP-1 measurement using a commercially available ELISA kit.[10]

  • DPP-4 Activity Assay:

    • DPP-4 activity is measured using a commercially available fluorometric or colorimetric assay kit according to the manufacturer's instructions. The principle involves the cleavage of a synthetic substrate by DPP-4, leading to the release of a fluorescent or colored product that can be quantified.

  • Receptor Binding Assay:

    • A competitive binding assay is performed using cell membranes expressing the GLP-1 receptor.

    • A fixed concentration of a radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined.

  • cAMP Production Assay:

    • Cells expressing the GLP-1 receptor are stimulated with this compound for a defined period.

    • The intracellular cAMP levels are then measured using a commercially available kit, typically based on a competitive immunoassay format (e.g., ELISA or HTRF).

Conclusion

The available experimental data strongly suggest that this compound possesses significant antidiabetic properties, primarily through the potentiation of the GLP-1 signaling pathway. Its multi-faceted mechanism of action, including direct GLP-1 receptor interaction, DPP-4 inhibition, and stimulation of GLP-1 secretion, makes it a promising candidate for further investigation as a novel therapeutic agent for type 2 diabetes. The comparative analysis indicates that its efficacy in preclinical models is comparable to or, in some aspects, potentially more pronounced than some established antidiabetic drugs. Further clinical studies are warranted to fully elucidate its therapeutic potential in humans.

References

A Comparative Analysis of Boschnaloside and Other Prominent Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Boschnaloside with other well-researched iridoid glycosides, including Aucubin, Catalpol, Geniposide, and Harpagoside. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in drug discovery and development.

Introduction to Iridoid Glycosides

Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are known to possess a diverse range of pharmacological activities. This guide focuses on comparing the anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties of this compound with other notable iridoid glycosides.

Comparative Analysis of Biological Activities

The following sections and tables summarize the available quantitative data for the biological activities of this compound, Aucubin, Catalpol, Geniposide, and Harpagoside. This data allows for a direct comparison of their potency in various in vitro and in vivo models.

Anti-inflammatory Activity

Iridoid glycosides are well-documented for their anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as NF-κB.

CompoundAssayCell Line/ModelIC50/EC50/EffectReference
This compound Not AvailableNot AvailableData not available
Aucubin TNF-α & IL-6 productionRBL-2H3 cellsIC50: 0.101 µg/mL (TNF-α), 0.19 µg/mL (IL-6)[1]
TNF-α production (hydrolyzed)RAW 264.7 cellsIC50: 9.2 µM[2]
Geniposide TNF-α, IL-1β, IL-6 inhibitionDiabetic ratsIC50: 1.36 g/kg (TNF-α), 1.02 g/kg (IL-1β), 1.23 g/kg (IL-6)[3][4]
Harpagoside Nitric oxide inhibitionMouse macrophagesIC50 < 100 µg/mL (extract)[5]
TNF-α secretionTHP-1 cellsEC50: 116 µg/mL (extract)[6]
Antioxidant Activity

The antioxidant properties of iridoid glycosides contribute significantly to their therapeutic potential by mitigating oxidative stress involved in various pathologies.

CompoundAssayIC50/EC50/EffectReference
This compound DPPH radical scavengingIC50: 58.43 mg/L (extract)[7]
Aucubin DPPH radical scavenging (aglycone)IC50: 2.35 mg/mL[8]
Harpagoside DPPH radical scavengingIC50 < 27 µg/mL (ethyl acetate extract)[5]
Neuroprotective Activity

Several iridoid glycosides have demonstrated the ability to protect neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.

CompoundAssayCell Line/ModelEC50/EffectReference
This compound Not AvailableNot AvailableData not available
Catalpol Neuroprotection against neurotoxicityPrimary cultured neurons and microglial cell linesEC50 not specified, but demonstrates protective effects[9]
Aucubin, Catalpol, Geniposide Improved cell viabilityCORT-induced PC12 cellsImproved cell viability at 10 µM[8]
Anti-cancer Activity

The cytotoxic effects of iridoid glycosides against various cancer cell lines are an active area of research.

CompoundCell LineIC50Reference
This compound Not AvailableData not available
Aucubin K562 (human chronic myeloid leukemia)26-56 µg/mL (low activity)[10]
A2780, A549> 10 µM[1]
4T1 (breast cancer)51.31 ± 4.07% tumor suppression at 100 mg/kg (in vivo)[11]
Catalpol HepG2 (liver cancer) + regorafenib47.48 µM
HUH-7 (liver cancer) + regorafenib75.72 µM
PANC-1, BxPC-3 (pancreatic cancer)Weak inhibitory activity[12]
Geniposide MCF-7 (breast cancer)13.14 mg/mL (72h)[13]
SCC-9 (oral squamous carcinoma)Concentration-dependent suppression of viability at 12.5-100 µM[14]
MG63/DOX (osteosarcoma, doxorubicin-resistant)Reverses DOX resistance (IC50 >200 µM for geniposide alone)[]

Signaling Pathways and Mechanisms of Action

The biological activities of these iridoid glycosides are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound

This compound has been shown to exert its anti-diabetic effects by interacting with the glucagon-like peptide-1 (GLP-1) receptor. This interaction leads to enhanced glucose-stimulated insulin secretion. Furthermore, it has been observed to activate the PI3K/Akt/GSK3β signaling cascade.[2][16]

Boschnaloside_Signaling This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R interacts with PI3K PI3K GLP1R->PI3K activates Insulin_Secretion Enhanced Insulin Secretion GLP1R->Insulin_Secretion Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits

This compound signaling pathway in anti-diabetic effects.
Aucubin

Aucubin exhibits anti-inflammatory and antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway.[17][18] It also modulates the NF-κB pathway, a key regulator of inflammation.

Aucubin_Signaling cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway Aucubin_ox Aucubin Nrf2 Nrf2 Aucubin_ox->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Aucubin_inf Aucubin NFkB NF-κB Aucubin_inf->NFkB inhibits Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines

Key signaling pathways modulated by Aucubin.
Catalpol

Catalpol's diverse biological activities are attributed to its ability to modulate multiple signaling pathways, including the PI3K/Akt, AMPK/SIRT1, and Nrf2/NF-κB pathways.[7][16][19]

Catalpol_Signaling Catalpol Catalpol PI3K_Akt PI3K/Akt Pathway Catalpol->PI3K_Akt AMPK_SIRT1 AMPK/SIRT1 Pathway Catalpol->AMPK_SIRT1 Nrf2 Nrf2 Catalpol->Nrf2 activates NFkB NF-κB Catalpol->NFkB inhibits Cell_Survival Cell Survival & Insulin Sensitivity PI3K_Akt->Cell_Survival Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK_SIRT1->Mitochondrial_Biogenesis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation

Overview of signaling pathways affected by Catalpol.
Geniposide

Geniposide exerts its anti-inflammatory and antioxidant effects by modulating pathways such as NF-κB, PI3K/Nrf2, and MAPK.[9][20]

Geniposide_Signaling cluster_inflammatory Anti-inflammatory cluster_antioxidant Antioxidant Geniposide Geniposide RhoA RhoA Geniposide->RhoA inhibits PI3K PI3K Geniposide->PI3K activates NFkB NF-κB Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response p38MAPK p38 MAPK p38MAPK->NFkB RhoA->p38MAPK Nrf2 Nrf2 PI3K->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Defense Antioxidant Defense HO1->Antioxidant_Defense

Signaling pathways involved in Geniposide's bioactivity.
Harpagoside

Harpagoside's well-known anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK (ERK, JNK) signaling pathways, as well as the modulation of BMP2 and Wnt signaling in bone metabolism.[21][22][23]

Harpagoside_Signaling cluster_inflammation Anti-inflammatory cluster_bone Bone Metabolism Harpagoside Harpagoside NFkB NF-κB Harpagoside->NFkB inhibits MAPK MAPK (ERK, JNK) Harpagoside->MAPK inhibits BMP2 BMP2 Pathway Harpagoside->BMP2 upregulates Wnt Wnt Pathway Harpagoside->Wnt upregulates Inflammation_Response Inflammation NFkB->Inflammation_Response MAPK->Inflammation_Response Osteoblast_Differentiation Osteoblast Differentiation BMP2->Osteoblast_Differentiation Wnt->Osteoblast_Differentiation MTT_Workflow start Seed Cells (96-well plate) treatment Treat with Iridoid Glycosides start->treatment incubation1 Incubate (24-72h) treatment->incubation1 add_mtt Add MTT Solution incubation1->add_mtt incubation2 Incubate (2-4h) add_mtt->incubation2 solubilize Solubilize Formazan incubation2->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end Western_Blot_Workflow start Cell Treatment & Lysis (Cytoplasmic/Nuclear Fractionation) quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody (anti-p65) block->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end Data Analysis detect->end

References

A Comparative Analysis of Boschnaloside and Synthetic GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global rise in metabolic disorders, particularly type 2 diabetes and obesity, has intensified the search for effective therapeutic agents. Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone in the management of these conditions. This guide provides a detailed comparison of Boschnaloside, a naturally occurring iridoid glycoside, and synthetic GLP-1 receptor agonists, offering insights into their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.

Introduction to GLP-1 Receptor Agonism

The GLP-1 receptor, a G protein-coupled receptor, is a key regulator of glucose homeostasis and appetite. Its activation triggers a cascade of physiological responses beneficial for metabolic control, including enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety. While endogenous GLP-1 has a very short half-life, synthetic agonists have been engineered for extended duration of action. Concurrently, natural compounds like this compound are being investigated for their potential to modulate the GLP-1 system.

Mechanism of Action: A Head-to-Head Comparison

This compound , an iridoid glycoside isolated from the traditional Chinese medicine Boschniakia rossica, has demonstrated promising antidiabetic effects.[1] Studies indicate that this compound interacts with the extracellular domain of the GLP-1 receptor, initiating downstream signaling that enhances glucose-stimulated insulin secretion.[1] Furthermore, this compound has a multifaceted mechanism that includes increasing the levels of active GLP-1 and reducing the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for the rapid degradation of endogenous GLP-1.[1] This dual action of directly activating the GLP-1 receptor and preserving endogenous GLP-1 levels distinguishes it from many synthetic agonists.

Synthetic GLP-1 receptor agonists , such as liraglutide and semaglutide, are peptide-based drugs designed to mimic the action of native GLP-1 but with enhanced resistance to DPP-4 degradation. These agonists directly and potently bind to and activate the GLP-1 receptor, leading to robust and sustained downstream signaling. Their primary mechanism is direct receptor agonism, leading to improved glycemic control and weight loss.

Quantitative Data Comparison

A direct quantitative comparison is challenging due to the limited publicly available in vitro data for this compound. The following tables summarize the available data for this compound and representative synthetic GLP-1 receptor agonists.

Table 1: In Vitro Performance

ParameterThis compoundLiraglutideSemaglutide
GLP-1 Receptor Binding Affinity (Ki/Kd) Data not available~0.38 - 0.75 nM~0.38 nM[2]
cAMP Production (EC50) Data not availableData not availableData not available
DPP-4 Inhibition (IC50) Reduces DPP-4 activity[1] (Specific IC50 not available)Not applicableNot applicable

Table 2: In Vivo Efficacy in Animal Models

ParameterThis compound (in db/db mice)Liraglutide (in various rodent models)Semaglutide (in various rodent models)
Dosage 150 and 300 mg/kg/day (oral)[1]Varies (typically µg/kg, subcutaneous)Varies (typically µg/kg, subcutaneous)
Duration 4 weeks[1]VariesVaries
Effect on Fasting Blood Glucose Significant reduction[1]Significant reductionSignificant reduction
Effect on HbA1c Significant reduction[1]Significant reductionSignificant reduction
Effect on Body Weight Data not availableSignificant reductionSignificant reduction

Signaling Pathways

Both this compound and synthetic GLP-1 receptor agonists exert their effects through the activation of the GLP-1 receptor, which primarily signals through the Gs alpha subunit (Gαs) pathway.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or Synthetic GLP-1 RA GLP1R GLP-1 Receptor Agonist->GLP1R Gs Gαs GLP1R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion PKA->Insulin Glucagon Glucagon Suppression PKA->Glucagon Epac->Insulin Receptor_Binding_Assay_Workflow A Prepare GLP-1R expressing cell membranes B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki D->E In_Vivo_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4 weeks) cluster_analysis Endpoint Analysis A Select db/db mice B Acclimatize animals A->B C Group and randomize B->C D Daily oral administration of This compound or vehicle C->D E Monitor body weight, food/water intake, blood glucose D->E F Perform OGTT D->F G Measure HbA1c, insulin, active GLP-1 F->G H Pancreatic histology G->H

References

A Comparative Analysis of Boschnaloside from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Boschnaloside, an iridoid glycoside with significant therapeutic potential, isolated from various plant sources. This document summarizes quantitative data on its abundance, details experimental protocols for its extraction and purification, and elucidates its known signaling pathways.

Quantitative Analysis of this compound Content

This compound has been identified in several plant species, with its concentration varying significantly depending on the source and the specific plant part. The following table summarizes the available quantitative data on this compound content in different plants.

Plant SpeciesFamilyPlant PartThis compound Content (% dry weight)Reference
Incarvillea emodiBignoniaceaeFlowers6.12%[1]
Shoots0.88%[1]
Roots0.03%[1]
Boschniakia rossicaOrobanchaceaeWhole PlantMajor Iridoid Glycoside (Specific % not detailed)[2]
Euphrasia pectinataOrobanchaceaeAerial PartsPresent (Quantification not provided)[3]
Castilleja tenuifloraOrobanchaceaeWhole PlantPresent (Quantification not provided)[4]

Experimental Protocols

Extraction of this compound

A generalized workflow for the extraction of this compound from plant material is outlined below. The specific solvents and conditions may be optimized based on the plant matrix.

G plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Maceration, Soxhlet) with Methanol or Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Solvent Partitioning (e.g., with Ethyl Acetate, n-Butanol) crude_extract->partition fraction This compound-rich Fraction partition->fraction

Caption: General workflow for this compound extraction.

Methodology:

  • Preparation of Plant Material: The selected plant parts (e.g., flowers, whole plant) are air-dried or freeze-dried and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically methanol or ethanol, using methods such as maceration (soaking at room temperature for an extended period) or Soxhlet extraction (continuous extraction with a hot solvent).[5][6]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the more polar fractions (e.g., n-butanol fraction).

Purification and Purity Analysis of this compound

The this compound-rich fraction is further purified using chromatographic techniques.

Methodology:

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or other stationary phases. The column is eluted with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC). The purity of the isolated this compound is determined using analytical HPLC. A study on Boschniakia rossica reported achieving a purity of 99.1% for this compound.[2]

HPLC Conditions for Purity Analysis (Example from Incarvillea emodi analysis): [1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape).

  • Detection: Diode-Array Detector (DAD) at a wavelength of around 205-220 nm.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 30 °C).

Signaling Pathway of this compound: Antidiabetic Effect

Research on this compound from Boschniakia rossica has elucidated its role in glycemic control, primarily through the modulation of the Glucagon-Like Peptide-1 (GLP-1) signaling pathway.[7]

Caption: Antidiabetic signaling pathway of this compound.

Mechanism of Action:

  • Interaction with GLP-1 Receptor: this compound directly interacts with the extracellular domain of the GLP-1 receptor on pancreatic β-cells.[7]

  • Enhancement of Insulin Secretion: This interaction potentiates glucose-stimulated insulin secretion. By binding to the GLP-1 receptor, it activates downstream signaling cascades involving adenylate cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to increased insulin release.[7]

  • Augmentation of GLP-1's Effect: this compound augments the natural insulinotropic effect of GLP-1.

  • Inhibition of DPP-4: this compound reduces the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for the degradation of active GLP-1. This inhibition leads to a longer half-life of circulating GLP-1.[7]

  • Enhanced GLP-1 Secretion: Studies have also shown that this compound can enhance the secretion of GLP-1 from intestinal L-cells.[7]

Through this multi-faceted mechanism, this compound improves glycemic control, making it a promising candidate for the development of new antidiabetic therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific applications.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Boschnaloside's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Boschnaloside, a major iridoid glycoside from the traditional medicinal herb Boschniakia rossica, with established therapeutic agents. The following sections detail its multifaceted pharmacological effects, focusing on its antidiabetic properties, and provide a comparative analysis with Metformin, Sitagliptin, and Liraglutide. This objective comparison is supported by available experimental data from both in vitro and in vivo studies.

Executive Summary of Comparative Bioactivities

This compound has demonstrated significant potential, particularly in the management of hyperglycemia. Its mechanism of action appears to be multifactorial, involving the modulation of the glucagon-like peptide-1 (GLP-1) pathway. This positions it as a compound of interest for type 2 diabetes research. The following table summarizes the comparative quantitative data for this compound and selected antidiabetic drugs.

Compound/DrugIn Vitro ActivityIn Vivo Activity
This compound - Reduces Dipeptidyl Peptidase-4 (DPP-4) activity.[1] - Enhances GLP-1 secretion from STC-1 cells.[1] - Interacts with the extracellular domain of the GLP-1 receptor.[1] - Enhances glucose-stimulated insulin secretion in BRIN-BD11 cells.[1]- Improves fasting blood sugar, HbA1c, and glucose intolerance in diabetic db/db mice at 150 and 300 mg/kg/day orally for 4 weeks.[1]
Metformin - IC50 for inhibition of proliferation in various cancer cell lines ranges from approximately 2.2 to 10.41 mM.- Reduces blood glucose levels in diabetic animal models.
Sitagliptin - Potent and selective DPP-4 inhibitor with an IC50 of approximately 19 nM.- Reduces glucose excursion and improves glycemic control in animal models and humans.
Liraglutide - High-affinity GLP-1 receptor agonist with a Kd of approximately 128.8 nM for binding to GLP-1 receptors on INS-1 cells.- Improves glycemic control, promotes weight loss, and reduces cardiovascular risk in type 2 diabetes.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's activity.

In Vitro Assays

1. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

  • Objective: To determine the inhibitory effect of a compound on the enzymatic activity of DPP-4.

  • Principle: DPP-4 cleaves a substrate, releasing a fluorescent or chromogenic product. The reduction in signal in the presence of an inhibitor indicates its potency.

  • General Protocol:

    • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the DPP-4 enzyme, and the test compound (this compound) at various concentrations.

    • The mixture is pre-incubated to allow the compound to bind to the enzyme.

    • A fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC) is added to initiate the reaction.

    • The fluorescence or absorbance is measured over time using a plate reader.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

2. GLP-1 Secretion Assay (STC-1 Cell Line)

  • Objective: To measure the ability of a compound to stimulate the secretion of GLP-1 from enteroendocrine L-cells.

  • Cell Line: Murine intestinal STC-1 cell line.

  • General Protocol:

    • STC-1 cells are cultured in a suitable medium (e.g., DMEM) until they reach a desired confluency.

    • The cells are washed and pre-incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer) with a low glucose concentration.

    • The cells are then treated with the test compound (this compound) at various concentrations in the presence of a stimulatory glucose concentration.

    • After a defined incubation period, the supernatant is collected.

    • The concentration of active GLP-1 in the supernatant is quantified using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit.[2][3][4][5][6]

3. Insulin Secretion Assay (BRIN-BD11 Cell Line)

  • Objective: To assess the effect of a compound on glucose-stimulated insulin secretion from pancreatic β-cells.

  • Cell Line: Rat insulinoma BRIN-BD11 cell line.

  • General Protocol:

    • BRIN-BD11 cells are cultured in RPMI-1640 medium.[7]

    • Prior to the assay, cells are washed and pre-incubated in a buffer with a non-stimulatory glucose concentration.[8]

    • The cells are then incubated with the test compound (this compound) at various concentrations in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).[8]

    • After a 20-minute incubation, the supernatant is collected.[8]

    • The amount of secreted insulin is measured using a radioimmunoassay (RIA) or an ELISA kit.

4. cAMP Production Assay

  • Objective: To determine if a compound activates a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).

  • Principle: This assay typically uses cells engineered to express the target receptor (e.g., GLP-1R) and a reporter system that generates a detectable signal (e.g., luminescence, fluorescence) in response to changes in intracellular cAMP levels.

  • General Protocol:

    • Cells expressing the GLP-1 receptor are plated in a multi-well plate.[9]

    • The cells are incubated with the test compound (this compound) at various concentrations.

    • A lysis buffer containing reagents for the cAMP detection is added.

    • The signal, which is proportional to the amount of cAMP produced, is measured using a luminometer or fluorometer.[9][10]

In Vivo Models

1. Diabetic Mouse Model (db/db mice)

  • Objective: To evaluate the long-term antidiabetic effects of a compound in a genetically diabetic animal model.

  • Animal Model: Male or female db/db mice, which are a model of type 2 diabetes characterized by obesity and insulin resistance.

  • General Protocol:

    • Diabetic db/db mice are randomly assigned to a control group and treatment groups.

    • The treatment groups receive the test compound (this compound) orally at different doses (e.g., 150 and 300 mg/kg/day) for a specified period (e.g., 4 weeks).[1] The control group receives the vehicle.

    • Body weight and food intake are monitored regularly.

    • Blood glucose levels are measured at regular intervals from tail vein blood.

    • At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed to assess glucose disposal.

    • Blood samples are collected for the measurement of HbA1c, insulin, and other relevant biomarkers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Boschnaloside_Signaling_Pathway cluster_0 In the Pancreatic β-cell cluster_1 In the Intestine (Enteroendocrine L-cell) cluster_2 In Circulation This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Interacts with extracellular domain AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Boschnaloside_Int This compound GLP1Secretion GLP-1 Secretion Boschnaloside_Int->GLP1Secretion Enhances Boschnaloside_Circ This compound DPP4 DPP-4 Enzyme Boschnaloside_Circ->DPP4 Reduces activity

Caption: Proposed mechanism of action of this compound in improving glycemic control.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Correlation In Vitro-In Vivo Correlation DPP4_Assay DPP-4 Inhibition Assay Analysis Data Analysis and Correlation Assessment DPP4_Assay->Analysis GLP1_Secretion GLP-1 Secretion Assay (STC-1 cells) GLP1_Secretion->Analysis Insulin_Secretion Insulin Secretion Assay (BRIN-BD11 cells) Insulin_Secretion->Analysis cAMP_Assay cAMP Production Assay (GLP-1R expressing cells) cAMP_Assay->Analysis Animal_Model Diabetic Animal Model (db/db mice) Treatment Oral Administration of This compound Animal_Model->Treatment Monitoring Monitor Blood Glucose, HbA1c, Body Weight Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT OGTT->Analysis

Caption: A typical experimental workflow for evaluating the antidiabetic activity of this compound.

Correlation of In Vitro and In Vivo Activity

The in vitro findings for this compound align with the observed in vivo antidiabetic effects. The demonstrated ability of this compound to enhance GLP-1 secretion, inhibit DPP-4 activity, and potentiate glucose-stimulated insulin secretion in laboratory assays provides a mechanistic basis for the improved glycemic control seen in diabetic animal models.[1]

The interaction with the GLP-1 receptor and subsequent increase in cAMP levels in pancreatic β-cells is a well-established pathway for enhancing insulin release. By simultaneously increasing the availability of active GLP-1 (through enhanced secretion and reduced degradation) and directly acting on the GLP-1 receptor, this compound appears to employ a dual-action mechanism to lower blood glucose levels. This multifaceted approach is a promising characteristic for a potential antidiabetic agent.

Further research is warranted to quantify the precise IC50 for DPP-4 inhibition and the binding affinity (Kd) for the GLP-1 receptor to allow for a more direct comparison with established drugs like Sitagliptin and Liraglutide. Nevertheless, the existing data strongly support a positive correlation between the in vitro mechanisms and the in vivo therapeutic efficacy of this compound in the context of diabetes.

Other Potential Therapeutic Activities

Beyond its antidiabetic effects, preliminary studies suggest that this compound may possess other beneficial properties:

  • Neuroprotective Effects: Some studies indicate that iridoid glycosides, the class of compounds to which this compound belongs, may offer protection against neuronal damage.

  • Anti-inflammatory and Antioxidant Activity: There is emerging evidence for the anti-inflammatory and antioxidant properties of this compound, which could contribute to its overall therapeutic potential by mitigating oxidative stress and inflammation often associated with metabolic diseases.

Quantitative data from specific assays are needed to substantiate these potential applications and to enable a robust comparison with relevant alternative compounds.

References

A Head-to-Head Comparison of Boschnaloside and Other Natural Antidiabetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global search for novel and effective treatments for type 2 diabetes mellitus (T2DM) has led to a growing interest in natural compounds with antidiabetic properties. Among these, Boschnaloside, an iridoid glycoside from the plant Boschniakia rossica, has emerged as a promising candidate. This guide provides a comprehensive head-to-head comparison of this compound with other well-studied natural antidiabetic compounds: Berberine, Curcumin, and the first-line T2DM drug, Metformin. This comparison is based on available experimental data, focusing on their mechanisms of action, efficacy in animal models, and key in vitro effects.

Comparative Efficacy in a T2DM Animal Model

To provide a standardized comparison, this section summarizes the effects of this compound, Berberine, Curcumin, and Metformin on key diabetic parameters in the widely used db/db mouse model of T2DM. These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.

Table 1: Comparative Effects of Natural Compounds and Metformin on Diabetic Parameters in db/db Mice

CompoundDosageDurationFasting Blood Glucose ReductionHbA1c ReductionKey Findings
This compound 150 & 300 mg/kg/day4 weeksSignificant reductionSignificant reductionImproved glucose intolerance and insulin resistance; increased active GLP-1 levels.[1]
Berberine 300 mg/kg/day8 weeksSignificant reductionNot reported in this studyImproved glucose tolerance and insulin sensitivity; reduced body weight.[2][3][4][5]
Curcumin 0.02% w/w in diet6 weeksSignificant reductionSignificant reductionImproved insulin resistance and glucose homeostasis; elevated plasma insulin levels.[6][7][8]
Metformin Not specified4 weeksSignificant reductionNot reported in this studyImproved hyperinsulinemia and inhibited weight gain.[9][10][11][12]

Mechanisms of Action: A Divergence in Pathways

The antidiabetic effects of these compounds are mediated through distinct signaling pathways, offering different therapeutic avenues.

This compound: A GLP-1 Pathway Modulator

This compound primarily exerts its effects by modulating the glucagon-like peptide-1 (GLP-1) pathway.[1] It has been shown to:

  • Enhance GLP-1 Secretion: this compound stimulates the secretion of active GLP-1 from intestinal L-cells.[1]

  • Inhibit DPP-4 Activity: It reduces the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for GLP-1 degradation, thereby increasing the bioavailability of active GLP-1.[1]

  • Potentiate GLP-1 Receptor Signaling: this compound interacts with the GLP-1 receptor, enhancing its signaling and leading to improved glucose-stimulated insulin secretion.[1]

G This compound This compound L_Cell Intestinal L-Cell This compound->L_Cell stimulates DPP4 DPP-4 Activity This compound->DPP4 inhibits GLP1 GLP-1 Secretion L_Cell->GLP1 Active_GLP1 Active GLP-1 GLP1->Active_GLP1 DPP4->Active_GLP1 degrades GLP1R GLP-1 Receptor Active_GLP1->GLP1R activates Pancreatic_Beta_Cell Pancreatic β-Cell GLP1R->Pancreatic_Beta_Cell Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion

Caption: this compound's GLP-1 signaling pathway.
Berberine and Metformin: AMPK Pathway Activators

Berberine, an isoquinoline alkaloid, and Metformin share a common primary mechanism of action by activating AMP-activated protein kinase (AMPK).[13][14][15][16][17] AMPK is a key cellular energy sensor that, when activated, leads to:

  • Increased Glucose Uptake: Enhanced glucose transport into muscle and fat cells.

  • Decreased Hepatic Glucose Production: Inhibition of gluconeogenesis in the liver.[14]

  • Improved Insulin Sensitivity: Overall enhancement of insulin action in peripheral tissues.

G cluster_0 Berberine / Metformin Berberine Berberine AMPK AMPK Activation Berberine->AMPK Metformin Metformin Metformin->AMPK Glucose_Uptake Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake increases Hepatic_Glucose Hepatic Glucose Production AMPK->Hepatic_Glucose decreases Insulin_Sensitivity Insulin Sensitivity AMPK->Insulin_Sensitivity improves

Caption: AMPK signaling pathway of Berberine and Metformin.
Curcumin: A PI3K/Akt Pathway Modulator

Curcumin, the active compound in turmeric, exerts its antidiabetic effects primarily through the modulation of the PI3K/Akt signaling pathway.[18][19][20][21] This pathway is crucial for insulin signaling, and its activation by Curcumin leads to:

  • Enhanced Glucose Transporter Translocation: Increased movement of GLUT4 to the cell membrane, facilitating glucose uptake.

  • Improved Insulin Signaling: Potentiation of the downstream effects of insulin binding to its receptor.

  • Anti-inflammatory and Antioxidant Effects: Curcumin also possesses potent anti-inflammatory and antioxidant properties that contribute to its overall antidiabetic efficacy.[19]

G Curcumin Curcumin PI3K PI3K Curcumin->PI3K activates Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Curcumin's PI3K/Akt signaling pathway.

In Vitro Experimental Data

The following table summarizes key in vitro experimental data for this compound and the comparative compounds, providing insights into their direct cellular effects.

Table 2: Comparative In Vitro Antidiabetic Activities

AssayThis compoundBerberineCurcuminMetformin
Glucose Uptake (HepG2 cells) Data not availableIncreasedIncreasedIncreased
DPP-4 Inhibition YesNot a primary mechanismNot a primary mechanismNo
GLP-1 Secretion (STC-1 cells) IncreasedIncreasedData not availableNo
AMPK Activation Not a primary mechanismYesNoYes
PI3K/Akt Activation Not a primary mechanismNoYesNo

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

In Vitro Glucose Uptake Assay (HepG2 Cells)

This assay measures the ability of a compound to stimulate glucose uptake in liver cells.

G Start Seed HepG2 cells in 96-well plate Incubate Incubate for 24h Start->Incubate Treat Treat with compound (e.g., Berberine, Curcumin) or Metformin (positive control) Incubate->Treat Starve Glucose starve cells in Krebs-Ringer buffer Treat->Starve Add_2NBDG Add 2-NBDG (fluorescent glucose analog) Starve->Add_2NBDG Incubate_2NBDG Incubate for 30-60 min Add_2NBDG->Incubate_2NBDG Wash Wash cells with PBS Incubate_2NBDG->Wash Measure Measure fluorescence (plate reader) Wash->Measure

Caption: Workflow for in vitro glucose uptake assay.
  • Cell Culture: HepG2 cells are seeded in a 96-well plate and cultured until they reach 70-80% confluency.[22]

  • Compound Treatment: Cells are treated with the test compound (this compound, Berberine, Curcumin) or a positive control (Metformin) for a specified duration.

  • Glucose Starvation: The culture medium is replaced with a glucose-free buffer (e.g., Krebs-Ringer buffer) to deplete intracellular glucose stores.[22]

  • 2-NBDG Incubation: A fluorescent glucose analog, 2-NBDG, is added to the cells and incubated for 30-60 minutes.[23][24]

  • Fluorescence Measurement: After washing to remove extracellular 2-NBDG, the intracellular fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of glucose taken up by the cells.[23]

DPP-4 Activity Assay

This fluorometric assay quantifies the inhibitory effect of a compound on DPP-4 enzyme activity.

G Start Prepare reaction mix: DPP-4 enzyme, buffer, and test compound Incubate_1 Pre-incubate at 37°C for 10 min Start->Incubate_1 Add_Substrate Add fluorogenic substrate (H-Gly-Pro-AMC) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 30 min Add_Substrate->Incubate_2 Measure Measure fluorescence (Ex/Em = 360/460 nm) Incubate_2->Measure Calculate Calculate % inhibition Measure->Calculate

Caption: Workflow for DPP-4 activity assay.
  • Reaction Setup: In a 96-well plate, the DPP-4 enzyme is pre-incubated with the test compound (e.g., this compound) or a known inhibitor (e.g., Sitagliptin) in an appropriate buffer.[25][26]

  • Substrate Addition: A fluorogenic substrate, H-Gly-Pro-AMC, is added to initiate the enzymatic reaction.[25][26]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[27]

  • Fluorescence Measurement: The fluorescence of the released AMC (7-Amino-4-Methyl Coumarin) is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[25][26] The level of fluorescence is directly proportional to the DPP-4 activity.

  • Inhibition Calculation: The percentage of DPP-4 inhibition by the test compound is calculated by comparing the fluorescence in the presence and absence of the compound.

GLP-1 Secretion Assay (STC-1 Cells)

This assay is used to determine the effect of a compound on the secretion of GLP-1 from an intestinal enteroendocrine cell line.[28]

G Start Seed STC-1 cells in 24-well plate Incubate_1 Culture for 48h Start->Incubate_1 Wash Wash cells with buffer Incubate_1->Wash Treat Treat with test compound (e.g., this compound) Wash->Treat Incubate_2 Incubate for 1-2h Treat->Incubate_2 Collect Collect supernatant Incubate_2->Collect Measure Measure GLP-1 concentration (ELISA) Collect->Measure

Caption: Workflow for GLP-1 secretion assay.
  • Cell Culture: STC-1 cells are seeded in a 24-well plate and cultured for 48 hours.[29][30][31]

  • Cell Treatment: The cells are washed and then incubated with the test compound (e.g., this compound) in a suitable buffer for 1-2 hours.[32]

  • Supernatant Collection: The cell culture supernatant is collected.

  • GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

Conclusion

This compound presents a unique mechanism of action among the compared natural antidiabetic compounds, primarily targeting the GLP-1 pathway. This is in contrast to Berberine and Metformin, which act via AMPK activation, and Curcumin, which modulates the PI3K/Akt pathway. The in vivo data from db/db mice studies suggest that all four compounds have significant glucose-lowering effects.

The distinct mechanisms of action suggest that this compound could be a valuable therapeutic candidate, potentially in combination with other antidiabetic agents for a synergistic effect. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound in the management of type 2 diabetes. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these promising natural compounds.

References

Reproducibility of Boschnaloside Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the current research landscape surrounding Boschnaloside, its reported therapeutic effects, and a comparison with established alternatives in the fields of diabetes, inflammation, and neuroprotection.

Executive Summary

This compound, a major iridoid glycoside isolated from the parasitic plant Boschniakia rossica, has garnered attention for its potential pharmacological activities. Preclinical studies, primarily from a single research group, suggest promising anti-diabetic, anti-inflammatory, and neuroprotective properties. However, a critical evaluation of the existing literature reveals a significant gap in the independent validation and reproducibility of these findings. This guide provides a comprehensive comparison of the experimental data on this compound with established therapeutic alternatives, highlighting the need for further research to substantiate its potential clinical utility.

Data Presentation: this compound vs. Alternatives

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and leading alternative therapies.

Anti-Diabetic Effects: GLP-1 Receptor Agonism

This compound has been reported to exert anti-diabetic effects by acting as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1] This table compares its preclinical efficacy with established GLP-1 receptor agonists used in the treatment of type 2 diabetes.

ParameterThis compound (in diabetic db/db mice)Semaglutide (in humans)Liraglutide (in humans)
Dosage 150 and 300 mg/kg/day (oral)[1]0.5 and 1.0 mg/week (subcutaneous)1.2 and 1.8 mg/day (subcutaneous)
Reduction in Fasting Blood Sugar Significant reduction (quantitative data not specified in abstract)[1]~2.5-3.5 mmol/L~2.0-2.5 mmol/L
Reduction in HbA1c Significant reduction (quantitative data not specified in abstract)[1]~1.5-1.8%~1.2-1.5%
Effect on Body Weight Not specified in abstract[1]Significant weight loss (~5-10 kg)Moderate weight loss (~2-3 kg)
Mechanism of Action GLP-1 receptor interaction, reduced dipeptidyl peptidase-4 activity, enhanced GLP-1 secretion[1]GLP-1 receptor agonistGLP-1 receptor agonist
Reproducibility Not independently validated. Findings primarily from a single research group.High. Validated in numerous large-scale clinical trials.High. Validated in numerous large-scale clinical trials.
Anti-Inflammatory Effects

While Boschniakia rossica extracts have shown anti-inflammatory and antioxidant properties, specific quantitative data for isolated this compound is limited.[2][3] The following table provides a qualitative comparison with a standard anti-inflammatory drug.

FeatureThis compound / Boschniakia rossica ExtractAdalimumab (TNF-α inhibitor)
Reported Effects Anti-inflammatory and antioxidant activities of the plant extract have been noted.[2][3]Reduces signs and symptoms of moderate to severe rheumatoid arthritis.
Mechanism of Action Not fully elucidated for isolated this compound. Plant extract may act via antioxidant pathways.[3]Binds to and neutralizes TNF-α, a key inflammatory cytokine.
Supporting Data Primarily preclinical in vitro and in vivo studies on the plant extract.[2][3]Extensive data from randomized controlled clinical trials.
Reproducibility Low. Limited studies, no independent validation for isolated this compound's anti-inflammatory effects.High. Widely studied and clinically validated.
Neuroprotective Effects

Similar to its anti-inflammatory properties, the neuroprotective effects of this compound are not well-documented with specific quantitative data. Research has focused more on the general extracts of Boschniakia rossica and other related compounds like morroniside.[4]

FeatureThis compound / Boschniakia rossica ExtractDonepezil (Acetylcholinesterase Inhibitor)
Reported Effects Boschniakia rossica has been traditionally used for memory enhancement. Polysaccharides from the plant are suggested to have neuroprotective roles.[5]Improves cognitive function in mild to moderate Alzheimer's disease.
Mechanism of Action Unknown for this compound. Other constituents of the plant may have antioxidant and anti-apoptotic effects.[5]Reversibly inhibits acetylcholinesterase, increasing acetylcholine levels in the brain.
Supporting Data Limited preclinical data, primarily on plant extracts or other constituents.[4][5]Extensive data from numerous clinical trials.
Reproducibility Very Low. No dedicated studies on the neuroprotective effects of isolated this compound were found for this review.High. Well-established and clinically validated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols as described in the primary research on this compound's anti-diabetic effects.[1]

Animals and Treatment
  • Animal Model: Severely diabetic 12-week-old female db/db mice (Hemoglobin A1c >10%).[1]

  • Treatment: Oral administration of this compound at doses of 150 and 300 mg/kg/day for 4 weeks.[1]

  • Control: Vehicle-treated diabetic db/db mice.[1]

Biochemical Assays
  • GLP-1 Receptor Binding: Assessed through a competitive binding assay using a labeled GLP-1 analog.

  • cAMP Production: Measured in cells expressing the GLP-1 receptor to determine receptor activation.[1]

  • Insulin Secretion: Quantified from pancreatic islet cells in response to glucose and this compound.[1]

  • GLP-1 Secretion: Measured from STC-1 cells, an enteroendocrine cell line.[1]

  • Dipeptidyl Peptidase-4 (DPP-4) Activity: Assessed to determine if this compound inhibits this enzyme, which degrades GLP-1.[1]

In Vivo Assessments
  • Fasting Blood Sugar and HbA1c: Measured to assess glycemic control.[1]

  • Glucose Tolerance Test: Performed to evaluate the response to a glucose challenge.[1]

  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated to estimate insulin resistance.[1]

  • Circulating GLP-1 and Adiponectin: Measured as key metabolic hormones.[1]

Visualizing the Pathways and Workflows

To better understand the proposed mechanisms and experimental designs, the following diagrams are provided.

Boschnaloside_Signaling_Pathway cluster_oral Oral Administration cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream This compound This compound GLP1_Secretion ↑ GLP-1 Secretion This compound->GLP1_Secretion DPP4_Inhibition ↓ DPP-4 Activity This compound->DPP4_Inhibition GLP1R GLP-1 Receptor GLP1_Secretion->GLP1R cAMP ↑ cAMP GLP1R->cAMP Insulin_Secretion ↑ Insulin Secretion cAMP->Insulin_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose

Caption: Proposed signaling pathway of this compound's anti-diabetic effect.

Experimental_Workflow start Start: Diabetic db/db Mice treatment 4-Week Treatment (this compound or Vehicle) start->treatment in_vivo In Vivo Assessments (Blood Glucose, HbA1c, GTT) treatment->in_vivo ex_vivo Ex Vivo & In Vitro Assays (Islet function, GLP-1R binding, cAMP) treatment->ex_vivo data_analysis Data Analysis & Comparison in_vivo->data_analysis ex_vivo->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for evaluating this compound's in vivo efficacy.

Conclusion and Future Directions

The available preclinical data suggests that this compound may have therapeutic potential, particularly in the context of type 2 diabetes. The proposed mechanism of action involving the GLP-1 pathway is biologically plausible and warrants further investigation.[1] However, the lack of independent replication of these findings is a significant limitation. For this compound to be considered a viable therapeutic candidate, the following steps are crucial:

  • Independent Replication: Other research groups should conduct studies to confirm the reported anti-diabetic, anti-inflammatory, and neuroprotective effects of this compound.

  • Dose-Response Studies: More detailed dose-response studies are needed to establish the optimal therapeutic window and potential toxicity.

  • Head-to-Head Comparisons: Rigorous preclinical studies directly comparing this compound with established drugs are necessary to determine its relative efficacy and safety.

  • Elucidation of Mechanisms: Further research is required to fully understand the molecular mechanisms underlying the reported anti-inflammatory and neuroprotective effects.

References

A Preclinical Meta-Analysis of Boschnaloside: Efficacy in Type 2 Diabetes Mellitus and Comparative Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical efficacy and proposed mechanism of action of Boschnaloside, a major iridoid glycoside from the traditional Chinese medicine Boschniakia rossica. In the absence of human clinical trial data and meta-analyses for this compound, this document synthesizes the available preclinical findings and presents them in the context of established therapeutic alternatives for type 2 diabetes mellitus (T2DM). The experimental data is derived from a key study investigating the effects of this compound in a diabetic mouse model.

Efficacy of this compound in a Preclinical T2DM Model

Oral administration of this compound has demonstrated significant anti-diabetic effects in severely diabetic db/db mice.[1] A four-week treatment regimen resulted in notable improvements across several key diabetic indicators.

Summary of Preclinical Efficacy Data
ParameterThis compound Treatment (300 mg/kg/day)Control (db/db mice)Outcome
Fasting Blood Sugar Significantly ReducedElevatedImproved glycemic control[1]
Hemoglobin A1c (HbA1c) Significantly ReducedElevatedLong-term glycemic control improvement[1]
Glucose Intolerance ImprovedImpairedEnhanced glucose disposal[1]
HOMA-IR ReducedElevatedImproved insulin sensitivity[1]
Active GLP-1 Levels IncreasedReducedEnhanced incretin effect[1]
Adiponectin Levels IncreasedReducedPotential for improved insulin sensitivity and anti-inflammatory effects[1]
Islet/β-cell Function ImprovedImpairedPreservation and enhancement of insulin secretion[1]
PDX-1 Levels Altered (Improved)ReducedSuggests positive effects on β-cell development and function[1]

Proposed Mechanism of Action: A Focus on the GLP-1 Pathway

This compound appears to exert its anti-diabetic effects primarily through the modulation of the glucagon-like peptide-1 (GLP-1) pathway.[1] The compound has been shown to interact with the extracellular domain of the GLP-1 receptor, leading to a cascade of downstream effects that enhance glucose-stimulated insulin secretion.[1] Furthermore, this compound has been observed to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for the degradation of GLP-1.[1] This dual action of augmenting the insulinotropic effect of GLP-1 and preventing its breakdown contributes to its therapeutic potential.

Boschnaloside_Mechanism cluster_pancreatic_beta_cell Pancreatic β-cell This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to extracellular domain DPP4 DPP-4 This compound->DPP4 Inhibits AC Adenylyl Cyclase GLP1R->AC cAMP cAMP AC->cAMP Insulin Insulin Secretion cAMP->Insulin GLP1 GLP-1 DPP4->GLP1 Degrades GLP1->GLP1R Activates

Proposed mechanism of action of this compound.

Comparative Landscape: this compound vs. Established T2DM Therapies

While this compound shows promise in preclinical models, it is crucial to consider its potential efficacy and safety in the context of existing T2DM treatments. The following table provides a high-level comparison with major classes of anti-diabetic drugs. It is important to note that the data for established therapies are derived from extensive clinical trials and meta-analyses in human populations, whereas the data for this compound are preclinical.

Drug ClassPrimary Mechanism of ActionHbA1c Reduction (Typical)Key AdvantagesCommon Side Effects
Biguanides (e.g., Metformin) Decreases hepatic glucose production, increases insulin sensitivity1.0-1.5%Well-established safety profile, low cost, weight neutral/modest weight lossGI side effects, lactic acidosis (rare)
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) Mimic endogenous GLP-1, enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying1.0-2.0%Significant weight loss, cardiovascular benefitsGI side effects (nausea, vomiting), injection site reactions
DPP-4 Inhibitors (e.g., Sitagliptin, Linagliptin) Inhibit the breakdown of endogenous GLP-1 and GIP0.5-0.8%Well-tolerated, low risk of hypoglycemiaHeadache, nasopharyngitis, pancreatitis (rare)
SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin) Inhibit glucose reabsorption in the kidneys0.5-1.0%Cardiovascular and renal benefits, weight lossGenital mycotic infections, urinary tract infections, dehydration
This compound (Preclinical) GLP-1 receptor interaction, potential DPP-4 inhibitionSignificant reduction in animal models[1]Oral administration, potential dual mechanismSafety profile in humans is unknown

Experimental Protocols

The findings for this compound are based on the following key experimental methodologies as described in the primary research.[1]

Animal Model and Treatment
  • Animal Model: Severely diabetic 12-week-old female db/db mice (Hemoglobin A1c >10%).

  • Treatment Groups:

    • Control group (vehicle).

    • This compound (150 mg/kg/day, oral administration).

    • This compound (300 mg/kg/day, oral administration).

  • Duration: 4 weeks.

Key Efficacy and Mechanistic Assays
  • Receptor Binding Assays: To determine the interaction between this compound and the GLP-1 receptor.

  • cAMP Production Assays: To measure the downstream signaling activity upon GLP-1 receptor activation.

  • Insulin Secretion Assays: To quantify glucose-stimulated insulin secretion from pancreatic β-cells.

  • GLP-1 Secretion Assays: Conducted using STC-1 cells to assess the effect of this compound on GLP-1 release.

  • Dipeptidyl Peptidase-4 (DPP-4) Activity Assays: To evaluate the inhibitory effect of this compound on DPP-4.

  • Biochemical Analyses: Measurement of fasting blood sugar, HbA1c, circulating active GLP-1, and adiponectin levels.

  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated to assess changes in insulin sensitivity.

  • Immunohistochemistry: To evaluate changes in pancreatic and duodenal homeobox 1 (PDX-1) levels in pancreatic islets.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro & Mechanistic Assays Animal_Model Diabetic db/db Mice Treatment Oral this compound (4 weeks) Animal_Model->Treatment Efficacy_Endpoints Efficacy Endpoints: - Blood Glucose - HbA1c - Glucose Tolerance - HOMA-IR Treatment->Efficacy_Endpoints Biomarkers Biomarker Analysis: - Active GLP-1 - Adiponectin - PDX-1 Treatment->Biomarkers Receptor_Binding GLP-1R Binding Assay cAMP_Assay cAMP Production Assay Receptor_Binding->cAMP_Assay Insulin_Secretion Insulin Secretion Assay (β-cells) cAMP_Assay->Insulin_Secretion GLP1_Secretion GLP-1 Secretion Assay (STC-1 cells) DPP4_Assay DPP-4 Activity Assay

Overview of the experimental workflow for this compound evaluation.

Conclusion and Future Directions

The preclinical data on this compound present a compelling case for its potential as a novel oral therapeutic agent for type 2 diabetes. Its dual mechanism of action, involving both GLP-1 receptor interaction and DPP-4 inhibition, is a promising area for further investigation. However, it is critical to underscore that these findings are from animal models, and the efficacy and safety of this compound in humans remain to be established.

Future research should prioritize:

  • Pharmacokinetic and Toxicological Studies: To determine the absorption, distribution, metabolism, excretion, and safety profile of this compound.

  • Dose-Ranging Studies: To identify the optimal therapeutic window in animal models.

  • Long-Term Efficacy and Safety Studies: To assess the durability of its anti-diabetic effects and monitor for any potential adverse outcomes.

  • Human Clinical Trials: Ultimately, well-designed, randomized, placebo-controlled clinical trials are necessary to validate these preclinical findings in patients with type 2 diabetes.

For drug development professionals, this compound represents an intriguing lead compound. Its natural product origin may offer a unique chemical scaffold for the development of novel anti-diabetic agents. Further exploration of its structure-activity relationship could lead to the synthesis of more potent and selective molecules targeting the GLP-1 pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Boschnaloside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Boschnaloside: A Data Overview

To effectively manage the disposal of this compound, it is essential to be aware of its known properties. The following table summarizes key information gathered from scientific literature.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₈PubChem
Molecular Weight 344.36 g/mol PubChem
Chemical Class Iridoid GlycosideScientific Literature
Appearance Solid (in pure form)General knowledge
Known Biological Activity Antidiabetic effects in mice at dosages >150 mg/kg/day.[1]PubMed[1]
Toxicity Data Specific toxicity data is limited. In the absence of comprehensive data, it should be handled as a potentially toxic compound.N/A

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedures for the safe disposal of this compound waste. This guidance is intended to supplement, not replace, institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound powder and any grossly contaminated items (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container.

    • Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizers unless the reaction products are known to be safe for co-disposal.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

4. Storage:

  • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains, heat sources, and incompatible chemicals.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

  • Do not dispose of this compound down the drain or in the regular trash.[2][3][4]

6. Spill Management:

  • In case of a small spill of solid this compound, carefully sweep it up with a dustpan and brush and place it in the designated solid hazardous waste container. Avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.

  • Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Boschnaloside_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_segregation Segregation & Collection cluster_containment Containment cluster_final_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Waste Container sharps_waste->sharps_container store Store in Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store request_pickup Request EHS Pickup store->request_pickup

References

Personal protective equipment for handling Boschnaloside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Boschnaloside is publicly available. The information provided here is based on the general properties of iridoid glycosides, the chemical class to which this compound belongs, and published experimental protocols. It is imperative for researchers to conduct a thorough risk assessment before handling this compound and to adhere to all institutional and national safety guidelines.

Hazard Identification and Precautionary Measures

This compound is a major iridoid glycoside found in the plant Boschniakia rossica. While specific toxicity data for this compound is not available, studies on other iridoid glycoside extracts suggest that high concentrations may have adverse health effects. For instance, an iridoid glycoside extract from Lamiophlomis rotata has been observed to cause hemolytic anemia and diarrhea in rats at high doses[1]. Therefore, it is prudent to handle this compound with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin.

General Precautions:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not ingest.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound, especially given the lack of specific hazard information. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Eyes Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles of the compound.
Body Laboratory coatA buttoned lab coat provides a barrier against accidental spills.
Respiratory Face mask or respiratorA face mask should be worn to prevent inhalation of fine powders. In cases of potential aerosol generation, a fitted respirator may be necessary.

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

  • Handling: When handling the solid compound, use a spatula and weigh it in a contained environment to minimize dust generation. For creating solutions, add the solvent to the solid slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

Spill and Disposal Procedures

In case of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the solid, carefully sweep or scoop up the material and place it in a designated waste container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Clean: Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal of Unused this compound: Dispose of unused this compound and its containers as hazardous waste. Do not pour down the drain or discard with regular trash.

Experimental Protocol: Extraction of this compound

The following is a generalized protocol for the extraction of this compound from Boschniakia rossica, based on published literature[2].

  • Extraction: The powdered herb of Boschniakia rossica is extracted with 50% aqueous ethanol under reflux.

  • Concentration: The combined extracts are concentrated under reduced pressure.

  • Partitioning: The concentrated extract is partitioned successively with ethyl acetate and n-butanol.

  • Chromatography: The n-butanol layer, which is rich in this compound, is subjected to column chromatography on Sephadex-LH20.

  • Elution: The column is eluted with a solvent mixture of 10% methanol in water.

  • Crystallization: The fraction rich in this compound is dried and recrystallized with water to obtain colorless crystals of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product start Powdered Boschniakia rossica extract Reflux with 50% Ethanol start->extract concentrate Concentrate Extract extract->concentrate partition Partition with EtOAc & n-BuOH concentrate->partition chromatography Sephadex-LH20 Chromatography partition->chromatography elute Elute with 10% MeOH/H2O chromatography->elute crystallize Recrystallize with Water elute->crystallize end Pure this compound Crystals crystallize->end

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of safety protocols when handling a compound with limited safety data like this compound.

safety_logic A Hazard Identification (this compound - Iridoid Glycoside) B Data Retrieval (Limited specific data, infer from class) A->B C Risk Assessment (Potential for harm via inhalation, contact, ingestion) B->C D Implementation of Controls C->D E Engineering Controls (Fume Hood) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->G H Emergency Procedures (First Aid, Spill Cleanup) D->H I Waste Disposal (Hazardous Waste Stream) D->I J Continuous Review & Update H->J I->J

Caption: Logical workflow for establishing safety protocols for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boschnaloside
Reactant of Route 2
Boschnaloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.